Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405600. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(15)11-7(2)13-10-5-4-8(14)6-9(10)11/h4-6,13-14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNHKSUAAMJXBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226883 | |
| Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7598-91-6 | |
| Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7598-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007598916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7598-91-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-INDOLE-3-CARBOXYLIC ACID, 5-HYDROXY-2-METHYL-, ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV7P3AB9BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and pharmaceutical research. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering meticulously compiled data and procedural insights.
Core Physical Properties
The physical characteristics of this compound are fundamental to its application in synthesis and drug formulation. The following table summarizes its key quantitative and qualitative physical data.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₃ | [1][2] |
| Molecular Weight | 219.24 g/mol | [1][2] |
| CAS Number | 7598-91-6 | [1][2] |
| Appearance | Off-white to light brown powder | [1] |
| Melting Point | 205-209 °C | [1] |
| Boiling Point | ~360.05 °C (rough estimate) | [2] |
| Density | ~1.282 g/cm³ (estimate) | [2] |
| Solubility | DMSO: 100 mg/mL (456.12 mM) | [3][4] |
| Purity | ≥ 98% (TLC) | [1] |
Synthesis Workflow: The Nenitzescu Indole Synthesis
This compound is prominently synthesized via the Nenitzescu indole synthesis. This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. The following diagram illustrates a generalized workflow for this synthetic route.
Caption: Generalized workflow for the Nenitzescu synthesis.
Experimental Protocols
While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the reviewed literature, standard methodologies for organic compounds are applicable.
Melting Point Determination
The melting point is typically determined using a capillary melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.
Boiling Point Determination
For non-volatile solids, the boiling point is often estimated using computational models due to the high temperatures required, which can lead to decomposition. The reported value is a rough estimate and should be considered as such.
Solubility Determination
The solubility of the compound in various solvents is determined by adding increasing amounts of the solid to a fixed volume of the solvent at a constant temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solid in the saturated solution is then determined gravimetrically or spectroscopically. For this compound, a high solubility in Dimethyl Sulfoxide (DMSO) has been quantitatively reported.[3][4]
Purity Assessment by Thin-Layer Chromatography (TLC)
The purity of the compound is commonly assessed by Thin-Layer Chromatography (TLC). A solution of the compound is spotted onto a TLC plate, which is then developed in an appropriate solvent system. The presence of a single spot after visualization (e.g., under UV light) is indicative of high purity.[1]
References
In-Depth Technical Guide: Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
CAS Number: 7598-91-6
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical and physical properties, provides a thorough analysis of its spectral data, and outlines a detailed experimental protocol for its synthesis via the Nenitzescu reaction. Furthermore, this guide explores its primary application as a precursor in the development of potent 5-lipoxygenase (5-LO) inhibitors, including a representative synthetic protocol and biological activity data. The guide also touches upon the broader context of indole derivatives and their engagement with cellular signaling pathways, providing valuable insights for researchers in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is an off-white to light tan crystalline powder. Its fundamental chemical and physical properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| CAS Number | 7598-91-6 |
| Melting Point | 205-208 °C |
| Boiling Point | 360.05 °C (estimated) |
| Density | 1.282 g/cm³ |
| Appearance | Off-white to light tan crystalline powder |
| Solubility | Soluble in polar organic solvents |
Spectral Data
The structural integrity of this compound is confirmed through various spectroscopic techniques. The key spectral data are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 11.5 (s, 1H, NH): Broad singlet corresponding to the indole ring nitrogen proton.
-
δ 8.85 (s, 1H, OH): Singlet attributed to the hydroxyl proton at the C5 position.
-
δ 7.36 (d, J=2.4 Hz, 1H, Ar-H): Doublet for the aromatic proton at the C4 position.
-
δ 7.16 (d, J=8.6 Hz, 1H, Ar-H): Doublet for the aromatic proton at the C7 position.
-
δ 6.64 (dd, J=8.6, 2.4 Hz, 1H, Ar-H): Doublet of doublets for the aromatic proton at the C6 position.
-
δ 4.26 (q, J=7.1 Hz, 2H, OCH₂CH₃): Quartet for the methylene protons of the ethyl ester group.
-
δ 2.62 (s, 3H, CH₃): Singlet for the methyl group protons at the C2 position.
-
δ 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃): Triplet for the methyl protons of the ethyl ester group.
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ 165.2 (C=O): Carbonyl carbon of the ethyl ester.
-
δ 150.8 (C-5): Aromatic carbon attached to the hydroxyl group.
-
δ 138.1 (C-2): Carbon at the 2-position of the indole ring.
-
δ 131.2 (C-7a): Aromatic carbon at the ring junction.
-
δ 125.9 (C-3a): Aromatic carbon at the ring junction.
-
δ 111.9 (C-7): Aromatic carbon.
-
δ 110.8 (C-4): Aromatic carbon.
-
δ 104.7 (C-6): Aromatic carbon.
-
δ 102.3 (C-3): Carbon at the 3-position of the indole ring.
-
δ 59.1 (OCH₂CH₃): Methylene carbon of the ethyl ester.
-
δ 14.8 (OCH₂CH₃): Methyl carbon of the ethyl ester.
-
δ 13.5 (CH₃): Methyl carbon at the C2 position.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3300 | N-H and O-H stretching |
| 1680-1660 | C=O stretching (ester) |
| 1620-1580 | C=C stretching (aromatic) |
| 1250-1200 | C-O stretching (ester) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 219 | [M]⁺ (Molecular ion) |
| 174 | [M - C₂H₅O]⁺ |
| 146 | [M - C₂H₅O - CO]⁺ |
Experimental Protocols
Synthesis of this compound via Nenitzescu Reaction
The Nenitzescu indole synthesis is the most common and effective method for preparing 5-hydroxyindole derivatives.[1]
Reaction Scheme:
References
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate molecular weight and formula
An In-depth Technical Guide to Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of novel therapeutic agents. Within this important class of heterocyclic compounds, this compound stands out as a particularly valuable and versatile intermediate.[1] Its trifunctional nature—possessing a reactive indole N-H, a nucleophilic hydroxyl group, and an ester moiety suitable for modification—provides medicinal chemists with multiple handles for structural elaboration.
This technical guide offers a comprehensive overview of this compound, moving beyond a simple data sheet to provide in-depth insights into its synthesis, characterization, and critical role as a starting material in drug discovery programs. The information presented herein is intended to empower researchers to leverage the full potential of this key building block.
Core Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is typically an off-white to light brown powder with a defined melting point, indicating its solid-state stability under standard conditions.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃NO₃ | [1][3][4] |
| Molecular Weight | 219.24 g/mol | [1][3][4] |
| IUPAC Name | This compound | [5] |
| CAS Number | 7598-91-6 | [1][4] |
| Melting Point | 205-209 °C | [1][2][4][6] |
| Appearance | Off-white to light brown powder | [1][2] |
| Purity | ≥ 97-98% | [1][4] |
| Storage Conditions | 0-8 °C | [1][2] |
Synthesis Protocol and Mechanistic Rationale
The construction of the indole core of this molecule is efficiently achieved via the Nenitzescu indole synthesis, a classic and reliable method for producing 5-hydroxyindoles.[7] This reaction involves the condensation of a benzoquinone with an ethyl aminocrotonate.
Experimental Protocol: Nenitzescu Synthesis
This protocol is a representative procedure for the synthesis of this compound.
Step 1: Formation of Ethyl 3-aminobut-2-enoate (Enamine)
-
In a round-bottom flask equipped with a magnetic stirrer, combine ethyl acetoacetate (1.0 eq) and a suitable solvent such as dichloromethane or ethanol.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add aqueous ammonia (~25%, 1.5 eq) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the complete consumption of ethyl acetoacetate.
-
Extract the product into an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude enamine, which is often used directly in the next step.
Step 2: Condensation with 1,4-Benzoquinone
-
Dissolve 1,4-benzoquinone (1.0 eq) in a suitable solvent like acetone or acetic acid in a separate flask.
-
Add the crude ethyl 3-aminobut-2-enoate (1.1 eq) solution dropwise to the benzoquinone solution at room temperature with vigorous stirring.
-
The reaction is typically exothermic, and the color of the mixture will darken. Stirring is continued for 12-24 hours.
-
The product often precipitates out of the solution upon completion. The solid can be collected by filtration.
-
Wash the collected solid with a cold solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.
-
Further purification can be achieved by recrystallization from a solvent system like ethanol/water to yield this compound as a pure solid.
Causality and Self-Validation
-
Why Nenitzescu? This method is highly effective for this specific target because it directly installs the C5-hydroxyl group without the need for subsequent oxidation or reduction steps, which would add complexity and reduce the overall yield. The starting materials, benzoquinone and ethyl aminocrotonate, are readily available and cost-effective, making this route scalable for manufacturing.[7]
-
Protocol Validation: The integrity of the synthesis is validated at each stage. The formation of the enamine can be confirmed by ¹H NMR spectroscopy (disappearance of the acetoacetate methylene protons and appearance of a vinyl proton signal). The final product's identity and purity are confirmed by its melting point[1][4] and comprehensive spectroscopic analysis (NMR, MS), ensuring the material is suitable for subsequent high-stakes drug development applications.
Synthesis Workflow Diagram
Caption: Workflow for the Nenitzescu synthesis of the title compound.
Spectroscopic and Analytical Characterization
Confirming the structure and purity of a synthetic intermediate is paramount. The following table summarizes the expected spectroscopic data for this compound.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a methyl group singlet, aromatic protons, a broad singlet for the N-H proton, and a singlet for the O-H proton. Chemical shifts will vary with the solvent used.[8] |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons, carbons of the indole ring, and aliphatic carbons of the ethyl and methyl groups. |
| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight of 219.24. |
| Infrared (IR) | Characteristic absorption bands for N-H and O-H stretching (broad, ~3300-3400 cm⁻¹), C=O stretching of the ester (~1670 cm⁻¹), and C-O stretching. |
Core Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile scaffold for generating diverse libraries of bioactive molecules. Its structure has been exploited to develop inhibitors for a range of important biological targets.
-
5-Lipoxygenase (5-LO) Inhibitors: The compound serves as a crucial starting material for synthesizing 2-phenylthiomethyl-indole derivatives.[3] These derivatives have shown potent inhibition of 5-lipoxygenase, an enzyme critical in the biosynthesis of pro-inflammatory leukotrienes, making them attractive targets for treating inflammatory diseases like asthma.[9]
-
Tubulin Polymerization Inhibitors: The indole nucleus is a known pharmacophore for agents that interact with tubulin. This compound has been used as a reactant to prepare novel tubulin polymerization inhibitors, which are a cornerstone of cancer chemotherapy.[4][6]
-
GPCR Ligands: The scaffold has been elaborated to create ligands for G-protein coupled receptors. Notably, it is a reactant in the synthesis of histamine H3 receptor inverse agonists for potential obesity treatment and antagonists for the M4 muscarinic receptor, which is a target for neurological disorders.[4][6]
-
Antitumor Agents: It is a precursor for indolequinone-based antitumor agents, which can exhibit hypoxia-selective cytotoxicity—a highly desirable property for targeting solid tumors.[6]
Application Pathway Diagram
Caption: Key drug discovery pathways originating from the title compound.
Handling, Storage, and Safety
As a fine chemical intended for research and development, proper handling is essential to maintain its integrity and ensure user safety.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 0-8 °C to prevent degradation.[1][2]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[4] If handling significant quantities that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended.[4]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its straightforward and scalable synthesis, combined with its inherent structural functionality, provides a robust platform for accessing a wide range of biologically active molecules. From anti-inflammatory agents to novel cancer therapeutics, the derivatives of this core structure continue to populate the drug discovery pipeline, underscoring its enduring importance to the scientific community.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ethyl 5-hydroxy-2-methylindole-3-carboxylate 97 7598-91-6 [sigmaaldrich.com]
- 5. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE | 7598-91-6 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is a key heterocyclic intermediate with significant applications in medicinal chemistry, particularly in the synthesis of bioactive molecules such as 5-lipoxygenase (5-LO) inhibitors.[1][2] A thorough understanding of its physicochemical properties, namely solubility and stability, is paramount for its effective utilization in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in public literature, this guide also furnishes detailed experimental protocols for determining these critical parameters, drawing from established methodologies for similar indole derivatives. Furthermore, this document outlines a typical synthetic workflow involving this compound and presents key data in a structured format to aid researchers.
Physicochemical Properties
This compound is an off-white to light brown powder.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 7598-91-6 | [3] |
| Molecular Formula | C₁₂H₁₃NO₃ | [3] |
| Molecular Weight | 219.24 g/mol | [3] |
| Melting Point | 205-209 °C | [3] |
| Appearance | Off-white to light brown powder | [3] |
| Purity | ≥ 98% (TLC) | [3] |
Solubility Profile
Quantitative Solubility Data
The following table summarizes the known quantitative solubility of the compound.
| Solvent | Solubility | Method | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (456.12 mM) | Ultrasonic assistance may be needed. | [2] |
It is important to note that hygroscopic DMSO can significantly impact solubility, and the use of newly opened DMSO is recommended.[2]
Predicted Qualitative Solubility
Based on the structure of the molecule, a qualitative prediction of its solubility in common solvents can be made. The presence of a polar hydroxyl group and a hydrogen-bonding indole N-H suggests some solubility in polar protic solvents, while the ethyl ester and the indole ring itself contribute to solubility in organic solvents.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Water, Ethanol) | Low to Moderate | The hydroxyl and N-H groups can interact with protic solvents, but the overall molecule has significant non-polar character. |
| Polar Aprotic (e.g., DMSO, DMF) | High | Good solvation of both polar and non-polar moieties. |
| Non-Polar (e.g., Hexane, Toluene) | Low | The polar functional groups limit solubility in non-polar solvents. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure suitable for this compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile)
-
Vials with screw caps
-
Thermostatically controlled shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)[4]
Procedure:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it in a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant and filter it through a syringe filter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.[4]
-
Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.
Caption: Workflow for the shake-flask solubility determination method.
Stability Profile
The chemical stability of a compound is crucial for its storage, handling, and the shelf-life of formulations. While specific degradation kinetics for this compound are not widely published, general stability information and standard protocols for its assessment are available.
Storage and Handling Recommendations
Based on supplier recommendations, the following storage conditions are advised to maintain the integrity of the compound:
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| In Solvent | -80°C | 6 months | [2] |
| -20°C | 1 month | [2] |
It is recommended to store the compound protected from light and moisture. Solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2]
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[5] The following protocol outlines a typical forced degradation study applicable to this compound.
Objective: To investigate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature or heat for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., at 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-PDA method. The method should be capable of separating the parent compound from all degradation products.
Caption: Workflow for a forced degradation study.
Application in Synthesis: 5-Lipoxygenase (5-LO) Inhibitors
This compound serves as a crucial starting material for the synthesis of various biologically active molecules, including potent inhibitors of 5-lipoxygenase (5-LO).[1] 5-LO is an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes, making it a target for anti-inflammatory drugs.[1]
A common synthetic route involves the modification of the indole core of this compound. For instance, the synthesis of 2-phenylthiomethyl-indole derivatives, which are effective 5-LO inhibitors, can be achieved from this precursor.[1][2]
The following diagram illustrates a generalized experimental workflow for the synthesis of a 5-LO inhibitor using this compound as a starting material.
Caption: Synthetic workflow for a 5-LO inhibitor.
Conclusion
This compound is a valuable building block in medicinal chemistry. While its solubility is high in DMSO, further quantitative data in other pharmaceutically relevant solvents is needed and can be determined using the provided shake-flask protocol. Its stability profile can be thoroughly characterized using forced degradation studies, which will aid in the development of stable formulations. The synthetic utility of this compound, particularly in the development of 5-LO inhibitors, highlights its importance in drug discovery. This guide provides a foundational understanding and practical protocols for researchers working with this important indole derivative.
References
- 1. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Ethyl 5-hydroxy-2-methylindole-3-carboxylate | SIELC Technologies [sielc.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
A Technical Guide to Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Synthesis, Chemical Data, and Derivatives
This technical guide provides an in-depth overview of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, a key intermediate in the development of various therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the compound's chemical identifiers, a comprehensive synthesis protocol, and its application in the creation of potent enzyme inhibitors, supported by quantitative data and experimental methodologies.
Compound Identification
This section provides the fundamental chemical identifiers for this compound.
| Identifier | Value |
| SMILES | CCOC(=O)C1=C(NC2=C1C=C(C=C2)O)C |
| InChIKey | BSNHKSUAAMJXBB-UHFFFAOYSA-N |
Synthesis of this compound
The primary method for synthesizing this compound is the Nenitzescu indole synthesis. This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester.[1][2][3]
Experimental Protocol: Nenitzescu Indole Synthesis
This protocol is adapted from established Nenitzescu reaction procedures.[1][3][4]
Materials:
-
p-Benzoquinone
-
Ethyl β-aminocrotonate
-
Acetone (reagent grade)
Procedure:
-
A solution of p-benzoquinone in boiling acetone is prepared.
-
Ethyl β-aminocrotonate is added to the solution.
-
The reaction mixture is refluxed. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by crystallization, to yield this compound.[1][3]
Note: The reaction can be performed on a large scale. One report mentions a 1.1-kg scale synthesis which resulted in a 26% crystallized yield.[3]
Application in the Synthesis of 5-Lipoxygenase (5-LO) Inhibitors
This compound is a crucial scaffold for the synthesis of 2-phenylthiomethyl-indole derivatives, which have been identified as potent inhibitors of human 5-lipoxygenase (5-LO). 5-LO is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes and is a significant target for the treatment of inflammatory and allergic diseases.
Quantitative Data: Inhibition of 5-Lipoxygenase
The following table summarizes the inhibitory activity (IC50) of a potent derivative synthesized from the core compound.
| Compound | 5-LO Activity (Cell-free assay, IC50 in µM) | 5-LO Product Synthesis (Polymorphonuclear leukocytes, IC50 in µM) |
| Ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate | 0.7 | 0.23 |
Experimental Protocol: Synthesis of 2-Phenylthiomethyl-indole Derivatives
This protocol describes the synthesis of 2-phenylthiomethyl-indole derivatives from the parent compound.
Materials:
-
This compound
-
Appropriately substituted thiophenol
-
Formaldehyde
-
Solvent (e.g., ethanol)
Procedure:
-
This compound is dissolved in a suitable solvent.
-
An equimolar amount of the selected thiophenol and formaldehyde are added to the solution.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored.
-
Upon completion, the product is isolated and purified using standard techniques such as crystallization or chromatography.
Experimental Protocol: 5-Lipoxygenase Activity Assay
The inhibitory activity of the synthesized compounds on 5-LO is determined using the following assays.
Cell-Free Assay:
-
Recombinant human 5-LO is used.
-
The enzyme is pre-incubated with the test compound or vehicle control.
-
The reaction is initiated by the addition of arachidonic acid.
-
The formation of 5-LO products is measured to determine the inhibitory activity.
Cell-Based Assay:
-
Polymorphonuclear leukocytes are isolated.
-
The cells are pre-incubated with the test compound.
-
The cells are stimulated to induce 5-LO product synthesis.
-
The amount of 5-LO products is quantified to assess the inhibitory effect of the compound.
The 5-Lipoxygenase Signaling Pathway
The 5-lipoxygenase pathway is a critical inflammatory cascade. The following diagram illustrates the key steps in this pathway, which is the target of the derivatives of this compound.
References
The Pivotal Role of the 5-Hydroxyindole Moiety in Bioactive Molecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-hydroxyindole scaffold, a privileged structural motif, is a cornerstone in the architecture of a multitude of biologically active molecules. Its presence in the endogenous neurotransmitter serotonin underscores its fundamental importance in neurobiology and pharmacology. This technical guide provides a comprehensive exploration of the 5-hydroxyindole moiety, detailing its contribution to the bioactivity of various compounds, the signaling pathways they modulate, and the experimental methodologies used for their evaluation. This document is intended to be a valuable resource for professionals engaged in drug discovery and development, offering insights into the therapeutic potential of this versatile chemical entity.
The 5-Hydroxyindole Scaffold: A Gateway to Diverse Bioactivity
The 5-hydroxyindole nucleus, characterized by an indole ring substituted with a hydroxyl group at the fifth position, imparts unique physicochemical properties to molecules, enabling them to interact with a wide array of biological targets. This has led to the discovery and development of numerous derivatives with significant therapeutic potential across various domains, including oncology, inflammation, and neuroscience.
Anticancer Activity
A growing body of evidence highlights the potential of 5-hydroxyindole derivatives as promising anticancer agents. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines through diverse mechanisms of action.
Table 1: Anticancer Activity of Selected 5-Hydroxyindole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5d | 5-Hydroxyindole-3-carboxylic acid ester | MCF-7 (Breast) | 4.7 | [1] |
| 5a | 5-Hydroxyindole-3-carboxylic acid ester | MCF-7 (Breast) | < 10 | [2] |
| 5l | 5-Hydroxyindole-3-carboxylic acid ester | MCF-7 (Breast) | < 10 | [2] |
| 25 | 3-Amino-1H-7-azaindole derivative | HeLa (Cervical) | Not Specified | [2] |
| 10 | Isocombretastatin A-4 analogue | Various | 2 - 11 | [3] |
| 11 | Isocombretastatin A-4 analogue | Various | 2 - 11 | [3] |
| 30a | Topoisomerase IIα inhibitor | SMMC-7721 (Hepatocarcinoma) | 0.89 ± 0.11 | [3] |
| 30b | Topoisomerase IIα inhibitor | SMMC-7721 (Hepatocarcinoma) | 0.56 ± 0.08 | [3] |
| 30b | Topoisomerase IIα inhibitor | HepG2 (Hepatocarcinoma) | 0.91 ± 0.13 | [3] |
| 33a | Topoisomerase inhibitor | Various | 15.43 | [3] |
| 33b | Topoisomerase inhibitor | Various | 20.53 | [3] |
| Hyrtinadine B | 5-hydroxyindole alkaloid | K562 (Leukemia) | 215.4 | [4] |
| Scalaridine A | 5-hydroxyindole alkaloid | K562 (Leukemia) | 39.5 | [4] |
| Spirotryprostatin G | Indole-diketopiperazine | HL-60 (Leukemia) | 6.0 | [4] |
| Cyclotryprostatin F | Indole-diketopiperazine | MCF-7 (Breast) | 7.6 | [4] |
| Cyclotryprostatin G | Indole-diketopiperazine | MCF-7 (Breast) | 10.8 | [4] |
Anti-inflammatory Activity
The 5-hydroxyindole moiety is also a key feature in compounds exhibiting potent anti-inflammatory properties. A notable mechanism of action is the inhibition of 5-lipoxygenase (5-LOX), a crucial enzyme in the biosynthesis of pro-inflammatory leukotrienes.
Table 2: Anti-inflammatory Activity of Selected 5-Hydroxyindole Derivatives
| Compound ID | Derivative Class | Target/Assay | IC50 (µM) | Reference |
| 3n | 2-Amino-5-hydroxyindole-3-carboxylate | 5-LOX inhibition in Polymorphonuclear Leukocytes | ~0.3 | [2] |
| 14 | Ursolic acid derivative | COX-1 Inhibition | 15-26 | [5] |
| 15 | Ursolic acid derivative | COX-1 Inhibition | 15-26 | [5] |
| 14 | Ursolic acid derivative | COX-2 Inhibition | 5.0 - 17.6 | [5] |
| 16 | Ursolic acid derivative | COX-2 Inhibition | 5.0 - 17.6 | [5] |
| All conjugates | Ursolic acid derivatives | 5-LOX Inhibition | 0.6 - 8.5 | [5] |
| UA-1 | Ursolic acid derivative | NO Inhibition in RAW 264.7 cells | 2.2 ± 0.4 | [6] |
| 4dc | Indole derivative | STING Inhibition in RAW-Lucia™ ISG cells | 0.14 | [7] |
| 4dc | Indole derivative | STING Inhibition in THP1-Dual™ cells | 0.39 | [7] |
| 88 | Curcumin analogue | NO Inhibition in RAW 264.7 macrophages | 4.9 ± 0.3 | [8] |
| 97 | Curcumin analogue | NO Inhibition in RAW 264.7 macrophages | 9.6 ± 0.5 | [8] |
| 5 | Isonicotinate of meta-aminophenol | ROS Inhibition in human blood cells | 1.42 ± 0.1 (µg/mL) | [9] |
Neuroprotective and Neuromodulatory Activity
The quintessential role of the 5-hydroxyindole moiety is exemplified by serotonin (5-hydroxytryptamine), a critical neurotransmitter regulating mood, cognition, and various physiological processes. Derivatives of 5-hydroxyindole exhibit a range of neuroprotective and neuromodulatory effects, often through their interaction with serotonin receptors.
Table 3: Neuroprotective and Receptor Binding Activity of Selected 5-Hydroxyindole Derivatives
| Compound/Derivative | Activity | Target/Assay | EC50/IC50/Ki (nM) | Reference |
| 3-hydroxyindole | Neuroprotection against ferroptosis (RSL3-induced) | N27 cells | 1500 | [10] |
| 6-hydroxyindole | Neuroprotection against ferroptosis (RSL3-induced) | N27 cells | 9100 | [10] |
| 7-hydroxyindole | Neuroprotection against ferroptosis (RSL3-induced) | N27 cells | 6300 | [10] |
| 3-hydroxyindole | Neuroprotection against ferroptosis (FINO2-induced) | N27 cells | 2200 | [10] |
| 6-hydroxyindole | Neuroprotection against ferroptosis (FINO2-induced) | N27 cells | 8100 | [10] |
| 7-hydroxyindole | Neuroprotection against ferroptosis (FINO2-induced) | N27 cells | 7900 | [10] |
| ZCM-I-2 analogue 8 | Neuroprotection | MC65 cells | - | [11] |
| ZCM-I-2 analogue 9 | Neuroprotection | MC65 cells | - | [11] |
| ZCM-I-2 analogue 12 | Neuroprotection | MC65 cells | - | [11] |
| ZCM-I-2 analogue 20 | Neuroprotection | MC65 cells | - | [11] |
| Serotonin Receptor Binding | ||||
| DF-300 | 5-HT1A Receptor Binding | [³H]WAY100635 competition | 7.7 | [12] |
| DF-400 | 5-HT1A Receptor Binding | [³H]WAY100635 competition | 5.8 | [12] |
| DF-100 | 5-HT1A Receptor Binding | [³H]WAY100635 competition | 22 | [12] |
| R-125I-DOI | 5-HT2 Receptor Binding | Saturation binding | 1.26 | [13] |
| Roxindole | 5-HT1A Receptor Binding | Radioligand competition | pKi = 9.42 | [14] |
Key Signaling Pathways Modulated by 5-Hydroxyindole Derivatives
5-Hydroxyindole-containing bioactive molecules exert their effects by modulating critical intracellular signaling pathways that regulate cell fate and function. Understanding these pathways is paramount for rational drug design and development.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers. Several 5-hydroxyindole derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by 5-hydroxyindole derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cell proliferation, differentiation, and stress responses. It is also a target for anticancer therapies.
Caption: Overview of the MAPK signaling cascade and potential inhibition by 5-hydroxyindole derivatives.
Experimental Protocols for Bioactivity Assessment
The evaluation of the biological activity of 5-hydroxyindole derivatives relies on a variety of well-established in vitro assays. Detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 5-hydroxyindole derivative and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme, which is involved in the production of inflammatory leukotrienes.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of purified human recombinant 5-LOX enzyme and a solution of the substrate, arachidonic acid.
-
Inhibitor Incubation: In a 96-well plate, add the 5-LOX enzyme solution to wells containing various concentrations of the 5-hydroxyindole derivative or a known inhibitor (e.g., Zileuton) and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Product Detection: Measure the formation of the 5-LOX product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), by monitoring the increase in absorbance at 234 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value of the inhibitor.
Western Blot Analysis for Akt Phosphorylation
This technique is used to detect and quantify the phosphorylation status of Akt, a key protein in the PI3K/Akt/mTOR signaling pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the 5-hydroxyindole derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Experimental and Drug Discovery Workflow
The discovery and development of novel bioactive molecules from a structural scaffold like 5-hydroxyindole follows a systematic workflow, from initial screening to lead optimization.
Caption: A generalized workflow for the discovery and development of bioactive 5-hydroxyindole derivatives.
Conclusion
The 5-hydroxyindole moiety represents a remarkably versatile and privileged scaffold in medicinal chemistry. Its inherent ability to interact with a diverse range of biological targets has led to the development of compounds with significant therapeutic potential in oncology, inflammation, and neuroscience. This technical guide has provided an in-depth overview of the role of this important chemical entity, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the complex signaling pathways involved. Continued exploration of the chemical space around the 5-hydroxyindole nucleus, coupled with a deeper understanding of its molecular interactions, holds great promise for the discovery of novel and effective therapeutic agents.
References
- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to Indole Derivatives in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multifaceted roles of indole derivatives in biological systems. From their fundamental role as signaling molecules to their therapeutic applications, this document delves into the core aspects of indole biochemistry, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Introduction to Indole and its Derivatives
Indole is an aromatic heterocyclic organic compound consisting of a benzene ring fused to a pyrrole ring.[1] This core structure is the foundation for a vast array of biologically active molecules, both naturally occurring and synthetic.[1][2] In biological systems, indole and its derivatives are pivotal, participating in processes ranging from neurotransmission to immune regulation and microbial communication.[3][4] The versatility of the indole scaffold has made it a subject of intense research in medicinal chemistry, leading to the development of numerous therapeutic agents.[2][3]
Key Indole Derivatives and Their Biological Functions
The biological activities of indole derivatives are diverse and significant. They are involved in critical physiological processes and have been implicated in the pathology of numerous diseases.
Tryptophan , an essential amino acid, is the primary precursor for the biosynthesis of a wide range of indole-containing secondary metabolites.[4] In animals, serotonin (5-hydroxytryptamine), a key neurotransmitter, regulates mood, appetite, and sleep.[3] The dysregulation of serotonergic pathways is linked to various neurological and psychiatric disorders.
The gut microbiota plays a crucial role in metabolizing tryptophan into various indole derivatives, which act as important signaling molecules between the host and its microbial inhabitants.[5] These include:
-
Indole-3-acetic acid (IAA): A phytohormone that also modulates host immune responses.
-
Indole-3-propionic acid (IPA): A potent neuroprotective antioxidant.[5]
-
Indole-3-aldehyde (I3A): An activator of the Aryl Hydrocarbon Receptor (AhR), influencing immune cell function.[5]
-
Indoxyl sulfate: A uremic toxin that can accumulate in chronic kidney disease.[6]
Beyond their roles in host-microbe interactions, indole derivatives have shown significant therapeutic potential in several areas:
-
Anticancer Activity: Many indole derivatives, such as vinca alkaloids (vinblastine and vincristine), are potent anticancer agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][7]
-
Anti-inflammatory Effects: Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), possesses an indole structure and functions by inhibiting cyclooxygenase (COX) enzymes.[3]
-
Antimicrobial Properties: Certain indole derivatives exhibit antimicrobial activity by interfering with bacterial signaling pathways like quorum sensing.[8]
Quantitative Data on Indole Derivatives
The concentration of indole and its derivatives can vary significantly across different biological matrices and physiological states. The following tables summarize key quantitative data from various studies.
Table 1: Concentration of Indole Derivatives in Biological Samples
| Indole Derivative | Biological Matrix | Concentration Range | Reference |
| Indole | Human Feces | 0.30 - 6.64 mM | [8] |
| Indole | Mouse Serum | 0.8 - 38.7 ng/mL | [9] |
| Indole | Mouse Lung | 4.3 - 69.4 ng/g | [9] |
| Indole | Mouse Cecum | 1043.8 - 12124.4 ng/g | [9] |
| Indole | E. coli Culture Supernatant | 3.3 ± 0.22 mM | [8] |
| Indolepropionic Acid (IPA) | Human Plasma | 0.05 - 0.5 µM | [10] |
| Indoleacetic Acid (IAA) | Human Plasma | 0.1 - 1 µM | [10] |
| Indoxyl Sulfate | Human Plasma | 1 - 10 µM | [10] |
Table 2: IC50 Values of Selected Anticancer Indole Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Methoxy-substituted indole curcumin derivative | HeLa | 4 | [7] |
| Methoxy-substituted indole curcumin derivative | Hep-2 | 12 | [7] |
| Methoxy-substituted indole curcumin derivative | A549 | 15 | [7] |
| Pyrazolinyl-indole derivative (Compound 17) | Leukemia | <10 (78.76% growth inhibition at 10 µM) | [7] |
| Azine derivative with indole moiety (Compound 21) | HCT-116 (Colon) | 4.27 | [7] |
| Azine derivative with indole moiety (Compound 22) | HepG2 (Liver) | 4.09 | [7] |
| Azine derivative with indole moiety (Compound 23) | MCF-7 (Breast) | 6.19 | [7] |
| Dual Bcl-2/Mcl-1 inhibitor (Compound 29) | - | 7.63 (Bcl-2), 1.53 (Mcl-1) | [7] |
Experimental Protocols
Accurate quantification and analysis of indole derivatives are crucial for understanding their biological roles. This section provides detailed methodologies for their extraction and analysis from various biological samples.
Extraction of Indole from Bacterial Culture Supernatant
This protocol is adapted from a method used for quantifying indole in E. coli cultures.[8]
Materials:
-
Bacterial culture in liquid broth (e.g., Luria-Bertani or Brain Heart Infusion)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Grow the bacterial culture to the desired cell density (e.g., stationary phase).
-
Transfer 1 mL of the culture to a microcentrifuge tube.
-
Centrifuge the sample at 15,000 rpm for 15 minutes to pellet the bacterial cells.
-
Carefully collect the supernatant, which contains the secreted indole, for immediate analysis or store at -20°C.
Preparation of Tissue Homogenates for Indole Analysis
This protocol provides a general procedure for preparing tissue homogenates suitable for the extraction and analysis of indole derivatives.[5][11][12]
Materials:
-
Tissue sample
-
Ice-cold lysis buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)[11]
-
Homogenizer (e.g., Potter-Elvehjem, Polytron, or bead beater)
-
Microcentrifuge
-
Ice bath
Procedure:
-
Excise the tissue of interest and immediately place it on ice to prevent degradation of analytes.
-
Weigh the tissue and place it in a pre-chilled homogenization tube.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 900 µL of lysis buffer per 100 mg of tissue).[11]
-
Homogenize the tissue on ice until no visible chunks remain. The duration and intensity of homogenization may need to be optimized for different tissue types.
-
Centrifuge the homogenate at approximately 13,000 xg for 10-15 minutes at 4°C to pellet cellular debris.[11][12]
-
Carefully collect the supernatant, which contains the tissue extract, for further analysis. Store at -80°C if not analyzed immediately.
Quantification of Indole Derivatives by HPLC-MS/MS
This protocol outlines a general workflow for the quantitative analysis of indole derivatives in biological fluids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][9][10][13][14][15]
Materials:
-
Biological sample (e.g., plasma, urine, tissue homogenate supernatant)
-
Internal standards (e.g., deuterated indole derivatives)
-
Acetonitrile (ACN), ice-cold
-
Formic acid
-
LC-MS/MS system with a C18 reversed-phase column
Sample Preparation (Protein Precipitation for Plasma):
-
To 100 µL of plasma in a microcentrifuge tube, add an appropriate amount of internal standard.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 16,000 xg) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration. The exact gradient program needs to be optimized for the specific analytes of interest.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analytes.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for each indole derivative and internal standard must be determined and optimized. For example, the transition for indole is often m/z 118.1 -> 91.1.[9]
-
Signaling Pathways and Experimental Workflows
Indole derivatives are integral components of complex signaling networks. The following diagrams, generated using Graphviz, illustrate key pathways and a typical experimental workflow.
Tryptophan Metabolism Pathways
The metabolism of tryptophan is a central hub for the production of numerous bioactive indole derivatives. This pathway illustrates the major branches leading to the synthesis of serotonin, kynurenine, and microbially-derived indoles.
Caption: Tryptophan metabolism pathways leading to key indole derivatives.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that is a key target for many indole derivatives. This pathway illustrates the canonical signaling cascade upon ligand binding.[16][17]
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Workflow for Indole Derivative Analysis
This diagram outlines a typical workflow for the analysis of indole derivatives from biological samples, from sample collection to data analysis.
References
- 1. The Indole Pulse: A New Perspective on Indole Signalling in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of aryl hydrocarbon receptor activation using fluorescence-based cell imaging--a high-throughput mechanism-based assay for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Quantification of Tryptophan, Indole, and Indoxyl Sulfate in Urine Usi" by Serena Baird, C. Clinton Frazee III et al. [scholarlyexchange.childrensmercy.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rbm.iqvia.com [rbm.iqvia.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Tryptophan, Indole, and Indoxyl Sulfate in Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Tryptophan, Indole, and Indoxyl Sulfate in Urine Using Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]
The Discovery and Synthesis of 5-Hydroxyindole-3-carboxylates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-hydroxyindole-3-carboxylate scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its presence in a variety of biologically active molecules, including those with anti-inflammatory, anti-cancer, and anti-viral properties, has driven extensive research into its discovery and synthesis. This technical guide provides a comprehensive literature review of the core synthetic methodologies for 5-hydroxyindole-3-carboxylates, detailed experimental protocols, and an overview of their biological significance and mechanisms of action.
The Landmark Discovery: The Nenitzescu Indole Synthesis
The primary and most historically significant method for the synthesis of 5-hydroxyindole derivatives is the Nenitzescu indole synthesis, first reported by Costin D. Nenitzescu in 1929.[1][2][3][4][5] This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester (an enamine) to yield a 5-hydroxyindole.[1][4] The reaction was largely overlooked until the 1950s when the biological importance of 5-hydroxyindoles, such as the neurotransmitter serotonin, spurred renewed interest in this synthetic route.[4]
The generally accepted mechanism for the Nenitzescu reaction proceeds through a series of steps:
-
Michael Addition: The enamine performs a nucleophilic attack on the benzoquinone in a Michael-type addition.
-
Tautomerization and Oxidation: The resulting hydroquinone intermediate tautomerizes and is then oxidized, often by the starting benzoquinone, to a quinone intermediate.
-
Cyclization and Dehydration: The enamine nitrogen then attacks a carbonyl group of the quinone, leading to a cyclized intermediate that subsequently undergoes dehydration to form the aromatic 5-hydroxyindole ring.[1][6][7]
// Nodes start [label="Benzoquinone + β-Aminocrotonate", fillcolor="#F1F3F4"]; michael_adduct [label="Michael Adduct\n(Hydroquinone)", fillcolor="#FBBC05"]; quinone_intermediate [label="Quinone Intermediate", fillcolor="#EA4335"]; cyclized_intermediate [label="Cyclized Intermediate", fillcolor="#4285F4"]; product [label="5-Hydroxyindole-3-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> michael_adduct [label="Michael Addition", fontcolor="#5F6368"]; michael_adduct -> quinone_intermediate [label="Oxidation", fontcolor="#5F6368"]; quinone_intermediate -> cyclized_intermediate [label="Nucleophilic Attack\n(Cyclization)", fontcolor="#5F6368"]; cyclized_intermediate -> product [label="Dehydration", fontcolor="#5F6368"]; }
Figure 1: The reaction mechanism of the Nenitzescu indole synthesis.
Variations and Improvements to the Nenitzescu Reaction
While the classical Nenitzescu reaction is robust, it can suffer from low yields and the formation of byproducts.[1] Consequently, several modifications have been developed to improve its efficiency and scope.
-
Lewis Acid Catalysis: The use of Lewis acids, such as zinc chloride (ZnCl₂), has been shown to significantly enhance the reaction rate and yield.[8][9] The Lewis acid is believed to activate the enamine component through complexation, making it more reactive.[8]
-
Solid-Phase Synthesis: A solid-phase variation of the Nenitzescu reaction has been developed, which facilitates purification and allows for the creation of libraries of 5-hydroxyindole derivatives.[1] This method typically involves attaching the enamine component to a solid support, carrying out the reaction with benzoquinone in solution, and then cleaving the desired product from the support.[1]
Alternative Synthetic Routes: Synthesis from Benzyloxyindoles
An alternative approach to the synthesis of hydroxyindole-3-carboxylic acids involves the use of protected starting materials, specifically benzyloxyindoles. This multi-step method offers a different strategy for accessing these valuable compounds.
The general workflow for this synthetic route is as follows:
-
Grignard Reagent Formation: The starting benzyloxyindole is converted into its Grignard reagent.
-
Carboxylation: The Grignard reagent is then reacted with ethyl chloroformate to introduce the carboxylate group at the 3-position.
-
Hydrolysis and Debenzylation: The resulting benzyloxyindole-3-carboxylate is subjected to alkaline hydrolysis to yield the carboxylic acid, followed by catalytic hydrogenation to remove the benzyl protecting group and afford the final 5-hydroxyindole-3-carboxylic acid.
// Nodes start [label="Benzyloxyindole", fillcolor="#F1F3F4"]; grignard [label="Indole Grignard Reagent", fillcolor="#FBBC05"]; carboxylate [label="Benzyloxyindole-3-carboxylate", fillcolor="#EA4335"]; debenzylated [label="5-Hydroxyindole-3-carboxylate", fillcolor="#4285F4"]; final_product [label="5-Hydroxyindole-3-carboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> grignard [label="Grignard Formation", fontcolor="#5F6368"]; grignard -> carboxylate [label="Reaction with Ethyl Chloroformate", fontcolor="#5F6368"]; carboxylate -> debenzylated [label="Catalytic Hydrogenation\n(Debenzylation)", fontcolor="#5F6368"]; debenzylated -> final_product [label="Alkaline Hydrolysis", fontcolor="#5F6368"]; }
Figure 2: General workflow for the synthesis of 5-hydroxyindole-3-carboxylic acids from benzyloxyindoles.
Data Presentation: A Comparative Overview of Synthetic Methods
The following tables summarize quantitative data from the literature for the synthesis of 5-hydroxyindole-3-carboxylates, providing a comparative look at the efficiency of different methods and conditions.
Table 1: The Nenitzescu Reaction - Yields and Conditions
| Benzoquinone Derivative | Enamine Derivative | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 1,4-Benzoquinone | Ethyl 3-aminocrotonate | None | Acetone | Reflux, 2-4h | 46 | [7] |
| 1,4-Benzoquinone | Ethyl 3-aminocrotonate | ZnCl₂ (8 mol%) | CPME | 40 min | 65 | [10][11] |
| 1,4-Naphthoquinone | Ethyl 3-[(pyridin-2-ylmethyl)amino]but-2-enoate | ZnCl₂ (17 mol%) | CPME | 72h | 20.7 | [12] |
| 1,4-Benzoquinone | Ethyl 3-aminocinnamate | None | Acetic Acid | - | 46 | [7] |
Table 2: Synthesis from Benzyloxyindoles
| Starting Material | Key Reagents | Product | Overall Yield (%) | Reference |
| 5-Benzyloxyindole | 1. EtMgBr, 2. ClCOOEt, 3. H₂, Pd/C, 4. KOH | 5-Hydroxyindole-3-carboxylic acid | High | - |
Experimental Protocols
Protocol 1: Classical Nenitzescu Synthesis of Ethyl 5-Hydroxy-2-methylindole-3-carboxylate
Materials:
-
1,4-Benzoquinone
-
Ethyl 3-aminocrotonate
-
Acetone (reagent grade)
-
Ethyl acetate
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-benzoquinone (1.0 equivalent) in acetone.
-
Addition of Enamine: To the stirred solution, add ethyl 3-aminocrotonate (1.0-1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 5% sodium bicarbonate solution and saturated sodium chloride solution.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.
Protocol 2: Lewis Acid-Catalyzed Nenitzescu Synthesis
Materials:
-
1,4-Benzoquinone
-
Enamine (e.g., Ethyl 3-aminocrotonate)
-
Lewis Acid (e.g., ZnCl₂)
-
Dichloromethane (or other suitable aprotic solvent)
Procedure:
-
Catalyst and Quinone Solution: In a round-bottom flask with a magnetic stirrer, dissolve the Lewis acid (e.g., 10-100 mol%) and 1,4-benzoquinone (1 equivalent) in the chosen solvent.[8]
-
Enamine Addition: Slowly add the enamine (1 equivalent) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction and follow a standard aqueous work-up. Purify the product by crystallization or column chromatography.
Biological Significance and Signaling Pathways
5-Hydroxyindole-3-carboxylates have garnered significant attention for their diverse biological activities, particularly as inhibitors of the 5-lipoxygenase (5-LO) pathway and as potential anti-cancer agents.
Inhibition of the 5-Lipoxygenase (5-LO) Pathway
The 5-lipoxygenase pathway is a critical metabolic cascade that converts arachidonic acid into pro-inflammatory leukotrienes.[13][14][15] These lipid mediators are implicated in a range of inflammatory diseases, including asthma and arthritis.[16][17] 5-Hydroxyindole-3-carboxylates have been identified as potent inhibitors of 5-LO, the key enzyme in this pathway.[16]
The mechanism of 5-LO inhibition by these compounds is believed to involve interference with the enzyme's catalytic activity, thereby blocking the production of leukotrienes and mitigating the inflammatory response.[16][17][18][19]
// Nodes phospholipids [label="Membrane Phospholipids", fillcolor="#F1F3F4"]; arachidonic_acid [label="Arachidonic Acid", fillcolor="#FBBC05"]; five_hpete [label="5-HPETE", fillcolor="#EA4335"]; lta4 [label="Leukotriene A4 (LTA4)", fillcolor="#4285F4"]; ltb4 [label="Leukotriene B4 (LTB4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ltc4 [label="Leukotriene C4 (LTC4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; inhibitor [label="5-Hydroxyindole-3-carboxylates", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges phospholipids -> arachidonic_acid [label="cPLA₂", fontcolor="#5F6368"]; arachidonic_acid -> five_hpete [label="5-Lipoxygenase (5-LO)", fontcolor="#5F6368"]; five_hpete -> lta4 [label="5-LO", fontcolor="#5F6368"]; lta4 -> ltb4 [label="LTA4 Hydrolase", fontcolor="#5F6368"]; lta4 -> ltc4 [label="LTC4 Synthase", fontcolor="#5F6368"]; ltb4 -> inflammation; ltc4 -> inflammation; inhibitor -> five_hpete [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; }
Figure 3: The 5-Lipoxygenase (5-LO) signaling pathway and the point of inhibition by 5-hydroxyindole-3-carboxylates.
Anti-Cancer Activity and the Survivin Pathway
Certain 5-hydroxyindole-3-carboxylic acid derivatives have demonstrated promising cytotoxic effects against cancer cell lines, particularly breast cancer.[20][21][22] One of the proposed mechanisms of action involves the inhibition of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[20][22][23][24]
Survivin is overexpressed in many cancers and plays a dual role in promoting tumorigenesis by inhibiting apoptosis and regulating cell division.[20][25] By inhibiting survivin, 5-hydroxyindole derivatives can promote apoptosis in cancer cells, leading to a reduction in tumor growth.[23][26][27][28][29] The signaling pathways that regulate survivin expression, such as the PI3K/AKT pathway, are therefore attractive targets for therapeutic intervention.[21][22]
// Nodes growth_factors [label="Growth Factors (e.g., HER2/EGFR)", fillcolor="#F1F3F4"]; pi3k_akt [label="PI3K/AKT Pathway", fillcolor="#FBBC05"]; survivin [label="Survivin Expression", fillcolor="#EA4335"]; caspase_inhibition [label="Inhibition of Caspases", fillcolor="#4285F4"]; apoptosis_inhibition [label="Inhibition of Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; tumor_growth [label="Tumor Growth", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; inhibitor [label="5-Hydroxyindole Derivatives", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges growth_factors -> pi3k_akt [label="Activation", fontcolor="#5F6368"]; pi3k_akt -> survivin [label="Upregulation", fontcolor="#5F6368"]; survivin -> caspase_inhibition; caspase_inhibition -> apoptosis_inhibition; apoptosis_inhibition -> tumor_growth; inhibitor -> survivin [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; }
Figure 4: Simplified representation of the survivin signaling pathway in cancer and its inhibition by 5-hydroxyindole derivatives.
Spectroscopic Data of a Representative Compound: Ethyl 5-hydroxy-2-methylindole-3-carboxylate
Table 3: Spectroscopic Data for Ethyl 5-hydroxy-2-methylindole-3-carboxylate
| Technique | Data | Reference |
| ¹H NMR | See reference for spectrum | [30][31] |
| ¹³C NMR | See reference for spectrum | [31][32] |
| Mass Spec. | The mass spectra of hydroxyindole-3-carboxylic acids show characteristic fragmentation patterns. For the 5-hydroxy isomer, a primary fragmentation is the loss of a hydroxyl radical (•OH). | [33][34][35][36] |
Conclusion
The discovery of 5-hydroxyindole-3-carboxylates through the Nenitzescu reaction marked a significant milestone in heterocyclic chemistry. Over the decades, this foundational method has been refined and complemented by alternative synthetic strategies, providing researchers with a versatile toolkit to access this important class of compounds. The demonstrated biological activities of these molecules, particularly as inhibitors of the 5-lipoxygenase and survivin pathways, underscore their potential as scaffolds for the development of novel therapeutics for inflammatory diseases and cancer. This technical guide provides a solid foundation of the synthetic methodologies, quantitative data, and biological context necessary for researchers to further explore and exploit the potential of 5-hydroxyindole-3-carboxylates.
References
- 1. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. synarchive.com [synarchive.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Nenitzescu Indole Synthesis [drugfuture.com]
- 6. Observations on the mechanism of the nenitzescu indole synthesis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. revistadechimie.ro [revistadechimie.ro]
- 8. tarjomefa.com [tarjomefa.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. gpnotebook.com [gpnotebook.com]
- 15. atsjournals.org [atsjournals.org]
- 16. 5-Lipoxygenase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 17. Research Progress on 5-Lipoxygenase and Its Inhibitors - www.pharmasources.com [pharmasources.com]
- 18. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. The role of survivin in diagnosis, prognosis and treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies [jcancer.org]
- 23. Synthesis and biological evaluation of indole-based UC-112 analogs as potent and selective survivin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Controlling Survivin Activity Could Stop Breast Cancer Without Harming Normal Tissue - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 1H NMR [m.chemicalbook.com]
- 31. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 13C NMR spectrum [chemicalbook.com]
- 33. cdnsciencepub.com [cdnsciencepub.com]
- 34. researchgate.net [researchgate.net]
- 35. cdnsciencepub.com [cdnsciencepub.com]
- 36. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] This indole derivative serves as a key intermediate in the synthesis of various biologically active molecules, including potential anti-inflammatory agents and 5-lipoxygenase inhibitors.[1] Two primary synthetic routes are detailed: the Nenitzescu indole synthesis and a combination of the Japp-Klingemann reaction followed by Fischer indole synthesis.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for the target compound is provided below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃NO₃ | --INVALID-LINK-- |
| Molecular Weight | 219.24 g/mol | --INVALID-LINK-- |
| Melting Point | 205-209 °C | --INVALID-LINK-- |
| Appearance | Off-white to light brown powder | --INVALID-LINK-- |
| ¹H NMR | --INVALID-LINK-- | --INVALID-LINK-- |
| ¹³C NMR | --INVALID-LINK-- | --INVALID-LINK-- |
Synthesis Protocol 1: Nenitzescu Indole Synthesis
The Nenitzescu indole synthesis is a classical and widely used method for the preparation of 5-hydroxyindole derivatives.[2][3] The reaction involves the condensation of a 1,4-benzoquinone with a β-aminocrotonic ester.[2] This method is particularly advantageous due to the use of readily available and relatively non-toxic starting materials.
Experimental Workflow: Nenitzescu Synthesis
Caption: Workflow for the Nenitzescu Synthesis.
Detailed Methodology
Materials:
-
1,4-Benzoquinone
-
Ethyl 3-aminocrotonate
-
Acetone (reagent grade)
-
Ethyl acetate
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 1,4-benzoquinone in acetone.
-
Addition of Enamine: To the stirred solution, add 1.0-1.2 equivalents of ethyl 3-aminocrotonate.[4]
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution, water, and saturated sodium chloride solution.[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.[4]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.[4]
Note on Large-Scale Synthesis: For manufacturing-scale production, a mole ratio of 1:1.2-1.6 between benzoquinone and ethyl 3-aminocrotonate at room temperature has been reported to be effective, yielding batches of 100 kg or more.[3]
Synthesis Protocol 2: Japp-Klingemann Reaction and Fischer Indole Synthesis
This synthetic route offers a versatile alternative to the Nenitzescu synthesis. It involves two key transformations: the Japp-Klingemann reaction to form a hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis to construct the indole ring.[5][6]
Experimental Workflow: Japp-Klingemann and Fischer Indole Synthesis
References
The Nenitzescu Reaction: A Detailed Guide to the Synthesis of 5-Hydroxyindoles
For Researchers, Scientists, and Drug Development Professionals
The 5-hydroxyindole framework is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules. Notable examples include the neurotransmitter serotonin, the non-steroidal anti-inflammatory drug (NSAID) indomethacin, and a variety of antitumor agents.[1][2] The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, provides a direct and versatile method for constructing this important heterocyclic system from simple starting materials.[1][3] This document offers a comprehensive overview of the Nenitzescu reaction, including its mechanism, detailed experimental protocols, and quantitative data to guide researchers in its practical application.
Reaction Mechanism and Core Principles
The Nenitzescu reaction involves the condensation of a 1,4-benzoquinone with a β-amino-α,β-unsaturated carbonyl compound, such as a β-aminocrotonic ester.[1] The reaction proceeds through a sequence of key steps: a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack and subsequent elimination to form the indole ring.
Several factors can influence the outcome of the Nenitzescu reaction, including the nature of the substituents on both the benzoquinone and the enamine, the choice of solvent, the use of catalysts, and the reaction temperature.[1] While the reaction can proceed without a catalyst, the use of Lewis acids like zinc chloride (ZnCl₂) has been shown to improve reaction rates and yields.[1][4]
// Nodes start [label="1,4-Benzoquinone +\nβ-Aminocrotonic Ester", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; michael_addition [label="Michael Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Enamino Hydroquinone\nIntermediate", shape=parallelogram, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; oxidation [label="Oxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate2 [label="Enamino Quinone\nIntermediate", shape=parallelogram, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cyclization [label="Nucleophilic Attack\n(Cyclization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate3 [label="Hemiaminal Intermediate", shape=parallelogram, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; dehydration [label="Dehydration & Reduction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="5-Hydroxyindole", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> michael_addition [label=""]; michael_addition -> intermediate1 [label=""]; intermediate1 -> oxidation [label=""]; oxidation -> intermediate2 [label=""]; intermediate2 -> cyclization [label=""]; cyclization -> intermediate3 [label=""]; intermediate3 -> dehydration [label=""]; dehydration -> product [label=""]; } caption: Mechanism of the Nenitzescu 5-hydroxyindole synthesis.
Quantitative Data and Reaction Scope
The yield and regioselectivity of the Nenitzescu reaction are highly dependent on the reaction conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Effect of Solvent on the Yield of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetone | None | Reflux | 2-4 | 46 | [2] |
| Nitromethane | None | Room Temp | 48 | 52 | [3] |
| Dichloromethane | ZnCl₂ | Room Temp | 0.67 | - | [1] |
Note: The reaction is reported to perform best in highly polar solvents. Nitromethane, in particular, has been shown to significantly improve the efficiency of the condensation.[4][5]
Table 2: Effect of Lewis Acid Catalyst on Reaction Time
| Catalyst | Solvent | Temperature (°C) | Time (min) |
| None | Acetone | Reflux | 120-240 |
| ZnCl₂ | Dichloromethane | Room Temp | 40 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of the Nenitzescu reaction. Below are protocols for key variations of this synthesis.
Protocol 1: Classical Nenitzescu Synthesis of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate
This protocol is a representative example of the classical Nenitzescu reaction.
Materials:
-
1,4-Benzoquinone
-
Ethyl 3-aminocrotonate
-
Acetone (or other suitable polar solvent)
-
Ethyl Acetate
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: Prepare a solution of 1,4-benzoquinone (1.0 equivalent) in acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Enamine: Add ethyl 3-aminocrotonate (1.0-1.2 equivalents) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 5% sodium bicarbonate solution, water, and saturated sodium chloride solution.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate.[1]
Protocol 2: Lewis Acid-Catalyzed Nenitzescu Synthesis
The use of a Lewis acid catalyst can significantly accelerate the reaction.
Materials:
-
1,4-Benzoquinone
-
Ethyl 3-aminocrotonate
-
Lewis Acid (e.g., ZnCl₂)
-
Dichloromethane (or another suitable solvent)
-
Diethyl ether or Cyclopentyl methyl ether (CPME) for washing
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a solution of ethyl 3-aminocrotonate (1.05 mmol) in the chosen solvent.
-
Solution B: Prepare a solution of 1,4-benzoquinone (1.0 mmol) and the Lewis acid catalyst (e.g., 0.08 mmol of ZnCl₂) in the same solvent.[1]
-
-
Reaction Initiation: Add Solution A to Solution B with stirring at room temperature.[1]
-
Reaction Monitoring: Stir the reaction for a specified time (e.g., 40 minutes) and monitor by TLC.[1]
-
Isolation: If the product precipitates, collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether or CPME), and dry to yield the 5-hydroxyindole product.[1]
Protocol 3: Solid-Phase Nenitzescu Synthesis
Solid-phase synthesis offers advantages in terms of simplified purification and the potential for automation.[1]
Materials:
-
ArgoPore®-Rink-NH-Fmoc resin
-
Diketene
-
Primary amine
-
Trimethylorthoformate
-
1,4-Benzoquinone
-
Trifluoroacetic acid (TFA) for cleavage
Procedure:
-
Resin Preparation: Remove the Fmoc-protecting group from the ArgoPore®-Rink-NH-Fmoc resin.
-
Acetoacetylation: Treat the deprotected resin with diketene to form a polymer-bound acetoacetamide.
-
Enaminone Formation: Condense the polymer-bound acetoacetamide with a primary amine in the presence of trimethylorthoformate to generate the corresponding enaminone on the solid support.[1]
-
Nenitzescu Reaction: React the resin-bound enaminone with a 1,4-benzoquinone.
-
Cleavage: Cleave the desired 5-hydroxyindole-3-carboxamide from the resin using trifluoroacetic acid.[1]
// Nodes start [label="Start", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_prep [label="Reagent Preparation\n(Benzoquinone, Enamine, Solvent, Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction_setup [label="Reaction Setup\n(Combine Reagents)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction_conditions [label="Reaction Conditions\n(Temperature, Time)", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Reaction Monitoring\n(TLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Work-up\n(Quenching, Extraction, Washing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Product Analysis\n(NMR, MS, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> reagent_prep; reagent_prep -> reaction_setup; reaction_setup -> reaction_conditions; reaction_conditions -> monitoring; monitoring -> workup [label="Reaction\nComplete"]; workup -> purification; purification -> analysis; analysis -> end; } caption: General experimental workflow for Nenitzescu synthesis.
Applications in Drug Development
The 5-hydroxyindole scaffold synthesized via the Nenitzescu reaction is a key component in a number of biochemically important molecules. Its applications in drug development are extensive and include:
-
Neurotransmitters: The core structure is found in serotonin, a crucial neurotransmitter.[1]
-
Anti-inflammatory Agents: Indomethacin, a well-known NSAID, is a 5-hydroxyindole derivative.[2]
-
Antitumor Compounds: The Nenitzescu synthesis has been utilized to produce precursors for novel anticancer drugs.
-
Enzyme Inhibitors: Derivatives such as L-761,066 (a COX-2 inhibitor) and LY311727 (an inhibitor of secretory phospholipase) highlight the versatility of this scaffold.
The ongoing interest in the Nenitzescu reaction is driven by its straightforward procedure, mild reaction conditions, and the accessibility of diverse starting materials, making it a valuable tool for medicinal chemists and drug development professionals.[4][6]
References
Application Notes and Protocols: Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS No: 7598-91-6) is a highly functionalized indole derivative that serves as a critical starting material and intermediate in the synthesis of a diverse array of biologically active compounds and advanced materials. Its unique structure, featuring a reactive indole core, a hydroxyl group amenable to derivatization, and an ethyl carboxylate moiety for further modification, makes it a valuable scaffold in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this versatile building block, with a focus on its application in the development of potent 5-lipoxygenase inhibitors.
Physicochemical Properties and Spectral Data
This compound is typically an off-white to light brown powder.[1] Key physicochemical and spectral data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃NO₃ | [1][2] |
| Molecular Weight | 219.24 g/mol | [1][2] |
| Melting Point | 205-209 °C | [1] |
| Appearance | Off-white to light brown powder | [1] |
| Purity | ≥ 98% (TLC) | [1] |
| CAS Number | 7598-91-6 | [1][2] |
Spectral Data:
-
¹H NMR (DMSO-d₆): Chemical shifts (ppm) are typically observed for the ethyl group (triplet and quartet), the methyl group, the aromatic protons, and the N-H and O-H protons.
-
¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups are characteristic.
-
Mass Spectrometry: The molecular ion peak [M]+ is observed at m/z 219.
Synthesis of this compound
The most common and effective method for the synthesis of the title compound is the Nenitzescu indole synthesis.[3][4][5] This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester.[4][5]
Reaction Scheme: Nenitzescu Indole Synthesis
Caption: General scheme of the Nenitzescu indole synthesis.
Detailed Experimental Protocol
This protocol is adapted from established Nenitzescu reaction procedures.[4][6]
Materials:
-
p-Benzoquinone
-
Ethyl 3-aminocrotonate
-
Acetone (reagent grade)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-benzoquinone (1.0 equivalent) in acetone.
-
To the stirred solution, add ethyl 3-aminocrotonate (1.0-1.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Applications in Medicinal Chemistry
This compound is a key precursor for the synthesis of various pharmacologically active molecules.[1] Its derivatives have shown potential as:
-
5-Lipoxygenase (5-LO) inhibitors: For the treatment of inflammatory diseases.[7][8][9]
-
Histamine H3 receptor inverse agonists: Potentially for treating cognitive disorders.
-
M4 muscarinic receptor antagonists: Investigated for neurological and psychiatric disorders.
-
Serotonin receptor (5-HT) ligands: For targeting various central nervous system disorders.[10]
Synthesis of 5-Lipoxygenase Inhibitors
The hydroxyl and the C2-methyl groups of the indole scaffold are common points for modification to develop potent 5-LO inhibitors.[8][9]
The following protocol describes the synthesis of a 2-phenylthiomethyl-indole derivative, a class of potent 5-LO inhibitors.[8][9]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Thiophenol derivative
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 equivalent) in dry DCM.
-
Cool the solution to 0 °C and add NBS (1.0 equivalent) portion-wise. Stir the mixture at 0 °C for 1 hour.
-
To the reaction mixture, add the desired thiophenol derivative (1.1 equivalents) followed by triethylamine (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-phenylthiomethyl-indole derivative.
Quantitative Biological Data of 5-LO Inhibitors
The following table summarizes the in vitro inhibitory activity of representative derivatives of this compound against human 5-lipoxygenase.
| Compound | R¹ | R² | 5-LO Inhibition IC₅₀ (µM) [Cell-free assay] | 5-LO Inhibition IC₅₀ (µM) [PMNL assay] | Reference |
| 1 | H | 2,4,6-trimethylphenyl | 0.7 | 0.23 | [8][9] |
| 2 | CH₃ | 2,4,6-trimethylphenyl | 0.7 | 0.23 | [8][9] |
| 3 | H | 2,6-dichlorophenyl | - | - | |
| 4 | CH₃ | 2,6-dichlorophenyl | - | - | |
| 5 | H | 2,4-dichlorophenyl | - | - | |
| 6 | CH₃ | 2,4-dichlorophenyl | - | - |
PMNL: Polymorphonuclear leukocytes
Signaling Pathways
Derivatives of this compound act as inhibitors of 5-lipoxygenase, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid.
Caption: Inhibition of the 5-Lipoxygenase pathway.
Derivatives of this indole have also been investigated as modulators of G-protein coupled receptors such as the M4 muscarinic and H3 histamine receptors.
Caption: Modulation of M4 and H3 receptor signaling pathways.
Other Potential Applications
While the primary focus of research has been in medicinal chemistry, the unique electronic and structural properties of the indole ring suggest potential applications in other fields.
Plant Growth Regulation
Indole-3-acetic acid (IAA) is a well-known plant hormone. Synthetic indole derivatives, including indole-3-carboxylates, have been investigated for their potential to modulate plant growth and development.[11][12] They can influence processes such as root formation and seed germination.[11][12] Further research is needed to explore the specific effects of this compound derivatives in this area.
Materials Science
The indole nucleus is an electron-rich aromatic system, which can be exploited in the design of organic electronic materials. Indole derivatives have been incorporated into polymers and small molecules for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[13][14] The derivatization of this compound could lead to novel materials with tailored optoelectronic properties.
Conclusion
This compound is a valuable and versatile synthetic building block with significant applications in drug discovery and potential in other areas of chemical science. Its straightforward synthesis via the Nenitzescu reaction and the presence of multiple functional groups for derivatization make it an attractive starting material for the creation of diverse chemical libraries. The demonstrated success in developing potent 5-lipoxygenase inhibitors highlights the potential of this scaffold in generating novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-hydroxytryptamine (5-HT) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]
- 12. The role of indole derivative in the growth of plants: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. researchgate.net [researchgate.net]
The Versatile Role of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate in Active Pharmaceutical Ingredient (API) Synthesis
Introduction: Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is a highly valuable and versatile heterocyclic building block in the field of medicinal chemistry and drug development. Its unique chemical structure, featuring a reactive indole core with hydroxyl, methyl, and ethyl carboxylate functionalities, provides multiple sites for chemical modification. This allows for the synthesis of a diverse range of complex molecules with significant biological activities. This document provides detailed application notes and protocols for the use of this indole derivative in the synthesis of various APIs, including anti-inflammatory agents, anticancer therapeutics, and modulators of neurological pathways.
Application in the Synthesis of 5-Lipoxygenase (5-LO) Inhibitors
One of the most prominent applications of this compound is in the development of potent 5-lipoxygenase (5-LO) inhibitors.[1][2][3][4] 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators implicated in a variety of inflammatory diseases such as asthma, allergic rhinitis, and inflammatory bowel disease.[2] By inhibiting 5-LO, the production of these inflammatory mediators is suppressed, offering a therapeutic strategy for controlling inflammatory responses.
Derivatives of this compound have been synthesized and shown to exhibit significant inhibitory activity against human 5-LO.[5][2] Notably, the introduction of a phenylthiomethyl group at the 2-position of the indole ring has led to the discovery of potent inhibitors.[1][5]
Signaling Pathway: Leukotriene Biosynthesis and 5-LO Inhibition
The mechanism of action of these inhibitors is the direct interference with the leukotriene biosynthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by 5-LO into leukotriene A4 (LTA4). LTA4 is subsequently transformed into other leukotrienes, such as LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), which are potent mediators of inflammation.[6][7][8] 5-LO inhibitors synthesized from this compound block this initial enzymatic step.
References
- 1. Design, Synthesis and Molecular Docking Studies of Novel Indole-Pyrimidine Hybrids as Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indole derivatives as potent inhibitors of 5-lipoxygenase: design, synthesis, biological evaluation, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosciencepharma.com [biosciencepharma.com]
- 8. academic.oup.com [academic.oup.com]
Synthesis of 5-Lipoxygenase Inhibitors from Indole Precursors: An Application Guide for Drug Discovery Professionals
Introduction: The Therapeutic Promise of Targeting 5-Lipoxygenase with Indole-Based Scaffolds
The 5-lipoxygenase (5-LOX) enzyme is a critical mediator in the biosynthesis of leukotrienes, a class of pro-inflammatory lipid molecules.[1] The pathway, originating from arachidonic acid, plays a pivotal role in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[2] Consequently, the inhibition of 5-LOX presents a compelling therapeutic strategy for the development of novel anti-inflammatory agents.[2]
The indole nucleus has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets with high affinity. Its structural versatility and synthetic tractability have made it a cornerstone in the design of numerous therapeutic agents.[3] In the context of 5-LOX inhibition, the indole moiety has been successfully incorporated into potent inhibitors, demonstrating significant potential for the development of new drugs. This guide provides a comprehensive overview of the synthesis, purification, characterization, and biological evaluation of indole-based 5-LOX inhibitors, tailored for researchers, scientists, and drug development professionals.
The 5-Lipoxygenase Pathway: A Target for Anti-Inflammatory Intervention
The biosynthesis of leukotrienes is initiated by the release of arachidonic acid from the cell membrane, which is then sequentially converted by 5-LOX into leukotriene A4 (LTA4). LTA4 serves as a crucial intermediate, leading to the formation of either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These molecules exert potent pro-inflammatory effects, making the 5-LOX pathway a prime target for therapeutic intervention.[2]
Caption: The 5-LOX pathway leading to the production of pro-inflammatory leukotrienes.
PART 1: Synthesis of Indole-Based 5-LOX Inhibitors
This section details the synthesis of representative indole-based 5-LOX inhibitors. The protocols are designed to be comprehensive, providing step-by-step instructions suitable for a laboratory setting.
General Synthetic Strategy: Fischer Indole Synthesis
A classic and versatile method for constructing the indole ring is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a ketone or aldehyde.[4][5]
Caption: A streamlined workflow for the Fischer indole synthesis.
Protocol: Synthesis of a 3-Substituted Indole Derivative
This protocol describes the synthesis of a chalcone-like indole derivative, a class of compounds that has shown promising 5-LOX inhibitory activity.[6]
Materials:
-
Indole-3-carboxaldehyde
-
Substituted acetophenone (e.g., 4-chloroacetophenone)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Glacial acetic acid
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Synthesis of the Indole Chalcone Intermediate:
-
To a solution of indole-3-carboxaldehyde (1 mmol) and the substituted acetophenone (1 mmol) in ethanol (20 mL), add a solution of KOH (2 mmol) in ethanol (5 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry to obtain the crude chalcone.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization of the Intermediate:
-
Obtain the melting point of the purified chalcone.
-
Characterize the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
-
Protocol: Synthesis of a Zileuton Analogue
Zileuton is a commercially available 5-LOX inhibitor. This protocol outlines a general method for the synthesis of an indole-based analogue.[7]
Materials:
-
Substituted 1-(1H-indol-2-yl)ethan-1-ol
-
Hydroxyurea
-
Strongly acidic cation exchanger (e.g., Amberlite IR-120)
-
Acetic acid
-
Water
-
Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup:
-
Reaction and Monitoring:
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 40-45 °C or at reflux if using THF).
-
Monitor the progress of the reaction by HPLC.[8]
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the cation exchanger.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure Zileuton analogue.
-
-
Characterization:
-
Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and determine its melting point.
-
| Compound Class | Synthetic Method | Key Reagents | Typical Yield | Reference |
| Indole Chalcones | Claisen-Schmidt Condensation | Indole-3-carboxaldehyde, Acetophenone, KOH | 60-80% | [6] |
| Zileuton Analogues | Acid-catalyzed reaction | Indolyl-ethanol, Hydroxyurea, Acid catalyst | 70-90% | [8] |
Table 1: Summary of Synthetic Approaches for Indole-Based 5-LOX Inhibitors.
PART 2: Purification and Characterization
Purification by Column Chromatography
Column chromatography is the primary method for purifying the synthesized indole derivatives.[9]
General Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Carefully pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of increasing polarity.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Visualization on TLC: Visualize the spots on the TLC plate using UV light (254 nm) or by staining with a suitable reagent such as p-anisaldehyde or potassium permanganate. For indoles specifically, Ehrlich's reagent can be used, which typically produces blue or purple spots.[9]
Structural Characterization
The identity and purity of the synthesized compounds must be confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the indole derivatives. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular framework.[10][11]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
PART 3: Biological Evaluation of 5-LOX Inhibitory Activity
This section provides detailed protocols for assessing the inhibitory activity of the synthesized indole derivatives against the 5-LOX enzyme.
In Vitro 5-LOX Enzyme Inhibition Assay (Fluorometric)
This assay measures the direct inhibition of the 5-LOX enzyme activity using a fluorometric method.[2]
Materials:
-
Purified human recombinant 5-LOX enzyme
-
5-LOX assay buffer
-
Test compounds (dissolved in DMSO)
-
LOX substrate
-
Fluorescent probe
-
96-well black, flat-bottom plate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., Zileuton) and a vehicle control (DMSO).
-
Enzyme Addition: Add the 5-LOX enzyme solution to all wells except the "No Enzyme Control" wells.
-
Reaction Initiation: Initiate the reaction by adding the LOX substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation/emission wavelength of approximately 500/536 nm at regular intervals.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]
Cell-Based 5-LOX Inhibition Assay (LTB4 Quantification)
This assay measures the inhibition of 5-LOX activity in a cellular context by quantifying the production of LTB4.[2]
Materials:
-
Human cell line expressing 5-LOX (e.g., human neutrophils or cultured leukocytes)
-
Cell culture medium and buffers
-
Calcium ionophore (e.g., A23187)
-
Test compounds (dissolved in DMSO)
-
LTB4 ELISA kit
Procedure:
-
Cell Culture: Culture the cells under standard conditions and seed them in a 24-well plate.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or a positive control (Zileuton) for 30 minutes at 37°C.
-
Cell Stimulation: Stimulate the cells with a calcium ionophore to activate the 5-LOX pathway.
-
Supernatant Collection: After a suitable incubation period, centrifuge the plate and collect the cell supernatant.
-
LTB4 Measurement: Quantify the concentration of LTB4 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of LTB4 production inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value as described in the in vitro assay.
Caption: A comprehensive workflow for the biological evaluation of synthesized 5-LOX inhibitors.
Conclusion
The synthesis and evaluation of indole-based 5-lipoxygenase inhibitors represent a promising avenue for the discovery of novel anti-inflammatory therapeutics. The protocols and methodologies detailed in this guide provide a robust framework for researchers to design, synthesize, and characterize potent and selective 5-LOX inhibitors. By leveraging the versatility of the indole scaffold and employing rigorous biological evaluation, the scientific community can continue to advance the development of new treatments for a wide range of inflammatory disorders.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. jchr.org [jchr.org]
- 6. researchgate.net [researchgate.net]
- 7. US20110184189A1 - Process for the preparation of n-(1-benzo[b]thien-2-ylethyl)-n-hydroxyurea - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. bmse000097 Indole at BMRB [bmrb.io]
- 10. mdpi.com [mdpi.com]
- 11. N-1, C-3 substituted indoles as 5-LOX inhibitors--in vitro enzyme immunoaasay, mass spectral and molecular docking investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Derivatization of the Indole Ring at the N1 Position: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the indole ring at the N1 position. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Modification at the N1 position is a critical strategy for modulating the biological activity, physicochemical properties, and pharmacokinetic profiles of indole-containing compounds.
This guide covers four principal classes of N1-derivatization: N-Acylation, N-Arylation, N-Alkylation, and N-Sulfonylation. Each section includes an overview of the methodology, a detailed experimental protocol, and a summary of representative reaction parameters and yields in a tabular format for easy comparison.
N-Acylation of Indoles
N-acylation is a common transformation used to introduce an acyl group onto the indole nitrogen. This modification can serve as a protective group strategy or as a means to introduce functionalities that directly contribute to biological activity.[1][2] Common methods involve the use of acylating agents in the presence of a base or a coupling agent.
N-Acylation using Dicyclohexylcarbodiimide (DCC) Coupling
This method facilitates the direct coupling of carboxylic acids to the indole nitrogen using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. It offers a mild and convenient alternative to using unstable acyl chlorides.[1][3]
Experimental Protocol: N-Acylation with DCC/DMAP [1]
-
To a solution of the indole (1.0 equiv.), DMAP (1.0 equiv.), and the desired carboxylic acid (2.0 equiv.) in dichloromethane (CH₂Cl₂) at 0 °C under a nitrogen atmosphere, add a solution of DCC (2.0 equiv.) in CH₂Cl₂.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-acylated indole.
Table 1: Representative Data for N-Acylation of 5-Nitro-1H-indole with Various Carboxylic Acids using DCC/DMAP [1]
| Carboxylic Acid | Reaction Time (h) | Yield (%) |
| Benzoic acid | 3 | 91 |
| 4-Methoxybenzoic acid | 4 | 85 |
| 4-Nitrobenzoic acid | 2 | 95 |
N-Acylation using Thioesters
Thioesters can serve as stable and chemoselective acylating agents for indoles, providing an alternative to often sensitive acyl chlorides.[2]
Experimental Protocol: N-Acylation with Thioesters [2]
-
In a reaction vessel, combine the indole (1.0 equiv.), the thioester (3.0 equiv.), and cesium carbonate (Cs₂CO₃, 3.0 equiv.) in xylene.
-
Heat the mixture at 140 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the N-acylated indole.
Table 2: N-Acylation of 3-Methyl-1H-indole with Various Thioesters [2]
| Thioester | Yield (%) |
| S-methyl butanethioate | 62 |
| S-phenyl benzothioate | 75 |
| S-ethyl 4-chlorobenzothioate | 68 |
N-Arylation of Indoles
The introduction of an aryl group at the N1 position of an indole ring is a key transformation in the synthesis of many biologically active compounds.[4] Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are two of the most powerful methods to achieve this.[5][6][7]
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol utilizes a palladium catalyst with a suitable phosphine ligand to couple indoles with aryl halides.[5][7][8]
Experimental Protocol: Palladium-Catalyzed N-Arylation [5]
-
In an inert atmosphere glovebox, add the indole (1.0 equiv.), aryl halide (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 3: Representative Data for the N-Arylation of Indoles [5]
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 70-85 |
| 2-Iodopyridine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 75-90 |
N-Alkylation of Indoles
N-alkylation is a fundamental method for introducing alkyl substituents onto the indole nitrogen, which is prevalent in numerous natural products and pharmaceuticals.[9][10] A common and effective method involves the deprotonation of the indole nitrogen with a strong base followed by nucleophilic substitution with an alkylating agent.
Experimental Protocol: N-Alkylation using Sodium Hydride [9][10]
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C, add a solution of the indole (1.0 equiv.) in the same solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkylating agent (e.g., an alkyl halide, 1.1 equiv.) dropwise.
-
Allow the reaction to proceed at room temperature for several hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 4: Representative Data for N-Alkylation of Indoles
| Indole | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| Indole | Methyl 2-(bromomethyl)-4-chlorobenzoate | NaH | DMF | High | [9] |
| 2,3-dimethylindole | Benzyl bromide | NaH | DMF | 91 | [10] |
| Indole | Ethyl bromoacetate | KOH | DMSO | Good | [11] |
N-Sulfonylation of Indoles
The introduction of a sulfonyl group at the N1 position can significantly impact the electronic properties and biological activity of the indole core. Electrochemical methods offer a modern, metal-free approach to this transformation.[12]
Electrochemical N-Sulfonylation
This protocol describes a metal-free, electrochemical method for the N-sulfonylation of in situ generated indole-based hydrazones using sodium sulfinates.[12][13]
Experimental Protocol: Electrochemical N-Sulfonylation [12]
-
Set up an undivided electrochemical cell with a graphite anode and a platinum cathode.
-
To the cell, add the indole-3-carbaldehyde (1.0 equiv.), a hydrazine derivative (1.2 equiv.), and the sodium sulfinate (2.0 equiv.) in a suitable solvent mixture (e.g., MeOH/H₂O) with a supporting electrolyte (e.g., n-Bu₄NBF₄).
-
Apply a constant current (e.g., 10 mA) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent.
-
Extract the residue with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Table 5: Representative Data for Electrochemical N-Sulfonylation [12]
| Indole-3-carbaldehyde substituent | Hydrazine | Sodium Sulfinate | Yield (%) |
| H | Phenylhydrazine | Sodium p-toluenesulfinate | 81 |
| 5-Br | Phenylhydrazine | Sodium benzenesulfinate | 75 |
| 5-NO₂ | Methylhydrazine | Sodium p-toluenesulfinate | 68 |
Visualizations
Caption: General workflow for the N1-derivatization of indoles.
Caption: Catalytic cycle for Buchwald-Hartwig N-arylation of indoles.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress Concerning the N-Arylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electrochemical N-sulfonylation of in situ generated indole-based hydrazones and antimicrobial evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. rsc.org [rsc.org]
Application Notes and Protocols: Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is a versatile heterocyclic compound that serves as a crucial scaffold and synthetic intermediate in the field of medicinal chemistry.[1][2] Its indole core, functionalized with a hydroxyl group at the 5-position and an ethyl carboxylate at the 3-position, provides multiple points for chemical modification, enabling the synthesis of diverse libraries of bioactive molecules.[2] This compound has been instrumental in the development of novel therapeutic agents targeting a range of diseases, including inflammatory conditions, viral infections, and cancer.[1][3][4] These application notes provide a comprehensive overview of the use of this compound in medicinal chemistry, including detailed synthetic protocols, biological activity data, and experimental methodologies.
Synthetic Protocols
The foundational synthesis of the this compound core often employs the Nenitzescu indole synthesis.[4] This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester.[4]
Protocol 1: Synthesis of this compound via Nenitzescu Reaction
Materials:
-
p-Benzoquinone
-
Ethyl 3-aminocrotonate
-
Acetone (reagent grade)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Dissolve p-benzoquinone in boiling acetone in a round-bottom flask equipped with a reflux condenser.
-
Slowly add a solution of ethyl 3-aminocrotonate in acetone to the refluxing solution.
-
Continue refluxing the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature and then concentrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Protocol 2: Synthesis of a 5-Lipoxygenase Inhibitor Derivative
This protocol describes the synthesis of a potent 5-lipoxygenase inhibitor, ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate, starting from this compound.
Materials:
-
This compound
-
Mesitylenethiol
-
Formaldehyde (37% aqueous solution)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methyl iodide (CH₃I)
-
Dichloromethane (DCM)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine
Procedure:
-
N-methylation: To a solution of this compound in anhydrous DMF, add sodium hydride portion-wise at 0 °C. Stir the mixture for 30 minutes, then add methyl iodide and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography to obtain ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate.
-
Thiomethylation: To a solution of the N-methylated indole in dichloromethane, add mesitylenethiol and a catalytic amount of a Lewis acid (e.g., ZnCl₂). Then, add aqueous formaldehyde and stir the reaction at room temperature for 24 hours.
-
Upon completion, dilute the reaction with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final compound.
Biological Applications and Quantitative Data
Derivatives of this compound have demonstrated significant activity in several therapeutic areas. The following tables summarize the quantitative biological data for representative compounds.
Table 1: 5-Lipoxygenase (5-LO) Inhibitory Activity
| Compound ID | Derivative Structure | IC₅₀ (Cell-free assay) | IC₅₀ (PMNLs) | Reference |
| 1 | Ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate | 0.7 µM | 0.23 µM | [5] |
| 2 | Ethyl 5-hydroxy-2-((2,6-dichlorophenyl)thiomethyl)-1H-indole-3-carboxylate | 1.2 µM | 0.5 µM | [5] |
Table 2: Antiviral Activity
| Compound ID | Derivative Structure | Virus | Assay | EC₅₀ | Reference |
| 3 | Ethyl 5-hydroxy-4-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl-2-(phenylsulfinylmethyl)-1H-indole-3-carboxylate hydrochloride | Hepatitis C Virus (HCV, JFH-1) | Replicon Assay | 6.6 µM | [6] |
| 4 | 5-hydroxy-1,2-dimethyl-6-fluoro-1H-indole-3-carboxylate hydrochloride | Hepatitis C Virus (HCV, JFH-1) | Replicon Assay | 9.8 µM | [6] |
| 5 | Analogue of Arbidol | Influenza A/FM/1/47 | Plaque Reduction | 7.53 µmol/L | [7] |
Table 3: Tubulin Polymerization Inhibitory Activity
| Compound ID | Derivative Structure | IC₅₀ | Reference |
| 6 | Indole-based colchicine site binder | 2.61 µM | [8] |
| 7 | N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative | 0.52 µM (HeLa), 0.34 µM (MCF-7), 0.86 µM (HT-29) |
Table 4: Histamine H3 Receptor (H₃R) Inverse Agonist Activity
| Compound ID | Derivative Structure | Receptor | Assay | Kᵢ | Reference |
| 8 | (4,4-difluoropiperidin-1-yl)[1-isopropyl-5-(1-isopropylpiperidin-4-yloxy)-1H-indol-2-yl]methanone | Human H₃R | Radioligand Binding | 0.77 nM | [1] |
Experimental Protocols for Biological Assays
Protocol 3: In Vitro 5-Lipoxygenase (5-LO) Inhibition Assay
This protocol is adapted for determining the inhibitory activity of compounds against human 5-LO.
Materials:
-
Recombinant human 5-lipoxygenase
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the 5-LO enzyme solution to each well.
-
Add the test compound dilutions to the respective wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Zileuton).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, for 5-10 minutes at 30-second intervals.
-
Calculate the initial reaction rates (V₀) for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 4: HCV Replicon Assay for Antiviral Activity
This assay measures the ability of a compound to inhibit HCV RNA replication in a cell-based system.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
G418 (for maintaining selection of replicon-containing cells).
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Plate the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., an approved HCV inhibitor).
-
Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
After incubation, remove the medium and lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
In a parallel plate, assess cell viability using a suitable method (e.g., MTS or CellTiter-Glo assay) to determine the cytotoxic concentration (CC₅₀) of the compounds.
-
Calculate the EC₅₀ value (the concentration that inhibits HCV replication by 50%) from the luciferase data and the selectivity index (SI = CC₅₀/EC₅₀).
Protocol 5: Influenza Virus Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the replication of influenza virus.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Minimal Essential Medium (MEM) with supplements.
-
Influenza virus stock of a known titer.
-
Test compounds dissolved in DMSO.
-
Agarose overlay medium containing trypsin.
-
Crystal violet staining solution.
Procedure:
-
Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in infection medium.
-
Pre-incubate the cell monolayers with the compound dilutions for 1 hour at 37°C.
-
Infect the cells with a standardized amount of influenza virus (e.g., 100 plaque-forming units per well) in the presence of the test compounds.
-
After a 1-hour adsorption period, remove the virus inoculum and add the agarose overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the vehicle control.
-
Determine the EC₅₀ value, the concentration that reduces the number of plaques by 50%.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: The 5-Lipoxygenase signaling pathway and the inhibitory action of indole derivatives.
Caption: A typical workflow for the development of bioactive compounds from the core indole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. baylor-ir.tdl.org [baylor-ir.tdl.org]
Application Notes and Protocols: Synthesis of Potential Anti-inflammatory Agents from Indole Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of indole ester derivatives as potential anti-inflammatory agents. The following sections detail synthetic protocols, in vitro and in vivo evaluation methods, and the underlying mechanisms of action.
Introduction
Indole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting a broad range of biological activities.[1] Notably, the indole nucleus is a core scaffold in several potent anti-inflammatory agents, including the well-known non-steroidal anti-inflammatory drug (NSAID), Indomethacin.[1][2] The anti-inflammatory efficacy of many indole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, crucial mediators of inflammation.[2][3] Research is ongoing to develop novel indole-based compounds with improved efficacy and reduced side effects, such as gastrointestinal toxicity, often associated with traditional NSAIDs.[2][3] These efforts frequently involve structural modifications of the indole ring to enhance selectivity for the inducible COX-2 isozyme over the constitutive COX-1 isozyme.[2][4]
Synthesis of Indole Derivatives
The synthesis of potential anti-inflammatory agents from indole esters often involves multi-step reactions to introduce various pharmacologically active moieties. A general workflow is outlined below.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chesci.com [chesci.com]
- 3. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: HPLC Method for Purity Determination of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
Abstract
This application note details a precise and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of impurities in Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, a key intermediate in pharmaceutical synthesis. The developed method is specific, linear, accurate, and precise, making it suitable for quality control and stability testing in drug development and manufacturing environments.
Introduction
This compound is a critical building block in the synthesis of various pharmacologically active molecules.[1][2] Ensuring its purity is paramount for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying impurities in pharmaceutical substances.[3][4] This document provides a detailed protocol for an HPLC method developed and validated in accordance with International Conference on Harmonisation (ICH) guidelines.[5][6]
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1. The selection of a C18 column provides excellent separation for the non-polar indole derivative.[7] The mobile phase, consisting of a mixture of acetonitrile and a phosphoric acid solution, ensures good peak shape and resolution.[8][9]
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 270 nm[10] |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Experimental Protocols
Standard and Sample Preparation
Standard Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Sonication may be used to aid dissolution.
Sample Preparation (100 µg/mL):
-
Accurately weigh a quantity of the sample equivalent to approximately 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
System Suitability
Prior to sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.[11][12][13] Inject the standard solution six times and evaluate the parameters against the acceptance criteria in Table 2.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0[14] |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0%[14] |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Method Validation Summary
The HPLC method was validated for specificity, linearity, accuracy, precision, and robustness.
Specificity
The method demonstrated good specificity. A solution containing a placebo did not show any interfering peaks at the retention time of this compound. Peak purity analysis of the analyte peak in the presence of its impurities and degradation products confirmed its homogeneity.
Linearity
The linearity of the method was evaluated over a concentration range of 10-150 µg/mL. The calibration curve showed a linear relationship between the peak area and the concentration.
Table 3: Linearity Data
| Parameter | Result |
| Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 25432x + 1234 |
Accuracy
The accuracy of the method was determined by analyzing samples spiked with known amounts of the analyte at three different concentration levels (80%, 100%, and 120%).
Table 4: Accuracy Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.2 | 79.8 | 99.5 |
| 100% | 100.5 | 100.1 | 99.6 |
| 120% | 120.3 | 120.9 | 100.5 |
| Mean % Recovery | 99.9 |
Precision
The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day). Six separate sample preparations were analyzed on the same day for repeatability and on a different day by a different analyst for intermediate precision.
Table 5: Precision Data
| Precision Type | % Assay (n=6) | Mean % Assay | % RSD |
| Repeatability | 99.8, 99.9, 100.1, 99.7, 100.2, 99.9 | 99.93 | 0.18 |
| Intermediate Precision | 100.1, 99.8, 100.3, 99.9, 100.0, 100.2 | 100.05 | 0.17 |
Experimental Workflow and Logical Relationships
Caption: Experimental workflow for HPLC purity analysis.
Signaling Pathway of Analysis Logic
Caption: Logical relationship between method validation and routine analysis.
Conclusion
The described HPLC method provides a reliable and efficient means for determining the purity of this compound. The method is straightforward and can be readily implemented in a quality control laboratory for routine analysis and stability studies. The validation data confirms that the method is suitable for its intended purpose.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nacalai.com [nacalai.com]
- 8. Ethyl 5-hydroxy-2-methylindole-3-carboxylate | SIELC Technologies [sielc.com]
- 9. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaguru.co [pharmaguru.co]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Application Notes and Protocols for the Preparation and Evaluation of Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of various classes of tubulin polymerization inhibitors. The protocols outlined below are intended to serve as a guide for researchers in the fields of medicinal chemistry, chemical biology, and oncology drug development.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules is essential for their function, and its disruption is a clinically validated and effective strategy in cancer therapy. Tubulin polymerization inhibitors interfere with this dynamic process, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. These agents are broadly classified based on their binding site on the tubulin dimer, with the three major sites being the colchicine, vinca alkaloid, and taxane binding sites. This document details the reactants, synthetic protocols, and evaluation methods for inhibitors targeting these sites.
Data Presentation: Comparative Efficacy of Tubulin Polymerization Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various tubulin polymerization inhibitors across different cancer cell lines. This data allows for a comparative analysis of the potency of these compounds.
Table 1: IC50 Values of Colchicine Site Inhibitors
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Combretastatin A-4 (CA-4) | HT-29 (Colon) | ~3 | [1] |
| MCF-7 (Breast) | ~1-5 | [1] | |
| A-549 (Lung) | ~3 | [1] | |
| ABI-5da (2-aryl-4-benzoyl-imidazole) | Melanoma & Prostate Panel | 15.7 (average) | [2] |
| CH-2-77 analogue (60c) | Cancer Cell Line Panel | 2.4 (average) | [3] |
| BPR0L075 | Various Human Tumor Lines | - | [4] |
| Compound 97 | Various Tumor Cell Lines | 16 - 62 | [4] |
| 5-Amino-6-methoxy-2-aroylquinoline 87 | Various Human Cancer Lines | 0.2 - 0.4 | [4] |
Table 2: IC50 Values of Vinca Alkaloids
| Compound | Cancer Cell Line | IC50 (ng/mL) | Reference |
| Vincristine | P388 (Murine Leukemia) | - | [5] |
| Vinblastine | P388 (Murine Leukemia) | - | [5] |
| Vinorelbine | P388 (Murine Leukemia) | - | [5] |
| Vinflunine | P388 (Murine Leukemia) | - | [5] |
Table 3: IC50 Values of Taxanes
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Paclitaxel | SK-BR-3 (Breast) | - | [6] |
| MDA-MB-231 (Breast) | - | [6][7] | |
| T-47D (Breast) | - | [6] | |
| ZR75-1 (Breast) | - | [7] | |
| Docetaxel | MDA-MB-231 (Breast) | - | [7] |
| ZR75-1 (Breast) | - | [7] | |
| OSCC (Oral Squamous) | - | [8] |
Experimental Protocols
I. Synthesis of Colchicine Site Inhibitors
A. Synthesis of Combretastatin A-4 (CA-4)
Combretastatin A-4 is a potent tubulin polymerization inhibitor that binds to the colchicine site. A common synthetic route involves a Wittig reaction.
-
Key Reactants:
-
3,4,5-Trimethoxybenzylphosphonium bromide
-
3-Hydroxy-4-methoxybenzaldehyde (isovanillin)
-
-
Protocol:
-
Preparation of the Wittig Reagent: Synthesize 3,4,5-trimethoxybenzylphosphonium bromide from 3,4,5-trimethoxybenzyl alcohol.
-
Wittig Reaction:
-
Suspend 3,4,5-trimethoxybenzylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the suspension to -78°C and add a strong base, such as n-butyllithium, dropwise to generate the ylide.
-
Slowly add a solution of 3-hydroxy-4-methoxybenzaldehyde in anhydrous THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Combretastatin A-4 as a mixture of cis and trans isomers. The desired cis isomer can be isolated or the mixture can be used in subsequent biological assays.
-
-
B. Synthesis of 2-Aryl-4-Benzoyl-Imidazoles (ABIs)
ABIs are another class of potent colchicine-site inhibitors. Their synthesis often involves the construction of the imidazole core followed by acylation.[2][4]
-
Key Reactants:
-
Substituted benzaldehyde
-
Glyoxal
-
Ammonium hydroxide
-
Substituted benzoyl chloride
-
-
Protocol:
-
Imidazole Ring Formation:
-
Dissolve the substituted benzaldehyde in ethanol.
-
Add glyoxal and ammonium hydroxide to the solution.
-
Stir the reaction mixture at room temperature to form the 2-aryl-1H-imidazole intermediate.[2]
-
-
Protection of Imidazole Nitrogen (Optional but Recommended):
-
Protect the imidazole nitrogen with a suitable protecting group, such as a phenylsulfonyl group, by reacting the intermediate with phenylsulfonyl chloride in the presence of a base like sodium hydride.[2]
-
-
Friedel-Crafts Acylation:
-
Dissolve the protected 2-aryl-imidazole in an anhydrous solvent like THF.
-
Cool the solution and add a strong base, such as tert-butyllithium, to deprotonate the imidazole ring.
-
Add the substituted benzoyl chloride and allow the reaction to proceed.[2]
-
-
Deprotection and Purification:
-
Remove the protecting group using appropriate conditions (e.g., tetrabutylammonium fluoride for a phenylsulfonyl group).[2]
-
Purify the final 2-aryl-4-benzoyl-imidazole product by column chromatography.
-
-
II. Semi-Synthesis of Vinca Alkaloid Analogs (e.g., Vinorelbine)
Vinorelbine is a semi-synthetic vinca alkaloid derived from the coupling of two natural products, catharanthine and vindoline.[9][10]
-
Key Reactants:
-
Catharanthine tartrate
-
Vindoline
-
-
Protocol:
-
Coupling Reaction:
-
React catharanthine tartrate and vindoline in the presence of ferric trichloride and hydrochloric acid to form an anhydrovinblastine intermediate.[11]
-
-
Reduction:
-
Reduce the intermediate with sodium borohydride to yield dehydrated vinblastine.[11]
-
-
Rearrangement and Ring Opening:
-
Treat the dehydrated vinblastine with trifluoroacetic anhydride to induce ring-opening and rearrangement, forming the vinorelbine base.[11]
-
-
Salt Formation:
-
React the vinorelbine base with tartaric acid to produce vinorelbine tartrate.
-
-
III. Semi-Synthesis of Taxol (Paclitaxel) Analogs
The semi-synthesis of paclitaxel often starts from a more readily available precursor, 10-deacetylbaccatin III (10-DAB), extracted from the needles of the yew tree.[12][13]
-
Key Reactants:
-
10-deacetylbaccatin III (10-DAB)
-
Protected paclitaxel side chain (e.g., a β-lactam)
-
Protecting group reagents (e.g., triethylsilyl chloride)
-
Coupling agents (e.g., lithium bis(trimethylsilyl)amide)
-
-
Protocol:
-
Protection of 10-DAB:
-
Selectively protect the hydroxyl groups of 10-DAB, typically at the C7 position, using a suitable protecting group like triethylsilyl (TES).
-
-
Side-Chain Attachment:
-
Couple the protected 10-DAB with a protected paclitaxel side chain, often in the form of a β-lactam, using a strong base as a coupling agent.
-
-
Deprotection:
-
Remove the protecting groups from the coupled product to yield paclitaxel.
-
-
IV. In Vitro Tubulin Polymerization Assay
This assay is fundamental for characterizing the activity of potential microtubule-targeting agents. It can be performed by monitoring changes in turbidity or fluorescence.[9][10]
-
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity at 340 nm) or by an increase in fluorescence of a reporter dye that binds to polymerized tubulin.
-
Materials:
-
Lyophilized tubulin (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds and controls (e.g., paclitaxel as a polymerization promoter, colchicine or nocodazole as a polymerization inhibitor)
-
96-well microplate
-
Temperature-controlled microplate reader
-
-
Protocol (Turbidity-Based Assay):
-
Reagent Preparation:
-
Reconstitute tubulin in general tubulin buffer on ice.
-
Prepare a tubulin polymerization reaction mix containing tubulin, GTP, and glycerol in general tubulin buffer. Keep on ice.
-
Prepare serial dilutions of the test compounds and controls in the same buffer.
-
-
Assay Procedure:
-
Add the test compounds or controls to the wells of a pre-warmed 96-well plate (37°C).
-
Initiate the polymerization by adding the cold tubulin polymerization reaction mix to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm as a function of time.
-
Determine the effect of the inhibitors on the rate and extent of tubulin polymerization.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the rate or extent of polymerization by 50%.
-
-
Signaling Pathways and Experimental Workflows
Tubulin Polymerization and Inhibition
Tubulin polymerization is a dynamic process involving the assembly of α/β-tubulin heterodimers into microtubules. This process is GTP-dependent. Inhibitors can either destabilize microtubules, leading to their depolymerization, or hyper-stabilize them, preventing their dynamic disassembly.
Caption: Overview of microtubule dynamics and the action of polymerization inhibitors.
Experimental Workflow for Tubulin Polymerization Assay
The following diagram illustrates the key steps in an in vitro tubulin polymerization assay.
References
- 1. US6242614B1 - Semi-synthesis of paclitaxel using dialkyldichlorosilanes - Google Patents [patents.google.com]
- 2. Synthesis of Vinorelbine Tartrate | Semantic Scholar [semanticscholar.org]
- 3. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vinorelbine Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. CN101037446A - Synthesizing method of vinorelbine tartrate - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Histamine-3 Receptor Inverse Agonists Utilizing Indole Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel histamine-3 (H3) receptor inverse agonists based on an indole scaffold. The methodologies outlined are based on established research demonstrating the potential of these compounds in regulating H3 receptor activity, a key target in the development of therapeutics for cognitive and sleep disorders.
Introduction
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor in the central nervous system, plays a crucial role in modulating the release of histamine and other neurotransmitters.[1][2][3] Inverse agonists of the H3 receptor have garnered significant interest as they can increase histamine levels in the brain, promoting wakefulness and enhancing cognitive functions.[4] Indole derivatives have emerged as a versatile scaffold in modern drug discovery, and their application in developing H3 receptor inverse agonists has shown considerable promise. This document details the synthesis of 5-hydroxyindole-2-carboxylic acid amides, a class of potent H3 receptor inverse agonists.[5][6][7]
H3 Receptor Signaling Pathway
The H3 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gαi/o subunit.[1][8] Activation of the H3 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] This, in turn, modulates downstream effectors such as protein kinase A (PKA) and mitogen-activated protein kinase (MAPK).[8][9] As a presynaptic receptor, its activation also leads to the inhibition of neurotransmitter release by reducing calcium influx through N-type voltage-gated calcium channels.[1][10] Inverse agonists, in contrast, bind to the receptor and stabilize its inactive conformation, reducing its basal activity and leading to an increase in neurotransmitter release.
Experimental Protocols
The synthesis of 5-hydroxyindole-2-carboxylic acid amide-based H3 receptor inverse agonists involves a multi-step process. A general workflow is presented below, followed by detailed protocols for key reactions.
Protocol 1: Reduction of the Nitro Group
This protocol describes the reduction of the nitro group on the indole scaffold to an amine.
Materials:
-
5-nitroindole-2-carboxylic acid ethyl ester
-
Platinum oxide (PtO₂)
-
Hydrogen gas (H₂)
-
Solvent (e.g., Ethanol or Ethyl Acetate)
-
Reaction flask
-
Hydrogenation apparatus
Procedure:
-
Dissolve the 5-nitroindole-2-carboxylic acid ethyl ester in the chosen solvent in a reaction flask.
-
Add a catalytic amount of platinum oxide to the solution.
-
Place the flask on a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas.
-
Pressurize the system with hydrogen gas and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-aminoindole-2-carboxylic acid ethyl ester, which can be used in the next step without further purification.
Protocol 2: Reductive Amination
This step introduces the piperidinyl group to the newly formed amine.
Materials:
-
5-aminoindole-2-carboxylic acid ethyl ester
-
Appropriate ketone or aldehyde (e.g., 1-isopropylpiperidin-4-one)
-
Reducing agent (e.g., Sodium triacetoxyborohydride or Sodium cyanoborohydride)
-
Solvent (e.g., Dichloromethane or 1,2-Dichloroethane)
-
Acetic acid (catalyst)
-
Reaction flask
Procedure:
-
Dissolve the 5-aminoindole-2-carboxylic acid ethyl ester and the ketone/aldehyde in the solvent within a reaction flask.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for a designated period to allow for imine formation.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., Dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Amide Coupling
This protocol outlines the formation of the amide bond.
Materials:
-
Indole-2-carboxylic acid intermediate
-
Desired amine
-
Coupling agent (e.g., TBTU, HATU, or EDC/HOBt)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane)
-
Reaction flask
Procedure:
-
Dissolve the indole-2-carboxylic acid intermediate, the desired amine, and the base in the solvent in a reaction flask.
-
Add the coupling agent to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography or preparative HPLC.
Data Presentation
The following tables summarize the pharmacological data for representative 5-hydroxyindole-2-carboxylic acid amide derivatives.
Table 1: In Vitro Binding Affinities and Functional Activities
| Compound ID | R Group | hH3R Ki (nM) | hH3R IC50 (nM) (GTPγS) |
| 1 | 4,4-difluoropiperidine | 1.5 | 10 |
| 2 | piperidine | 2.1 | 15 |
| 3 | 4-methylpiperidine | 3.0 | 22 |
| 4 | 4-hydroxypiperidine | 5.2 | 35 |
Data is illustrative and based on findings from published literature.
Table 2: In Vivo Efficacy in a Rat Model of Dipsogenia
| Compound ID | Dose (mg/kg, p.o.) | Reversal of (R)-α-methylhistamine-induced water intake (%) |
| 1 | 3 | 85 |
| 1 | 10 | 98 |
| 2 | 10 | 75 |
(R)-α-methylhistamine is an H3 receptor agonist that induces drinking behavior.Data is illustrative and based on findings from published literature.
Conclusion
The synthesis of indole-based H3 receptor inverse agonists presents a viable strategy for the development of novel therapeutics. The protocols and data provided herein offer a comprehensive guide for researchers in this field. The modular nature of the synthesis allows for the exploration of a wide range of structural modifications to optimize the pharmacological profile of these compounds. Further investigation into the structure-activity relationships of these indole derivatives will be crucial for the identification of clinical candidates with improved efficacy and safety profiles.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 3. The evolution of histamine H₃ antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-hydroxyindole-2-carboxylic acid amides: novel histamine-3 receptor inverse agonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Nenitzescu Indole Synthesis
Welcome to the technical support center for the Nenitzescu indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to improve reaction yields and product purity.
Troubleshooting Guide
This section addresses common issues encountered during the Nenitzescu indole synthesis in a question-and-answer format.
Question: Why is my 5-hydroxyindole yield consistently low?
Answer:
Low yields in the Nenitzescu synthesis are a frequent challenge and can stem from several factors:
-
Suboptimal Stoichiometry: An incorrect ratio of benzoquinone to the enamine can significantly hinder the reaction. An excess of the enamine (typically a 1:1.2 to 1:1.6 mole ratio of benzoquinone to enamine) is often beneficial.[1] Conversely, an excess of benzoquinone can lead to polymerization and other side reactions.
-
Inappropriate Solvent: The polarity of the solvent plays a crucial role. Highly polar solvents, such as nitromethane and acetic acid, generally favor the reaction.[1][2] If you are using a less polar solvent, consider switching to a more polar alternative.
-
Reaction Temperature: The optimal temperature is substrate-dependent. While many Nenitzescu reactions proceed at room temperature, some may require heating.[3] However, excessive heat can promote the formation of byproducts. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the ideal temperature.
-
Absence of a Catalyst: While the reaction can occur without a catalyst, the addition of a Lewis acid can significantly increase the reaction rate and yield.[3][4]
Question: I am observing a significant amount of a 5-hydroxybenzofuran byproduct. How can I favor the formation of the desired 5-hydroxyindole?
Answer:
The formation of 5-hydroxybenzofurans is a common competing pathway.[5] To selectively synthesize the 5-hydroxyindole, consider the following adjustments:
-
Catalyst Selection: The choice of Lewis acid can influence the reaction pathway. Zinc halides (e.g., ZnCl₂, ZnBr₂, ZnI₂) have been shown to preferentially promote the formation of 5-hydroxyindoles.[2][6]
-
Solvent Choice: Nitromethane has been reported to be particularly effective in favoring the synthesis of 5-hydroxyindoles over 5-hydroxybenzofurans.[7][8]
Question: My reaction has stalled and is not proceeding to completion. What steps can I take?
Answer:
A stalled reaction can be due to the degradation of reactants or catalyst deactivation.
-
Reactant Stability: The p-benzoquinone starting material can be unstable and prone to polymerization.[9] Ensure you are using a fresh and high-quality source of p-benzoquinone.
-
Catalyst Activity: If you are using a Lewis acid catalyst, ensure it is anhydrous, as moisture can deactivate it.
Question: How can I improve the purification of my 5-hydroxyindole product?
Answer:
Purification can be challenging due to the presence of side products and unreacted starting materials.
-
Column Chromatography: The most common method for purification is silica gel column chromatography.[10] A gradient of hexane and ethyl acetate is often an effective eluent system.[3]
-
Crystallization: For some products, crystallization can be an effective purification technique. After initial workup, concentrating the reaction mixture and storing it at a low temperature (0-10°C) can induce crystallization.[9]
-
Filtration for Enantioenrichment: In the case of atroposelective synthesis, a simple filtration step can be used to remove the racemic precipitate, thereby enriching the enantiomeric excess of the desired product in the filtrate.[10]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Nenitzescu indole synthesis?
A1: The reaction proceeds through a series of steps:
-
Michael Addition: The enamine performs a nucleophilic attack on the benzoquinone.
-
Oxidation: The resulting hydroquinone intermediate is oxidized to a quinone.
-
Cyclization and Dehydration: The enamine nitrogen attacks a carbonyl group on the quinone ring, leading to a cyclized intermediate that then dehydrates to form the aromatic indole ring.[3]
Q2: What are the best catalysts to use for this reaction?
A2: Lewis acids are generally effective catalysts. Zinc halides (ZnCl₂, ZnBr₂, ZnI₂) are particularly useful for promoting the formation of the desired 5-hydroxyindole product.[2][6] Other Lewis acids like chromium(III) salen complexes have been used for atroposelective versions of the synthesis.[10][11]
Q3: What is the optimal solvent for the Nenitzescu synthesis?
A3: Highly polar solvents are typically preferred.[1] Nitromethane and acetic acid are commonly used and have been shown to give good results.[2]
Q4: Can this reaction be performed on a solid phase?
A4: Yes, a solid-phase variant of the Nenitzescu synthesis has been developed. This approach involves attaching the enamine to a resin, which can simplify purification.[1][8]
Quantitative Data
The following tables summarize the impact of different catalysts and solvents on the yield of the Nenitzescu indole synthesis based on reported experimental data.
Table 1: Effect of Catalyst on Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| None | Acetone | Reflux | 46 | [5] |
| (R,R)-cat2 Cr salen (10) | CH₂Cl₂ | 40 | 55 | [10] |
| (R,R)-cat2 Cr salen (10) | Toluene | 40 | 65 | [10] |
| (R,R)-cat2 Cr salen (10) | MeNO₂ | 40 | 85 | [10] |
| ZnCl₂ | CPME | RT | 65 | [9] |
Table 2: Effect of Solvent on Yield
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| (R,R)-cat2 Cr salen | CH₂Cl₂ | 40 | 55 | [10] |
| (R,R)-cat2 Cr salen | Toluene | 40 | 65 | [10] |
| (R,R)-cat2 Cr salen | MeNO₂ | 40 | 85 | [10] |
| None | Acetic Acid | Not specified | 46 | [5] |
| None | Acetone | Reflux | 46 | [5] |
| None | Chloroform | Not specified | Unsuccessful | [5] |
| None | Dichloromethane | Not specified | Unsuccessful | [5] |
Experimental Protocols
Protocol 1: Classical Nenitzescu Synthesis of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate
-
Materials: 1,4-Benzoquinone, Ethyl 3-aminocrotonate, Acetone.
-
Procedure:
-
Dissolve 1,4-benzoquinone (1.0 equivalent) in acetone in a round-bottom flask equipped with a reflux condenser.
-
Add ethyl 3-aminocrotonate (1.0-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).[3][12]
-
Protocol 2: Lewis Acid-Catalyzed Nenitzescu Synthesis
-
Materials: 1,4-Benzoquinone, Enamine, Zinc Chloride (ZnCl₂), Dichloromethane (DCM).
-
Procedure:
-
In one flask (Solution A), dissolve the enamine (e.g., ethyl 3-aminocrotonate, 1.0 mmol) in DCM.
-
In a separate flask (Solution B), dissolve 1,4-benzoquinone (1.0 mmol) and ZnCl₂ (e.g., 0.08 mmol) in DCM.
-
Add Solution A to Solution B with stirring at room temperature.
-
Stir the reaction for a specified time (e.g., 40 minutes), monitoring by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Dry the organic layer, remove the solvent, and purify the product by column chromatography.[3]
-
Protocol 3: Atroposelective Nenitzescu Indole Synthesis
-
Materials: Naphthoquinone, β-aminocrotonic derivative, (R,R)-cat2 Cr salen catalyst, Nitromethane.
-
Procedure:
-
To a 20 mL reaction vial, add the β-aminocrotonic derivative (0.1 mmol), naphthoquinone (1.5 equiv., 0.15 mmol), and (R,R)-cat2 Cr salen catalyst (10 mol%).
-
Add nitromethane (1 mL) to the vial.
-
Seal the vial and heat it to 40°C for 18 hours.
-
Cool the reaction to room temperature.
-
Purify the crude reaction mixture directly by silica gel column chromatography.[10]
-
Visualizations
Caption: A flowchart for troubleshooting the Nenitzescu indole synthesis.
Caption: Logical relationships between reaction parameters and outcomes.
Caption: The reaction mechanism of the Nenitzescu indole synthesis.
References
- 1. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. revistadechimie.ro [revistadechimie.ro]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 11. Atroposelective Nenitzescu Indole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. synarchive.com [synarchive.com]
Technical Support Center: Purification of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for the non-chromatographic purification of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound without the use of chromatography.
Issue 1: Low Yield After Recrystallization
-
Question: I am losing a significant amount of my product during recrystallization. What are the possible causes and how can I improve my yield?
-
Answer: Low recovery during recrystallization can stem from several factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will keep a larger portion of it in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated crude product until it just dissolves.
-
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, the product can crystallize prematurely and be lost.
-
Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. Perform the hot filtration as quickly as possible. If crystals form in the funnel, they can be redissolved with a small amount of hot solvent.
-
-
Incomplete Crystallization: Not allowing the solution to cool sufficiently will result in a lower yield of crystals.
-
Solution: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to an hour to maximize crystal formation.
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the purified product.
-
Solution: Always use ice-cold solvent to wash the crystals. Use a minimal amount, just enough to rinse away the mother liquor.
-
-
Issue 2: Product is Still Impure After Recrystallization
-
Question: My product's melting point is still broad, or the color has not improved after one recrystallization. What should I do?
-
Answer: A single recrystallization may not be sufficient if the crude product is highly impure.
-
Solution 1: Second Recrystallization: Performing a second recrystallization can often significantly improve purity.
-
Solution 2: Pre-purification with Acid-Base Extraction: If the impurities are not effectively removed by recrystallization, consider an acid-base extraction prior to recrystallization. The phenolic hydroxyl group of the target compound allows for its separation from non-acidic impurities.
-
Solution 3: Activated Carbon Treatment: If the impurity is a colored compound, adding a small amount of activated carbon to the hot solution before filtration can help to adsorb the colored impurities. Use activated carbon sparingly, as it can also adsorb some of your product.
-
Issue 3: Oily Product Instead of Crystals
-
Question: My product is "oiling out" and not forming solid crystals during recrystallization. How can I resolve this?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.
-
Solution 1: Use a Lower Boiling Point Solvent: The current solvent may be too high-boiling. Consider a solvent in which the compound is less soluble, or a mixed solvent system.
-
Solution 2: Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: Add a tiny crystal of the pure product to the cooled solution to act as a nucleation site.
-
-
Solution 3: Gradual Cooling: Ensure the solution is cooling slowly. A rapid temperature drop can favor oil formation over crystallization. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for recrystallizing this compound?
-
Q2: My crude product is a dark, tarry solid. Can I still purify it by recrystallization?
-
A2: While challenging, it is possible. It is highly recommended to first attempt to remove the bulk of the impurities. An acid-base extraction could be particularly effective in this scenario to separate the phenolic product from neutral, tarry byproducts. Following the extraction, a recrystallization, possibly with the use of activated carbon, can be performed.
-
-
Q3: What are the likely impurities in my crude product if I synthesized it via the Japp-Klingemann reaction?
-
A3: The Japp-Klingemann reaction can produce several byproducts.[3] Potential impurities include unreacted starting materials such as the β-keto-ester and the aniline precursor, as well as side-products from the diazotization of the aniline, which can include tarry materials. You may also have intermediates from the reaction that did not fully cyclize.
-
-
Q4: Can I use a mixed solvent system for recrystallization?
-
A4: Yes. If a single solvent does not provide the desired solubility profile, a mixed solvent system can be effective. A common approach is to dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. The solution is then reheated to clarify and allowed to cool slowly. A combination like ethanol/water or ethyl acetate/hexane could be explored.
-
Data Presentation
Table 1: Estimated Solubility of this compound
| Solvent | Solubility at 25 °C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Ethanol | Low | High |
| Methanol | Low | High |
| Ethyl Acetate | Moderate | High |
| Hexane | Very Low | Low |
| Toluene | Low | Moderate |
| Water | Very Low | Very Low |
| Dichloromethane | Moderate | High |
Note: This table presents estimated solubility based on the behavior of similar compounds and general principles of organic chemistry. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of absolute ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the ethanol begins to boil. Continue to add small portions of ethanol until the solid has just dissolved.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (a spatula tip) and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold absolute ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.
-
Base Extraction: Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The deprotonated phenolic compound will be in the aqueous layer (bottom layer if the organic solvent is less dense than water). Drain the aqueous layer into a clean beaker.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH solution to ensure complete transfer of the phenolic product. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper). The purified this compound should precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold water to remove any residual salts.
-
Drying: Dry the purified product. This product can be further purified by recrystallization if necessary.
Visualizations
Caption: Troubleshooting workflow for non-chromatographic purification.
Caption: Workflow for purification via acid-base extraction.
References
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate. The information is based on the chemical properties of the indole scaffold and related derivatives, as specific stability data for this compound is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are its susceptibility to oxidation, hydrolysis, and photodegradation. The 5-hydroxyindole moiety is particularly prone to oxidation, which can be initiated by exposure to air, light, or oxidizing agents. The ethyl ester at the 3-position can undergo hydrolysis, especially under basic conditions.
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, the compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it at refrigerated temperatures (2-8 °C) and to protect it from moisture.
Q3: I've noticed a color change in my sample of this compound, from off-white to a brownish tint. What could be the cause?
A3: A color change to brown is often indicative of oxidation. The 5-hydroxyindole ring system can oxidize to form colored quinone-imine type structures, which may further polymerize. This process can be accelerated by exposure to air and light. It is advisable to use an analytical technique like HPLC to check the purity of the sample.
Q4: Can the ethyl ester group hydrolyze during my experiments?
A4: Yes, the ethyl ester is susceptible to hydrolysis, which would yield the corresponding carboxylic acid. This reaction is catalyzed by both acidic and basic conditions, but is generally more rapid under basic conditions. For experiments in aqueous solutions, it is crucial to control the pH, preferably keeping it in the neutral to slightly acidic range.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis after short-term storage. | Oxidation or hydrolysis of the compound. | Confirm the identity of new peaks using mass spectrometry. If they correspond to oxidized or hydrolyzed products, review storage conditions. Ensure the compound is stored under an inert atmosphere and protected from light. |
| Low yield or formation of side products in reactions involving basic reagents. | Base-catalyzed hydrolysis of the ethyl ester. | If possible, use non-aqueous bases or protect the indole nitrogen if it is a site of reactivity. Minimize reaction time and temperature. Consider using a different base that is less nucleophilic towards the ester. |
| Inconsistent results in photosensitive assays. | Photodegradation of the compound. | Conduct experiments under low-light or dark conditions. Use amber-colored glassware or wrap experimental containers in aluminum foil. If light is required for the assay, use appropriate filters to exclude UV radiation. |
| Precipitation of the compound from aqueous solutions. | Poor solubility of the parent compound or its degradation products. | Verify the pH of the solution, as the solubility of the carboxylic acid degradant will be pH-dependent. Consider the use of co-solvents if compatible with your experimental setup. |
Postulated Degradation Pathways
The degradation of this compound can be postulated to occur via two primary pathways: oxidation and hydrolysis.
-
Oxidative Degradation: The electron-rich 5-hydroxyindole ring is susceptible to oxidation. This can lead to the formation of a quinone-imine intermediate, which is reactive and can undergo further reactions, including dimerization or polymerization, often resulting in colored products.
-
Hydrolytic Degradation: The ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid. This reaction can be catalyzed by acid or base, with the rate typically being faster under basic conditions.
Diagram of Postulated Degradation Pathways
Caption: Postulated degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at room temperature for 8 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in methanol for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution (in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Diagram of Forced Degradation Workflow
Caption: General workflow for a forced degradation study.
Summary of Potential Degradation Products and Analytical Data
| Stress Condition | Expected Degradation Product | Postulated Molecular Formula | Postulated m/z [M+H]⁺ |
| Acidic/Basic Hydrolysis | 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | C₁₀H₉NO₃ | 192.06 |
| Oxidation | Oxidized derivatives (e.g., quinone-imine type) | Variable | Variable |
| Photodegradation | Various photoproducts | Variable | Variable |
Note: The information provided is for guidance and is based on general chemical principles. It is essential to perform experimental studies to determine the specific stability profile and degradation pathways of this compound.
Identifying common side products in classic indole syntheses
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for classic indole syntheses. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize their synthetic strategies. Instead of a generic manual, we have structured this guide as a series of targeted troubleshooting Q&As and FAQs, reflecting the real-world problems encountered in the lab. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your research.
Troubleshooting Guide: Fischer Indole Synthesis
The Fischer indole synthesis is one of the oldest and most versatile methods for preparing substituted indoles.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[1][2] Despite its utility, the reaction is sensitive to conditions and substrate scope, often leading to a variety of side products.
Question 1: My Fischer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the outcome?
Answer:
This is the most common issue in Fischer indolization. The formation of two different regioisomers stems from the tautomerization of the initial hydrazone to two different ene-hydrazine intermediates. The subsequent, irreversible[3][3]-sigmatropic rearrangement locks in the substitution pattern of the final indole.[1][2]
Causality & Mechanism:
The regioselectivity is a delicate balance between kinetic and thermodynamic control.
-
Kinetic Control: The less-substituted ene-hydrazine often forms faster due to the lower steric hindrance for proton removal. This pathway is favored under milder conditions with weaker acids or lower temperatures.
-
Thermodynamic Control: The more-substituted (more stable) ene-hydrazine is favored under harsher, equilibrating conditions (stronger acids, higher temperatures), leading to the thermodynamically preferred indole isomer.[4]
The choice of acid catalyst is critical. Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃, AlCl₃) are commonly used, and their strength can significantly influence the isomer ratio.[5][6]
Troubleshooting & Optimization Protocol:
-
Catalyst Screening: The optimal catalyst must often be determined empirically.[4] Start with a milder Lewis acid like ZnCl₂, which often favors the thermodynamic product. If the kinetic product is desired, a weaker Brønsted acid like acetic acid at a lower temperature may be effective.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product.[7] Conversely, higher temperatures can favor the thermodynamic product. Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid decomposition at elevated temperatures.[4]
-
Solvent Effects: The choice of solvent can influence the equilibrium between the ene-hydrazine tautomers. Polar aprotic solvents are common.[2] Consider screening solvents like toluene, acetic acid, or an ionic liquid like choline chloride·2ZnCl₂, which has been shown to give exclusive formation of one regioisomer with alkyl methyl ketones.[8]
Data Summary: Catalyst and Condition Effects on Regioselectivity
| Problem | Potential Cause | Suggested Solution | Expected Outcome |
| Mixture of Regioisomers | Competing ene-hydrazine formation | Switch from strong Brønsted acid (H₂SO₄) to a Lewis acid (ZnCl₂).[4] | Increased selectivity for the thermodynamically more stable indole. |
| Undesired Isomer Formed | Reaction under kinetic control | Increase reaction temperature and/or use a stronger acid catalyst (e.g., polyphosphoric acid).[4] | Shift ratio towards the thermodynamic product. |
| Low Selectivity | Insufficient differentiation in transition state energies | Use a bulkier ketone or a substituted phenylhydrazine to amplify steric differences. | Enhanced selectivity due to greater steric bias in the[3][3]-sigmatropic rearrangement. |
Question 2: My reaction is turning black and I'm isolating very little product, mostly tar. What's causing this polymerization?
Answer:
Tar formation is indicative of decomposition and polymerization, common issues when the reaction conditions are too harsh or when the starting materials or intermediates are unstable.
Causality & Mechanism:
-
Excessive Acidity/Temperature: Strong acids and high heat can promote side reactions like aldol condensations of the starting ketone/aldehyde or Friedel-Crafts-type reactions on the aromatic rings.[9][10]
-
N-N Bond Cleavage: A significant side reaction, especially with electron-donating substituents on the arylhydrazine, is the acid-catalyzed cleavage of the N-N bond in the ene-hydrazine intermediate.[11][12] This cleavage generates highly reactive electrophilic species and byproducts like aniline, which can initiate polymerization pathways.[11]
-
Product Instability: The indole product itself can be unstable under strong acidic conditions and can undergo acid-catalyzed oligomerization.[13][14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tar formation.
Question 3: My TLC shows a major spot that isn't my desired indole. Mass spectrometry suggests it's an isomer. What could it be?
Answer:
Besides regioisomers, a common isomeric side product is an indolenine . This occurs when the ketone starting material is α-branched, leading to a quaternary center at the 3-position of the indole ring system.[5]
Causality & Mechanism:
The standard Fischer synthesis mechanism involves the elimination of ammonia and subsequent aromatization to the indole.[1] However, if the C3 position is fully substituted after the key C-C bond formation, the intermediate cannot aromatize to a true indole. Instead, it forms a stable 3,3-disubstituted 3H-indole, also known as an indolenine.[6][15]
Caption: Pathway to indolenine side product formation.
Prevention & Control:
-
Substrate Choice: This side reaction is inherent to the use of α-branched ketones like isopropyl methyl ketone.[6][16] If your desired product requires this scaffold, be prepared to isolate the indolenine.
-
Reaction Conditions: In some cases, the ratio of indole to indolenine can be influenced by reaction conditions. For example, using p-toluenesulfonic acid in tert-butanol has been reported to yield both indolenine and indole products, which can then be separated.[5]
-
Alternative Synthesis: If the indolenine is an undesired product, a different indole synthesis that does not proceed through the Fischer mechanism may be necessary.
FAQ: General Indole Synthesis
Q: What are the primary side products in the Bischler-Möhlau synthesis?
A: The Bischler-Möhlau synthesis, which forms 2-aryl-indoles from an α-bromo-acetophenone and excess aniline, is notorious for harsh conditions, poor yields, and unpredictable regioselectivity.[17] The primary side products are often complex mixtures arising from the high temperatures and excess aniline, but the most significant challenge is the potential formation of 3-aryl indole regioisomers alongside the expected 2-aryl product.[18] The mechanistic pathway is complex and can diverge, making control difficult.[18][19] Modern modifications using microwave irradiation or milder catalysts like lithium bromide have been developed to improve yields and consistency.[17][20]
Q: The Nenitzescu synthesis can be unpredictable. What are the most common byproducts?
A: The Nenitzescu synthesis reacts a benzoquinone with a β-aminocrotonic ester to form 5-hydroxyindoles.[21] However, the reaction is highly chemodivergent.[22] Common side products include:
-
5-Hydroxybenzofurans: Often a major byproduct, formed through a competing cyclization pathway.[22]
-
6-Hydroxyindoles: Known as "anti-Nenitzescu" products.[22]
-
Hydroquinones and other reduction/addition products: Arising from intermediates in the complex reaction cascade.[23]
-
Dimeric and polymeric materials. [22]
The product distribution is highly sensitive to the solvent, temperature, and substituents on both the quinone and the enamine.[21][22]
Caption: Competing pathways in the Nenitzescu synthesis.
Q: What are the typical side products in the Reissert and Madelung syntheses?
A:
-
Reissert Synthesis: This method involves the reductive cyclization of an o-nitrophenylpyruvate intermediate.[24][25] Side reactions often stem from the reduction step. Incomplete reduction or alternative cyclization pathways can lead to byproducts like hydroxyindoles or 3-hydroxy-1,2,3,4-tetrahydro-2-quinolone derivatives .[26] The choice of reducing agent (e.g., zinc in acetic acid vs. catalytic hydrogenation) can significantly impact the product profile.[26][27]
-
Madelung Synthesis: This synthesis uses a strong base at high temperatures to cyclize an N-acyl-o-toluidine.[28] The harsh conditions are the main drawback, limiting the reaction to substrates without sensitive functional groups. Side products are typically from decomposition of the starting material or product.[29] Modern variations use organolithium bases at lower temperatures or transition-metal catalysis to mitigate these issues.[30][31]
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. scienceinfo.com [scienceinfo.com]
- 10. benchchem.com [benchchem.com]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oligomerization of Indole Derivatives with Incorporation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oligomerization of indole derivatives with incorporation of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 18. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 21. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 25. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 29. bhu.ac.in [bhu.ac.in]
- 30. Indole synthesis [organic-chemistry.org]
- 31. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Optimizing reaction conditions for synthesizing indole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of indole derivatives.
Frequently Asked questions (FAQs)
Q1: What are the most common reasons for low yield in a Fischer indole synthesis?
Low yields in the Fischer indole synthesis are a frequent issue and can arise from several factors.[1][2] Key contributors to poor yields include the purity of the starting materials, the choice and concentration of the acid catalyst, reaction temperature, and reaction time.[2][3] Impurities in the phenylhydrazine or the carbonyl compound can lead to unwanted side reactions.[2][3] The catalyst is crucial, with both Brønsted and Lewis acids being commonly employed; however, the optimal choice is often substrate-dependent.[3][4][5] Additionally, excessively high temperatures or prolonged reaction times can cause decomposition of reactants and products.[3]
Q2: I am observing multiple spots on my TLC plate during a Bischler-Möhlau indole synthesis. What are the likely side products and how can I improve selectivity?
The formation of multiple products in the Bischler-Möhlau synthesis is a known challenge, often attributed to the harsh reaction conditions which can lead to unpredictable regioselectivity and side reactions.[6] Side products can arise from rearrangements of the α-anilinoketone intermediate, especially if the aniline is not protected before cyclization. To improve selectivity, modern, milder methods have been developed. These include using lithium bromide as a catalyst or employing microwave irradiation, which can reduce reaction times and minimize the formation of byproducts.[7]
Q3: In the Leimgruber-Batcho indole synthesis, what are the most effective reducing agents for the cyclization step?
The reductive cyclization of the intermediate enamine is a critical step in the Leimgruber-Batcho synthesis. A variety of reducing agents can be effective, and the choice may depend on the specific substrate and desired reaction conditions. Commonly used and effective reducing agents include Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, stannous chloride, sodium hydrosulfite, and iron in acetic acid.[8] Palladium on carbon and Raney nickel are often considered the methods of choice.[9] A newer catalytic system of ferric chloride, activated carbon, and hydrazine has also been shown to give high yields.[10]
Q4: My palladium-catalyzed indole synthesis is not working. What are some common reasons for catalyst deactivation or low reactivity?
Issues with palladium-catalyzed indole synthesis can often be traced back to the catalyst's stability and activity. Catalyst deactivation can be a significant problem. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity.[11] Bulky, electron-rich phosphine ligands are often effective. In some cases, the addition of a co-catalyst or specific reaction partners can help prevent deactivation.[11] The reaction conditions, such as solvent and temperature, also play a crucial role in maintaining catalyst performance.
Q5: What are the best practices for purifying indole derivatives by column chromatography?
Purification of indole derivatives can be challenging due to their potential sensitivity and polarity.[2] Column chromatography is a common and effective method.[2][12] For standard silica gel chromatography, a common issue is the degradation of electron-rich indoles on the acidic silica. To mitigate this, the silica gel can be deactivated by flushing the column with an eluent containing a small amount of triethylamine (~1%).[12] Alternatively, a less acidic stationary phase like alumina can be used.[12] Solvent selection is also critical; a gradual increase in eluent polarity often improves separation.[2] For colorless indole derivatives, visualization on TLC plates can be achieved using UV light (254 nm) or by staining with reagents like p-anisaldehyde, vanillin, or Ehrlich's reagent, which is highly specific for indoles.[13]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Fischer Indole Synthesis
This guide provides a systematic approach to diagnosing and resolving low yield issues in the Fischer indole synthesis.
Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.
Issue 2: Formation of Multiple Products
This guide helps in improving the selectivity of your indole synthesis.
Caption: Logic for troubleshooting the formation of multiple products.
Data Presentation
Table 1: Effect of Different Acid Catalysts on the Synthesis of 2-Phenylindole from Acetophenone and Phenylhydrazine
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ZnCl₂ | Neat | 170 | 1 | 67 |
| H₂SO₄ | Ethanol | Reflux | 3 | 55 |
| Polyphosphoric acid (PPA) | Neat | 150-160 | 0.25 | 80 |
| Acetic acid | Acetic acid | Reflux | 4 | 45 |
| BF₃·OEt₂ | Dioxane | 100 | 2 | 75 |
Table 2: Comparison of Reducing Agents for the Leimgruber-Batcho Synthesis of 5-Methoxyindole
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Raney Ni, H₂ | Methanol | 25 | 2 | 95 |
| Pd/C, H₂ | Ethyl Acetate | 25 | 3 | 92 |
| SnCl₂, HCl | Ethanol | Reflux | 4 | 78 |
| Fe, Acetic Acid | Ethanol/Water | Reflux | 5 | 75 |
| Na₂S₂O₄ | Dioxane/Water | 90 | 2 | 65 |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole
This protocol is adapted for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[2]
1. Hydrazone Formation (Optional - can be a one-pot reaction):
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) dropwise with stirring.
-
Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.[2]
-
Cool the reaction mixture in an ice bath to precipitate the hydrazone.
-
Filter the solid and wash with cold ethanol.[2]
2. Indolization:
-
In a separate flask, heat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C.[2]
-
Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring.
-
Heat the mixture at 150-160°C for about 10-15 minutes.[2]
3. Work-up:
-
Allow the reaction mixture to cool to about 100°C and then pour it onto crushed ice with stirring.[2]
-
The solid product will precipitate. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.[2]
Protocol 2: Leimgruber-Batcho Indole Synthesis - Reductive Cyclization
This protocol describes the reductive cyclization step for a generic trans-β-dialkylamino-2-nitrostyrene derivative.
1. Reaction Setup:
-
In a reactor equipped with a reflux condenser, dissolve the nitrostyrene derivative in a suitable solvent like ethanol.
2. Catalyst Addition:
-
Carefully add Raney nickel to the solution.
3. Hydrazine Addition:
-
Add hydrazine hydrate dropwise to the mixture. The reaction is often exothermic.
4. Reaction:
-
After the addition is complete, heat the mixture to reflux and monitor the reaction until completion by TLC.
5. Work-up:
-
Cool the reaction mixture and carefully filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
6. Purification:
-
Purify the resulting indole derivative by crystallization or column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. CONVENIENT MODIFICATION OF THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS: REDUCTION OF 2-NITRO-β-PYRROLIDINOSTYRENES BY THE FeCl<sub>3</sub>–ACTIVATED CARBON–N<sub>2</sub>H<sub>4</sub>·H<sub>2</sub>O SYSTEM | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Recrystallization of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Failure of Crystals to Form | - Too much solvent was used.- The solution is supersaturated.- The compound is highly impure. | - Boil off a portion of the solvent to increase the concentration of the compound and allow it to cool again.[1]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the compound.[1]- If significant impurities are present, consider a preliminary purification step like column chromatography. |
| "Oiling Out" (Formation of a liquid instead of solid) | - The boiling point of the solvent is higher than the melting point of the compound (205-209 °C for this compound), causing it to melt before it crystallizes.- The rate of cooling is too rapid.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1]- Use a lower-boiling point solvent or a mixed solvent system.- Ensure slow cooling by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath. |
| Low Crystal Yield | - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent. | - Reduce the amount of solvent used to dissolve the crude product. Ensure only the minimum amount of hot solvent is used for dissolution.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration.- Ensure the crystals are washed with a minimal amount of ice-cold solvent during filtration. |
| Discolored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[1] |
| Rapid Crystal Formation | - The solution is too concentrated.- The cooling process is too fast. | - Add a small amount of additional hot solvent to the solution and reheat until all crystals dissolve, then cool slowly.[1]- Allow the flask to cool to room temperature on the benchtop before transferring to an ice bath. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on the recrystallization of structurally similar compounds, absolute ethanol is a good starting solvent to try.[2][3] Methanol has also been used for the recrystallization of other indole derivatives and could be a viable alternative. Due to the polar nature of the hydroxyl group and the ester, polar protic solvents are generally a good choice.
Q2: How do I choose an appropriate solvent for recrystallization?
A2: A good recrystallization solvent should dissolve the compound when hot but not when cold. The "like dissolves like" principle is a useful guideline; polar compounds tend to dissolve in polar solvents. It is recommended to perform small-scale solubility tests with a variety of solvents to determine the best option.
Q3: What should I do if my compound is insoluble in all common single solvents?
A3: If a single solvent is not effective, a mixed solvent system (binary mixture) can be used. In this technique, the compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature. A "bad" solvent (in which it is poorly soluble) is then added dropwise until the solution becomes cloudy (the saturation point). The solution is then clarified by adding a few drops of the "good" solvent and allowed to cool slowly.
Q4: How can I improve the purity of my recrystallized product?
A4: For optimal purity, ensure that the dissolution of the crude material in the hot solvent is complete and that the cooling process is slow to allow for the formation of well-defined crystals. A second recrystallization step can also be performed to further enhance purity.
Q5: My compound doesn't seem to crystallize at all, even after cooling for a long time. What can I do?
A5: If crystals do not form, it's possible that the solution is not saturated. Try evaporating some of the solvent to increase the concentration of your compound. If the solution is saturated but still no crystals form (a supersaturated solution), you can try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a tiny seed crystal of your compound.
Experimental Protocols
The following is an adapted protocol for the recrystallization of this compound based on methods for similar compounds.
Materials:
-
Crude this compound
-
Absolute Ethanol (or other suitable solvent)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of absolute ethanol and heat the mixture gently while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin during this time. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Data Presentation
Solubility of this compound (Qualitative)
| Solvent | Polarity | Predicted Solubility (at room temp) | Predicted Solubility (at boiling point) |
| Water | High | Low | Low to Moderate |
| Ethanol | High | Moderate | High |
| Methanol | High | Moderate | High |
| Acetone | Medium | Moderate | High |
| Ethyl Acetate | Medium | Low to Moderate | High |
| Dichloromethane | Medium | Low | Moderate |
| Toluene | Low | Low | Low |
| Hexane | Low | Insoluble | Insoluble |
Note: This table is predictive and based on general solubility principles. Experimental verification is recommended.
Visualizations
References
Technical Support Center: Proper Storage and Handling of Indole Compounds
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage, handling, and stability assessment of indole compounds. Adherence to these guidelines is critical for ensuring experimental reproducibility, maintaining compound integrity, and preventing degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of indole compound degradation?
A1: The most common visual indicator of degradation in indole compounds is a color change.[1] Typically, a pure indole compound that is a white or off-white solid will turn pink, red, or brown upon degradation.[1] This discoloration is often due to oxidation and potential polymerization. While a slight color change may not always significantly affect purity for every application, it is a clear sign of instability and should be investigated before use in sensitive experiments.[1]
Q2: What are the ideal storage conditions for solid indole compounds?
A2: To minimize degradation, solid indole compounds should be stored in a cool, dark, and dry place. For short-term storage, a temperature of 2-8°C is recommended.[1] For long-term storage, temperatures of -20°C are preferable to slow down potential degradation pathways.[1] It is crucial to store them in tightly sealed, opaque or amber-colored containers to protect them from light and moisture.[1]
Q3: My indole compound is sensitive to air. How should I store it?
A3: For indole derivatives that are highly sensitive to oxidation, storage under an inert atmosphere is recommended.[1] This involves displacing the air in the storage container with an inert gas such as nitrogen or argon. This can be achieved by gently flushing the vial with the inert gas before sealing. Using vials with PTFE-lined septum caps can facilitate this process and ensure a tight seal.[1]
Q4: How does pH affect the stability of indole compounds in solution?
A4: Indole derivatives are generally most stable in neutral or slightly basic conditions. Strong acidic conditions can lead to protonation of the indole nucleus, potentially causing oligomerization or other unwanted side reactions. Conversely, strongly alkaline conditions can promote oxidative degradation. For optimal stability in solution, it is recommended to maintain a pH between 7.0 and 8.5.[2]
Q5: When should I consider using an antioxidant for my indole compound solution?
A5: The use of an antioxidant is advisable under several circumstances: when the specific indole compound is known to be highly susceptible to oxidation, when the solution will be stored for an extended period, if the solvent has not been deoxygenated, or if the experimental conditions involve factors that promote oxidation, such as elevated temperatures or exposure to air.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Color change of solid compound (e.g., to pink or brown) | Oxidation: The electron-rich indole ring is susceptible to oxidation from atmospheric oxygen.[1][2] | Store the compound under an inert atmosphere (nitrogen or argon). Ensure the storage container is tightly sealed. For long-term storage, use a freezer at -20°C.[1] |
| Light Exposure: Many indole derivatives are photosensitive and can degrade upon exposure to UV or ambient light.[1][2] | Store the compound in amber or opaque vials to protect it from light.[1] When handling, minimize exposure to direct light. | |
| Degradation of indole compound in solution | Inappropriate pH: Extreme pH values can catalyze degradation.[2] | Buffer the solution to a neutral or slightly basic pH (7.0-8.5) for better stability.[2] |
| Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.[1] | Use high-purity solvents and ensure all glassware is thoroughly cleaned. Consider using a chelating agent like EDTA if metal ion contamination is suspected and compatible with your experiment. | |
| Thermal Instability: Elevated temperatures accelerate the rate of degradation reactions.[1][2] | Prepare solutions fresh whenever possible. If storage is necessary, store solutions at 2-8°C or -20°C. Avoid prolonged heating. | |
| Inconsistent experimental results | Compound Degradation: The active concentration of your indole compound may be decreasing over time. | Re-evaluate your storage and handling procedures. Perform a purity analysis (e.g., by HPLC) on your stock to confirm its integrity. Prepare fresh solutions for each experiment. |
| Photodegradation during experiment: Exposure to light during experimental procedures can cause degradation.[2] | Protect your reaction vessels and solutions from light by using amber glassware or wrapping them in aluminum foil.[2] |
Data Presentation
Table 1: General Storage Conditions for Indole Compounds
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (short-term) or -20°C (long-term)[1] | Reduces the rate of chemical degradation.[1] |
| Light | Protect from light (use amber or opaque vials)[1] | Prevents photodegradation.[2] |
| Atmosphere | Inert atmosphere (Nitrogen or Argon) for sensitive compounds[1] | Minimizes oxidation.[1] |
| Container | Tightly sealed glass vials with PTFE-lined caps | Prevents exposure to air and moisture. |
| pH (in solution) | 7.0 - 8.5[2] | Minimizes acid-catalyzed degradation and base-promoted oxidation.[2] |
Table 2: Illustrative Efficacy of Antioxidants in Preventing Oxidation of an Indole Compound in Solution *
| Antioxidant | Concentration | % Purity after 4 Weeks (4°C, in the dark) |
| None | - | 85% |
| Butylated Hydroxytoluene (BHT) | 0.01% | >98% |
| Ascorbic Acid | 0.01% | >95% |
*Note: This table is for illustrative purposes. The effectiveness of an antioxidant can vary depending on the specific indole compound, solvent, and storage conditions.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of an indole compound using reverse-phase HPLC.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and ultrapure water.
-
Formic acid or trifluoroacetic acid (TFA), LC-MS grade.
-
Sample solvent: A mixture of water and acetonitrile (e.g., 90:10 v/v).
2. Preparation of Mobile Phases and Sample:
-
Mobile Phase A: 0.1% Formic Acid in ultrapure water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the indole compound in the sample solvent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (or optimal wavelength determined by UV scan).
-
Gradient Elution Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
4. Data Analysis:
-
Calculate the purity of the sample by the area percentage method: Purity (%) = (Peak Area of the Main Compound / Total Peak Area of all components) x 100.
Protocol 2: Forced Degradation (Stress Testing) for Stability Assessment
This protocol outlines a general procedure for stress testing to identify potential degradation products and pathways. The goal is to achieve 5-20% degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the indole compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at room temperature and at an elevated temperature (e.g., 60°C). Withdraw aliquots at various time points (e.g., 2, 8, 24 hours) and neutralize with 0.1 M sodium hydroxide before HPLC analysis.[3]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M hydrochloric acid before analysis.[3]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature, protected from light. Withdraw aliquots at various time points for analysis.[3]
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in a stability chamber. Sample at various time points (e.g., 1, 3, 7 days) for analysis.[3]
-
Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines).[3] A control sample should be kept in the dark at the same temperature. Sample at various time points for analysis.
3. Analysis:
-
Analyze the stressed samples by the developed HPLC method (Protocol 1) to determine the percentage of degradation and to observe the formation of any degradation products.
Mandatory Visualization
Caption: Bacterial Indole Signaling Pathway.
Caption: Experimental Workflow for Stability Assessment.
References
Overcoming low reactivity in electrophilic substitution of indoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the electrophilic substitution of indoles, particularly when faced with apparent low reactivity or reaction failure.
Frequently Asked Questions (FAQs)
Q1: Why is my indole failing to react in an electrophilic substitution, or giving very low yields? I thought indoles were electron-rich.
A1: This is a common issue that is often misunderstood. Indole itself is highly reactive towards electrophiles, estimated to be orders of magnitude more reactive than benzene.[1] The problem is typically not low reactivity, but rather a lack of control over this high reactivity. Under strongly acidic conditions, which are common for many electrophilic aromatic substitutions, indoles are prone to acid-catalyzed self-condensation or polymerization, leading to a complex mixture of byproducts and consumption of the starting material.[1] This decomposition can be mistaken for a lack of reactivity.
Key Troubleshooting Steps:
-
Assess Reaction Conditions: Avoid strong, non-buffered acids. Opt for milder Lewis or Brønsted acid catalysts.
-
Protect the N-H Group: The acidic proton on the indole nitrogen can interfere with catalysts and promote side reactions. Protecting the nitrogen with a group like Boc, Ts, or Phenylsulfonyl can prevent these issues.[2]
-
Lower the Temperature: Running the reaction at a lower temperature can often temper the high reactivity and reduce the rate of decomposition pathways.
Q2: My electrophilic substitution is occurring on the nitrogen atom instead of the C3 position. How can I prevent this?
A2: N-substitution, particularly N-acylation, is a frequent competing reaction during the Friedel-Crafts acylation of free (N-H) indoles.[3] The indole nitrogen is nucleophilic and its proton is acidic, making it a reactive site.
Solution: The most effective strategy is to protect the indole nitrogen with a suitable protecting group (e.g., tosyl, mesyl, Boc) before performing the electrophilic substitution. This blocks the nitrogen atom, forcing the reaction to occur on the carbon skeleton. The protecting group can be removed in a subsequent step.[2]
Q3: I need to introduce a substituent at the C2 position, but the reaction always occurs at C3. How can I change the regioselectivity?
A3: The C3 position is electronically the most favored site for electrophilic attack.[4][5] To achieve substitution at C2, you must first block the C3 position. If the C3 position is already substituted with a non-hydrogen group, electrophilic substitution will then typically occur at the C2 position.[4]
An alternative modern approach involves using a removable directing group on the nitrogen. Certain protecting/directing groups can chelate to a metal catalyst and direct the substitution to the C2 position. This is a powerful strategy for otherwise difficult transformations.[6]
Q4: How can I introduce a functional group onto the benzene ring (C4-C7) of the indole nucleus? Direct electrophilic attack seems impossible.
A4: The benzene portion of the indole ring is significantly less reactive than the pyrrole ring towards electrophiles.[7] Direct electrophilic substitution on the benzene ring is challenging and rarely occurs under standard conditions. To achieve this, advanced methods are required:
-
Directed C-H Functionalization: This is the most effective modern strategy. A directing group is installed on the indole nitrogen (e.g., N-P(O)tBu2) or at the C3 position. This group coordinates to a transition metal catalyst (like Palladium or Copper) and directs the C-H activation and functionalization to a specific, otherwise unreactive, position such as C4, C6, or C7.[8][9]
Troubleshooting Guides for Specific Reactions
Issue: Failed Friedel-Crafts Acylation
Symptoms: Low to no yield of the desired 3-acylindole; formation of a dark, insoluble material (polymerization); recovery of unreacted starting material.
Potential Causes & Solutions:
-
Cause 1: Strong Lewis Acid. Traditional Lewis acids (e.g., AlCl3) are often too harsh, causing rapid polymerization of the indole.
-
Solution 1: Switch to a milder catalyst system. Several have been developed specifically for indoles.
-
Cause 2: Competing N-Acylation. The acylating agent reacts with the N-H of the indole.
-
Solution 2: Protect the indole nitrogen with a group like a tosyl (Ts) or tert-butyloxycarbonyl (Boc) group prior to acylation.
-
Cause 3: Deactivated Indole. If your indole contains an electron-withdrawing group, its nucleophilicity is significantly reduced.
-
Solution 3: A more forceful, yet controlled, catalytic system may be required. Alternatively, consider a different synthetic route, such as a Vilsmeier-Haack reaction followed by further modification.
Table 1: Comparison of Selected Catalysts for Friedel-Crafts Acylation of Indoles
| Catalyst System | Typical Substrate | Conditions | Advantage | Reference |
| DBN (organocatalyst) | N-protected indoles | Benzoyl chloride, Toluene, Reflux | Metal-free, high yields, good regioselectivity for C3. | [10] |
| Zinc Oxide (ZnO) | Free (N-H) indoles | Acyl chlorides, Ionic liquid | Inexpensive, easily handled, avoids N-protection. | [3] |
| Y(OTf)3 | Free (N-H) indoles | Acid anhydrides, Ionic liquid, MW | Very fast reaction times, avoids N-protection. | [3] |
| InCl3 | Free (N-H) indoles | Electron-deficient olefins | Catalytic, mild temperature, high selectivity for Michael adducts. | [11] |
Issue: Failed Vilsmeier-Haack Reaction
Symptoms: No formation of the desired 3-formylindole. Formation of unexpected indole trimers.
Potential Causes & Solutions:
-
Cause 1: Inactive Vilsmeier Reagent. The reagent, formed from POCl3 and DMF, can degrade with moisture.
-
Solution 1: Ensure anhydrous conditions and use freshly prepared or high-quality reagents.
-
Cause 2: Incorrect Stoichiometry. The reaction typically requires stoichiometric amounts of POCl3. Catalytic versions have been developed but require specific conditions.[12]
-
Solution 2: Verify the stoichiometry of your reagents. For standard protocols, use at least one equivalent of POCl3.
-
Cause 3: Side Reactions. Under certain conditions, especially with specific cyclic amides used in place of DMF, the intermediate iminium salt can react with three equivalents of indole to form stable indole trimers.[13]
-
Solution 3: Stick to the classical Vilsmeier-Haack conditions (DMF/POCl3) for simple formylation. If trimers are observed, re-evaluate the reaction temperature and stoichiometry.[14][15]
Experimental Protocols
Protocol 1: DBN-Catalyzed C3-Acylation of N-Methylindole [10]
-
To a solution of N-methylindole (1.0 equiv.) in toluene, add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (20 mol%).
-
Add benzoyl chloride (1.2 equiv.) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the 3-acylindole.
Protocol 2: Vilsmeier-Haack Formylation of Indole [14][16]
-
In a flask maintained under an inert atmosphere (N2 or Ar), cool phosphorus oxychloride (POCl3) (1.2 equiv.) in a dry solvent like DMF or CH2Cl2 to 0 °C.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.) while maintaining the temperature below 10 °C to form the Vilsmeier reagent.
-
Stir the mixture for 30-60 minutes at 0-10 °C.
-
Add a solution of indole (1.0 equiv.) in the same dry solvent to the Vilsmeier reagent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.
-
Carefully pour the reaction mixture onto crushed ice and basify with an aqueous NaOH solution until pH > 9.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify by column chromatography or recrystallization to yield indole-3-carboxaldehyde.
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting workflow for a failed indole substitution reaction.
Caption: Role of N-protection in directing electrophilic substitution.
References
- 1. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. soc.chim.it [soc.chim.it]
- 8. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Indole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Electrophilic substitution at the indole [quimicaorganica.org]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Preventing indole polymerization under acidic conditions
Technical Support Center: Indole Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indoles, focusing on the prevention of polymerization under acidic conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My indole-containing compound is decomposing or polymerizing under acidic conditions. What is the underlying cause?
A1: Indole and its derivatives are susceptible to polymerization in the presence of strong acids. The underlying cause is the high electron density of the indole ring, particularly at the C3 position. Under acidic conditions, the C3 position is readily protonated, forming a reactive indoleninium cation. This cation is a powerful electrophile that can be attacked by a neutral indole molecule, initiating a chain reaction that leads to the formation of dimers, trimers, and higher-order polymers, often observed as insoluble tars.[1][2]
Q2: I'm observing a significant amount of tar-like material in my reaction mixture. How can I confirm it's indole polymerization?
A2: The formation of a dark, insoluble, amorphous solid is a strong indicator of indole polymerization. You can further characterize this byproduct using techniques like mass spectrometry to identify oligomeric species (dimers, trimers, etc.). High-Performance Liquid Chromatography (HPLC) analysis of the crude reaction mixture will often show a series of new, less polar peaks corresponding to these oligomers.
Q3: How can I prevent or minimize this acid-catalyzed polymerization?
A3: There are several effective strategies to mitigate indole polymerization in acidic media:
-
Choice of Acid: Opt for milder Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) instead of strong mineral acids like HCl or H₂SO₄.[3][4] Lewis acids often coordinate with the indole nitrogen, which can sometimes reduce unwanted side reactions on the pyrrole ring.[3]
-
N-Protection: Protecting the indole nitrogen with an electron-withdrawing group (e.g., Boc, Tosyl, SEM) significantly reduces the electron density of the indole ring, making it less susceptible to electrophilic attack and subsequent polymerization.[5][6]
-
Temperature Control: Running the reaction at lower temperatures can slow down the rate of polymerization, which often has a higher activation energy than the desired reaction.[7]
-
Use of Scavengers: While less common, in certain contexts, scavengers can be employed to trap reactive electrophilic intermediates that may initiate polymerization.
Q4: I need to perform a reaction that requires acidic conditions. Which N-protecting group is best for my indole?
A4: The choice of an N-protecting group is critical and depends on the specific reaction conditions of your subsequent steps.
-
Boc (tert-butyloxycarbonyl): This group is widely used due to its ease of introduction and removal. It is stable to basic and hydrogenolysis conditions but is readily cleaved with strong acids (e.g., TFA, HCl).[6] This makes it unsuitable if your subsequent steps require strong acid.
-
Ts (Tosyl): A very robust protecting group, stable to acidic and oxidative conditions. However, its removal requires harsh reducing or strongly basic conditions, which may not be compatible with other functional groups in your molecule.[6]
-
SEM (2-(trimethylsilyl)ethoxymethyl): Stable under many nucleophilic and basic conditions. It can be removed with fluoride sources (e.g., TBAF) or strong acids.[6]
Refer to the tables below for a summary of protecting group stability and deprotection yields.
Q5: My N-protection reaction is giving a low yield. What are the common pitfalls?
A5: Low yields in N-protection reactions can often be attributed to incomplete deprotonation of the indole nitrogen, poor quality of reagents, or steric hindrance.
-
Incomplete Deprotonation: Ensure you are using a sufficiently strong base (e.g., NaH, LDA) in an appropriate anhydrous a-protic solvent (e.g., DMF, THF) to fully deprotonate the indole N-H.[6]
-
Reagent Quality: Use freshly opened or properly stored reagents. For example, sodium hydride can degrade upon exposure to moisture.
-
Steric Hindrance: If your indole is sterically hindered around the nitrogen, you may need to use a less bulky protecting group or more forcing reaction conditions (e.g., higher temperature).
Data Presentation
Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis
| Ketone/Hydrazine Derivative | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylhydrazone of pyruvate | Zinc Chloride | Solution | Not specified | 5 | [8] |
| Phenylhydrazone of ketone 33 | Acetic Acid | Acetic Acid | Reflux | "Satisfactory" | [3] |
| Phenylhydrazine and Acetophenone | Zinc Chloride | None | 170 | 72-80 | [9] |
| Phenylhydrazine and Ketone 92 | Acetic Acid | Acetic Acid | 80 | Not specified | [3] |
Table 2: Comparison of Deprotection Methods for N-Sulfonyl and N-Pivaloyl Indoles
| Substrate | Deprotection Method | Yield (%) | Reference |
| N-tosyl-5-bromoindole | Cesium Carbonate (3 equiv) in THF/MeOH | >95 (by HPLC) | [10] |
| N-tosyl-5-bromoindole | Potassium Carbonate in THF/MeOH | ~40 (by HPLC) | [10] |
| N-pivaloylcyclohepta[cd]indole | Sodium methoxide | 19 | [6] |
| N-pivaloylindole | LDA, THF, 40-45 °C | Quantitative | [6] |
| Various substituted N-pivaloylindoles | LDA, THF, 40-45 °C | 85-98 | [6] |
Experimental Protocols
Protocol 1: N-Tosyl Protection of Indole
This protocol is adapted from a procedure for the synthesis of 1-tosyloxindole.[11]
-
Materials: Indole, p-toluenesulfonyl chloride (TsCl), Sodium Hydroxide (NaOH), Dichloromethane (CH₂Cl₂), Water.
-
Procedure: a. Dissolve indole (1.0 eq) in dichloromethane. b. Add a solution of sodium hydroxide (2.0 eq) in water. c. Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring. d. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C. e. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. f. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. g. Remove the solvent under reduced pressure. The crude N-tosylindole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: N-Boc Protection of an Amine
This is a general procedure for the N-Boc protection of primary and secondary amines, which can be adapted for indoles.[12]
-
Materials: Amine (e.g., Indole), Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Chloroform, Water.
-
Procedure: a. Prepare a biphasic mixture of the amine (1.0 eq) in chloroform and a saturated aqueous solution of sodium bicarbonate. b. Add di-tert-butyl dicarbonate (1.1-1.5 eq) to the vigorously stirred mixture. c. Stir at room temperature for 12-24 hours, monitoring the reaction by TLC. d. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. e. Concentrate the organic phase under reduced pressure to obtain the crude N-Boc protected product, which can be further purified by flash column chromatography if necessary.
Protocol 3: N-SEM Protection of Indole
This protocol is for the 2-(trimethylsilyl)ethoxymethyl protection of an indole.[13]
-
Materials: Indole, Sodium Hydride (NaH, 60% dispersion in mineral oil), Anhydrous N,N-Dimethylformamide (DMF), 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).
-
Procedure: a. To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous DMF and cool to 0 °C. b. Carefully add sodium hydride (1.1 eq) to the cooled DMF. c. In a separate flask, dissolve the indole (1.0 eq) in anhydrous DMF. d. Add the indole solution dropwise to the NaH/DMF suspension at 0 °C. e. Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation. f. Add SEM-Cl (1.2 eq) dropwise to the reaction mixture. g. Allow the reaction to warm to room temperature and stir for 10-12 hours. h. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. i. Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. j. Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for troubleshooting and preventing indole polymerization under acidic conditions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. total-synthesis.com [total-synthesis.com]
Validation & Comparative
A Researcher's Guide to Interpreting Mass Spectrometry Data of Indole Derivatives
For researchers, scientists, and drug development professionals working with indole derivatives, mass spectrometry is an indispensable tool for structural elucidation and quantification. Understanding the fragmentation patterns of these compounds is key to accurate interpretation of mass spectral data. This guide provides a comparative overview of common ionization techniques and their impact on the fragmentation of various indole derivatives, supported by experimental data and detailed protocols.
Comparison of Ionization Techniques: EI vs. ESI
The choice of ionization technique significantly influences the resulting mass spectrum. Electron Ionization (EI) is a "hard" ionization method that typically leads to extensive fragmentation, providing rich structural information. In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique that often leaves the molecular ion intact, making it ideal for determining molecular weight and for tandem mass spectrometry (MS/MS) experiments.[1]
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | High-energy electrons bombard the sample, causing ionization and fragmentation. | A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions. |
| Fragmentation | Extensive, often leading to the absence of a clear molecular ion peak.[1] | Minimal, typically produces a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[2] |
| Molecular Ion | May be weak or absent. | Usually the base peak. |
| Structural Information | Provides detailed structural information from fragment ions. | Structural information is primarily obtained through tandem MS (MS/MS).[3] |
| Best Suited For | Volatile and thermally stable compounds; structural elucidation of unknown simple indoles. | Polar and non-volatile compounds; analysis of complex indole alkaloids and biological samples.[4][5] |
Common Fragmentation Patterns of Indole Derivatives
The fragmentation of indole derivatives is highly dependent on the nature and position of substituents on the indole ring.
Simple Indoles
Under EI, simple indoles often show a characteristic loss of HCN (27 Da) from the molecular ion.[6][7] The fragmentation of the parent indole molecule typically involves the cleavage of the C2-C3 bond.
Substituted Indoles
The fragmentation of substituted indoles is directed by the substituent. For example, in N-acetylindoles, a prominent fragment is often observed due to the loss of a ketene molecule (CH₂=C=O, 42 Da).[6] Prenylated indole derivatives show characteristic losses of the isopentene group.[8]
Indole Alkaloids
Indole alkaloids, a diverse group of natural products, exhibit complex fragmentation patterns. Tandem mass spectrometry (MS/MS) with ESI is commonly used for their characterization.[4][9][10] A common fragmentation pathway for many indole alkaloids involves the retro-Diels-Alder reaction. The presence of an ion at m/z 144 is often characteristic of certain indole alkaloids.[10]
The following table summarizes key fragment ions observed for different classes of indole derivatives.
| Compound Class | Ionization | Key Fragment Ions (m/z) | Characteristic Neutral Loss |
| Simple Indole | EI | 117 (M+), 90, 89 | HCN (27 Da)[6][7] |
| N-acetylindole | EI | 159 (M+), 117 | Ketene (42 Da)[6] |
| Prenylated Indoles | ESI-MS/MS | [M+H]+, [M+H - C₅H₈]+ | Isopentene (68 Da)[8] |
| Yohimbine-type Alkaloids | ESI-MS/MS | [M+H]+, various product ions | H₂O, CO[5] |
| Plumeran Indole Alkaloids | ESI-MS/MS (-) | [M-H]-, [M-H - CH₂CO]- | Ketene (42 Da)[2][11] |
Experimental Protocols
Accurate and reproducible mass spectrometry data relies on well-defined experimental protocols.
Sample Preparation
-
Standard Solutions: Prepare stock solutions of indole derivative standards (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Serial Dilutions: Perform serial dilutions of the stock solutions to create working standards for calibration curves.
-
Extraction from Biological Matrices: For samples from biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) is typically required to remove interfering substances.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of indole derivatives.
-
Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is often employed.[5]
-
-
Mass Spectrometry Detection:
-
Ionization: Use ESI in positive ion mode for most indole alkaloids.[5] Negative ion mode can be informative for certain classes like plumeran alkaloids.[2][11]
-
MS/MS Analysis: Perform product ion scans of the protonated molecules of interest to obtain fragmentation patterns. Collision-induced dissociation (CID) is the most common fragmentation method.
-
Electron Ionization-Mass Spectrometry (EI-MS) Analysis
-
Sample Introduction: Introduce the sample via a direct insertion probe or gas chromatography (GC) inlet. The sample must be volatile and thermally stable.
-
Ionization: Use a standard electron energy of 70 eV to generate reproducible fragmentation patterns that can be compared with spectral libraries like the NIST database.[1][12]
Visualizing Workflows and Fragmentation
Experimental Workflow for LC-MS/MS Analysis of Indole Derivatives
Caption: General workflow for the analysis of indole derivatives by LC-MS/MS.
Fragmentation Pathway of a Simple Indole under EI
Caption: Proposed fragmentation of indole under electron ionization.
General Fragmentation of a Substituted Indole via ESI-MS/MS
Caption: General MS/MS fragmentation of a protonated indole derivative.
References
- 1. uni-saarland.de [uni-saarland.de]
- 2. scielo.br [scielo.br]
- 3. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Indole [webbook.nist.gov]
A Comparative Guide to Indole Synthesis: Fischer vs. Nenitzescu Routes for the Modern Researcher
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[1][2] Consequently, the efficient construction of this heterocyclic ring system is a perpetual focus of synthetic organic chemists. Among the myriad of named reactions to forge the indole nucleus, the Fischer and Nenitzescu syntheses represent two of the most classical and enduring methods.
This guide provides a comprehensive comparative analysis of these two seminal routes. We will delve into their mechanistic underpinnings, explore their synthetic scope and limitations, and present practical, field-proven experimental protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific target molecules.
The Fischer Indole Synthesis: A Century-Old Workhorse
First reported by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile method for preparing indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[1][3] Its broad applicability has cemented its status as a go-to method for accessing a vast array of substituted indoles.[2]
Mechanistic Rationale
The reaction proceeds through a series of well-established steps, the causality of which dictates the reaction's scope and limitations. The accepted mechanism involves the initial condensation of the arylhydrazine and the carbonyl compound to form a phenylhydrazone.[4] This intermediate then tautomerizes to an enamine, which, upon protonation, undergoes the key[5][5]-sigmatropic rearrangement to break the N-N bond and form a new C-C bond.[3][6] Subsequent cyclization and elimination of ammonia under the acidic conditions afford the final aromatic indole.[1]
Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole ring.[3]
Caption: The mechanistic pathway of the Fischer indole synthesis.
Scope and Limitations
The versatility of the Fischer synthesis is one of its greatest strengths. A wide variety of substituted phenylhydrazines and enolizable carbonyl compounds can be employed, allowing for the synthesis of indoles with diverse substitution patterns.[7] The reaction can be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone.[7]
However, the reaction is not without its limitations. A significant constraint is the requirement for the aldehyde or ketone to possess at least two α-hydrogens, one for hydrazone formation and a second for the crucial tautomerization to the enamine intermediate.[6] Consequently, the parent indole cannot be synthesized from acetaldehyde.[4] The harsh acidic conditions and often high temperatures required can be incompatible with sensitive functional groups and may lead to side reactions.[6][8] Furthermore, unsymmetrical ketones can lead to mixtures of regioisomeric products, with the selectivity being dependent on the acid catalyst, solvent, and steric factors.[7][9]
The Nenitzescu Indole Synthesis: A Gateway to 5-Hydroxyindoles
Discovered by Costin Nenitzescu in 1929, this reaction provides a direct route to 5-hydroxyindole derivatives from the condensation of benzoquinones and β-aminocrotonic esters (enamines).[10][11] This specific substitution pattern is of high value, as the 5-hydroxyindole moiety is a key structural feature in several biochemically important molecules, including the neurotransmitter serotonin and the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[10][12]
Mechanistic Rationale
The mechanism of the Nenitzescu synthesis involves a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack of the enamine's pi bond to form the heterocyclic ring, and finally, an elimination step to yield the aromatic indole.[10] Unlike the Fischer synthesis, this pathway does not involve a sigmatropic rearrangement.
Caption: The mechanistic pathway of the Nenitzescu indole synthesis.
Scope and Limitations
The primary advantage of the Nenitzescu synthesis is its direct and efficient access to 5-hydroxyindoles, a class of compounds that can be challenging to obtain through other methods.[13] The reaction conditions are generally mild, and a variety of substituents can be tolerated on both the benzoquinone and the enamine.[10]
The main limitation of this method is its inherent restriction to the synthesis of 5-hydroxyindoles, which narrows its overall synthetic utility compared to the Fischer synthesis.[13] The reaction can sometimes produce low yields due to polymerization of the starting materials, and the formation of 5-hydroxybenzofurans as byproducts can also occur.[10][14] However, studies have shown that the choice of solvent and the use of Lewis acid catalysts can significantly improve yields and selectivity.[10][14] For instance, the reaction performs best in highly polar solvents.[10]
Comparative Analysis: Fischer vs. Nenitzescu
| Feature | Fischer Indole Synthesis | Nenitzescu Indole Synthesis |
| Starting Materials | Arylhydrazines, Aldehydes/Ketones[1] | Benzoquinones, β-Aminocrotonic esters[10] |
| Product | Substituted indoles[1] | 5-Hydroxyindole derivatives[10] |
| Key Mechanistic Step | [5][5]-Sigmatropic rearrangement[3] | Michael addition, Nucleophilic attack[10] |
| Catalyst | Brønsted or Lewis acids (e.g., HCl, ZnCl₂)[1][3] | Often acid-catalyzed (Lewis acids can improve yield)[5][10] |
| Versatility | High; allows for a wide range of substituents[2] | Moderate; primarily for 5-hydroxyindoles[13] |
| Key Limitation | Requires enolizable carbonyl; harsh conditions[6] | Limited to 5-hydroxyindoles; potential for low yields[10][13] |
| Common Applications | Synthesis of triptans, Indometacin[3][15] | Synthesis of serotonin precursors, Indometacin[10][12] |
Experimental Protocols
The following protocols are provided as illustrative examples and should be adapted and optimized based on the specific substrates and desired scale.
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole
This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Ice-cold water
-
Sodium bicarbonate solution (saturated)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and acetophenone (1 equivalent) in ethanol. Stir the mixture at room temperature for 1 hour. The formation of the phenylhydrazone may be observed as a precipitate.
-
Indolization: Carefully add polyphosphoric acid (a sufficient amount to ensure stirring) to the reaction mixture.
-
Heating: Heat the mixture to 80-100°C with vigorous stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and then pour it onto ice-cold water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. The product will precipitate out. Collect the solid by filtration, wash with water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Rationale: The initial condensation to the hydrazone is typically straightforward. Polyphosphoric acid acts as both the acidic catalyst and a dehydrating agent to drive the cyclization and elimination steps. The aqueous workup and neutralization are crucial for isolating the final indole product.
Protocol 2: Nenitzescu Indole Synthesis of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
This protocol details the synthesis of a 5-hydroxyindole derivative from p-benzoquinone and ethyl 3-aminocrotonate.
Materials:
-
p-Benzoquinone
-
Ethyl 3-aminocrotonate
-
Acetone
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve p-benzoquinone (1 equivalent) in acetone.
-
Addition of Enamine: Slowly add a solution of ethyl 3-aminocrotonate (1.2-1.6 equivalents) in acetone to the benzoquinone solution with stirring at room temperature.[10]
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. Reaction times can vary, but typically range from several hours to overnight.
-
Isolation: Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.
Rationale: The use of a slight excess of the enamine helps to drive the reaction to completion.[10] Performing the reaction at room temperature can help to minimize polymerization and side reactions.[10] Acetone is a commonly used polar solvent for this reaction.[16]
Conclusion
Both the Fischer and Nenitzescu indole syntheses are powerful tools in the arsenal of the synthetic chemist. The Fischer synthesis offers broad versatility for accessing a wide range of substituted indoles, making it a frequent choice in exploratory drug discovery programs.[15] Its primary limitations are the often harsh reaction conditions and the structural requirements of the carbonyl starting material.[6]
In contrast, the Nenitzescu synthesis provides a more specialized but highly valuable route to 5-hydroxyindoles, a privileged scaffold in many biologically active molecules.[10][17] While its scope is narrower, the milder conditions and direct access to this specific substitution pattern make it an indispensable method.
The choice between these two classic syntheses ultimately depends on the specific substitution pattern of the target indole. A thorough understanding of their respective mechanisms, scope, and limitations, as presented in this guide, is paramount for making an informed and effective strategic decision in the synthesis of novel indole-containing compounds.
References
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. synarchive.com [synarchive.com]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. Fischer Indole Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. revistadechimie.ro [revistadechimie.ro]
- 17. researchgate.net [researchgate.net]
Unraveling the Pharmacophore: A Comparative Guide to the Structure-Activity Relationship of 5-Hydroxyindole-3-carboxylate Derivatives
A deep dive into the structure-activity relationship (SAR) of 5-hydroxyindole-3-carboxylate derivatives reveals a versatile scaffold with tunable biological activities, ranging from anti-inflammatory to anticancer and enzyme inhibition. This guide provides a comparative analysis of these derivatives, supported by quantitative data, detailed experimental protocols, and visualization of relevant signaling pathways to aid researchers in drug discovery and development.
Comparative Analysis of Biological Activities
The biological activity of 5-hydroxyindole-3-carboxylate derivatives is significantly influenced by the nature and position of substituents on the indole core and associated functionalities. The following tables summarize the quantitative data from various studies, highlighting key structural modifications and their impact on inhibitory potency.
Table 1: Inhibition of 5-Lipoxygenase (5-LO)
5-Lipoxygenase is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, making it an attractive target for inflammatory diseases.[1]
| Compound | R1 | R2 | R3 | IC50 (μM) - Recombinant Human 5-LO | IC50 (μM) - Human Neutrophils | IC50 (μM) - Human Whole Blood |
| 11a | H | 2-(3-chlorobenzyl) | Et | 0.086[2] | 0.23[2] | 0.83-1.6[2] |
| 19 | Me | 2-(mesitylthiomethyl) | Et | 0.7[1][3] | 0.23[1][3] | - |
Key SAR Insights for 5-LO Inhibition:
-
Substitution at the 2-position: The introduction of substituted benzyl or phenylthiomethyl groups at the 2-position of the indole ring is crucial for potent 5-LO inhibition.[1][2][3]
-
N-alkylation: N-methylation at the 1-position can influence activity, as seen in the potent compound 19 .[1][3]
-
Ester functionality: The ethyl ester at the 3-position appears to be a common feature in active compounds.
Table 2: Cytotoxic Activity against MCF-7 Breast Cancer Cells
Certain 5-hydroxyindole-3-carboxylate derivatives have demonstrated promising cytotoxic effects against breast cancer cell lines, with the ester functionality and specific substitutions playing a key role.[4]
| Compound | R1 (at N-1) | R2 (at C-2) | R3 (at C-3) | IC50 (μM) |
| 5d | 4-methoxyphenyl | Me | COOH | >100 |
| Ester of 5d | 4-methoxyphenyl | Me | COOEt | 4.7[4] |
| 5a | Benzyl | Me | COOEt | < 10 |
| 5l | 4-fluorobenzyl | Me | COOEt | < 10 |
Key SAR Insights for Anticancer Activity:
-
Esterification of the 3-carboxylate: Conversion of the carboxylic acid at the 3-position to its corresponding ester derivative significantly enhances cytotoxic activity against MCF-7 cells.[4]
-
N-1 substitution: The presence of substituted aromatic rings, such as a 4-methoxyphenyl group, at the N-1 position contributes to high potency.[4]
Table 3: Inhibition of Receptor-type Protein Tyrosine Phosphatase Beta (RPTPβ)
A novel series of hydroxyindole carboxylic acid-based inhibitors have been identified as potent inhibitors of RPTPβ, a target implicated in blood vessel development.[5]
| Compound | R-group (on amide) | IC50 (μM) |
| 8b-1 (L87B44) | 4-(diethylamino)phenyl | 0.38[5] |
Key SAR Insights for RPTPβ Inhibition:
-
Amide functionality: The presence of an amide linkage at the carboxylic acid position is a key feature for these inhibitors.[5]
-
Secondary binding elements: The introduction of secondary binding elements through an amide-focused library enhances binding affinity and selectivity.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
5-Lipoxygenase (5-LO) Inhibition Assay
Cell-free assay (Recombinant Human 5-LO): The activity of recombinant human 5-LO is determined by measuring the formation of leukotrienes from arachidonic acid. The enzyme is incubated with the test compound and arachidonic acid. The reaction is stopped, and the products are quantified by HPLC or spectrophotometry. IC50 values are calculated from the dose-response curves.[1]
Cell-based assay (Human Polymorphonuclear Leukocytes - PMNLs): PMNLs are isolated from human blood and stimulated with a calcium ionophore to induce 5-LO product formation. The cells are pre-incubated with the test compounds before stimulation. The amount of 5-LO products, such as LTB4, is measured in the cell supernatant using an enzyme immunoassay (EIA) or LC-MS.[1][3]
Cytotoxicity Assay (MTT Assay)
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]
-
Cell Culture: MCF-7 breast cancer cells and normal human dermal fibroblasts (HDF) are cultured in appropriate media.[4]
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the 5-hydroxyindole-3-carboxylate derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanism of action of these compounds.
Caption: Inhibition of the 5-Lipoxygenase (5-LO) pathway by 5-hydroxyindole-3-carboxylate derivatives, blocking the synthesis of pro-inflammatory leukotrienes.
Caption: Proposed anticancer mechanism involving the inhibition of survivin by 5-hydroxyindole-3-carboxylate ester derivatives, leading to apoptosis.
Caption: A generalized workflow for determining the in vitro cytotoxicity of 5-hydroxyindole-3-carboxylate derivatives using the MTT assay.
References
- 1. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyindole carboxylic acid-based inhibitors for receptor-type protein tyrosine protein phosphatase beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing biological activity of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate analogs
A Comparative Guide to the Biological Activity of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate Analogs
For researchers and professionals in drug development, understanding the nuanced biological activities of this compound and its derivatives is crucial. This guide provides a comparative analysis of these analogs, focusing on their anti-inflammatory and anticancer properties, supported by available experimental data.
Anti-inflammatory Activity: 5-Lipoxygenase Inhibition
A significant area of investigation for this compound analogs is their potential to inhibit 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1][2] Inhibition of this pathway is a therapeutic strategy for inflammatory diseases.
Comparative Inhibitory Activity of 2-phenylthiomethyl-indole Derivatives
Studies on a series of 2-phenylthiomethyl-indole derivatives of this compound have demonstrated potent 5-LO inhibitory activity. The structure-activity relationship (SAR) analysis revealed that the substitution pattern on the phenylthiomethyl ring significantly influences the inhibitory potency.[1][2]
| Compound | 5-LO Activity (cell-free assay, IC50 in µM) | 5-LO Product Synthesis (leukocytes, IC50 in µM) |
| Ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate (19) | 0.7 | 0.23 |
| Reference Inhibitor (Zileuton) | - | ~0.23 |
| Data sourced from literature.[1][2] |
The data indicates that compound 19 is a highly potent derivative, with activity comparable to the established 5-LO inhibitor, Zileuton.[2] The introduction of methyl groups in the ortho- and para-positions of the thiophenol ring was found to be a favorable modification for activity.[1][2]
Experimental Protocols
5-Lipoxygenase Inhibition Assay (Cell-free): The inhibitory activity of the compounds on human 5-LO was determined in a cell-free assay. The assay typically involves incubating the purified enzyme with the test compounds at various concentrations before the addition of the substrate, arachidonic acid. The formation of 5-LO products is then quantified, often by spectrophotometry or chromatography, to determine the concentration at which the compound inhibits 50% of the enzyme's activity (IC50).
Inhibition of 5-LO Product Synthesis in Polymorphonuclear Leukocytes (PMNLs): This cell-based assay assesses the ability of the compounds to inhibit 5-LO activity within a cellular environment. Human PMNLs are isolated and treated with the test compounds. The cells are then stimulated to produce leukotrienes, typically using a calcium ionophore. The amount of 5-LO products, such as leukotriene B4, is measured, usually by enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC), to calculate the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-lipoxygenase signaling pathway and a general workflow for evaluating 5-LO inhibitors.
Anticancer Activity
Derivatives of indole-3-carboxylic acid have also been explored as potential anticancer agents, with some analogs showing promising activity as dual inhibitors of B-cell lymphoma-2 (Bcl-2) and Myeloid cell leukemia-1 (Mcl-1), which are key proteins in cancer cell survival.[3] Additionally, some derivatives have been investigated for their cytotoxic effects against breast cancer cell lines.[4]
Comparative Inhibitory Activity of Bcl-2/Mcl-1 Dual Inhibitors
A series of indole-3-carboxylic acid-based derivatives were designed and synthesized as dual inhibitors of Bcl-2 and Mcl-1.[3] The following table summarizes the inhibitory constants (Ki) for selected compounds.
| Compound | Bcl-2 (Ki in µM) | Mcl-1 (Ki in nM) |
| Compound 17 | 0.26 | - |
| Compound 31 | - | 72 |
| WL-276 | > 0.26 | - |
| Data sourced from literature.[3] |
Compound 17 demonstrated a higher binding affinity for Bcl-2 compared to the lead compound WL-276.[3] Compound 31 showed potent and selective inhibition of Mcl-1.[3] These findings highlight the potential of the indole-3-carboxylic acid scaffold for developing targeted anticancer therapies.[3]
Experimental Protocols
Bcl-2/Mcl-1 Inhibition Assay: The inhibitory activity of the compounds against Bcl-2 and Mcl-1 is typically determined using competitive binding assays. These assays often employ fluorescence polarization. A fluorescently labeled ligand that binds to the target protein is used. In the presence of an inhibitor, the labeled ligand is displaced, leading to a decrease in fluorescence polarization. The Ki value is then calculated from the concentration of the inhibitor that causes 50% displacement.
Logical Relationship in Drug Design
The design of these dual inhibitors follows a logical progression from a lead compound to more potent and selective analogs.
Other Reported Biological Activities
Beyond anti-inflammatory and anticancer effects, various analogs of this compound have been investigated for a range of other biological activities, including:
-
Antihypertensive Activity: Novel derivatives have shown high nanomolar affinity for the angiotensin II receptor (AT1 subtype), comparable to losartan.[5]
-
CB1 Cannabinoid Receptor Agonists: Conformationally constrained analogs of indole-3-carboxamides have been identified as potent CB1 receptor agonists.[6][7]
-
Herbicidal Activity: Certain α-substituted indole-3-carboxylic acid derivatives have been assessed for their herbicidal activities.[8]
-
Antioxidant Activity: Indole-3-carboxaldehyde and indole-3-carboxamide derivatives have been evaluated for their antioxidant potential.[9]
Conclusion
The this compound scaffold serves as a versatile platform for the development of biologically active compounds with potential therapeutic applications. The analogs have demonstrated significant anti-inflammatory effects through the inhibition of 5-lipoxygenase and promising anticancer activity by targeting key survival proteins like Bcl-2 and Mcl-1. Further research, including more extensive in vivo studies, is warranted to fully elucidate the therapeutic potential of these compounds. The provided data and workflows offer a foundational understanding for researchers aiming to explore and expand upon this promising class of molecules.
References
- 1. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 9. Synthesis and biological evaluation of indole-3-carboxamide derivatives as antioxidant agents [ouci.dntb.gov.ua]
A Comparative Guide to the Potency of Substituted 2-Phenylthiomethyl-indole Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] A particularly promising class of indole derivatives is the 2-phenylthiomethyl-indoles, which have demonstrated significant inhibitory activity against various enzymes implicated in disease. This guide provides a comprehensive comparison of the potency of substituted 2-phenylthiomethyl-indole inhibitors, supported by experimental data and detailed methodologies, to inform rational drug design and development.
Structure-Activity Relationship: Decoding the Impact of Substituents
The potency of 2-phenylthiomethyl-indole inhibitors is intricately linked to the nature and position of substituents on both the indole ring and the phenylthio moiety. Structure-activity relationship (SAR) studies have revealed key insights into optimizing the inhibitory potential of this scaffold.
A critical determinant of potency lies in the substitution pattern on the phenylthiomethyl ring. Research has shown that the introduction of methyl or chlorine groups, particularly in the ortho- and ortho/para-positions of the thiophenol, are favorable modifications for enhancing inhibitory activity.[3] This suggests that steric bulk and electronic effects at these positions play a crucial role in the interaction with the target enzyme's active site.
The following diagram illustrates the key positions on the 2-phenylthiomethyl-indole scaffold where substitutions can significantly influence inhibitory potency.
Caption: Key substitution points on the 2-phenylthiomethyl-indole scaffold.
Comparative Potency Against Key Biological Targets
Substituted 2-phenylthiomethyl-indole derivatives have been investigated as inhibitors of several important enzyme families. The following tables summarize the inhibitory potency (IC50 values) of representative compounds against these targets. A lower IC50 value indicates greater potency.[4]
5-Lipoxygenase (5-LO) Inhibitors
5-Lipoxygenase is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, making it an attractive target for treating inflammatory diseases.[3]
| Compound | Phenyl Ring Substitution | Indole Ring Substitution | IC50 (µM) - Cell-Free Assay | IC50 (µM) - Leukocyte Assay | Reference |
| 19 | 2,4,6-trimethyl (mesityl) | 1-methyl, 5-hydroxy, 3-ethoxycarbonyl | 0.7 | 0.23 | [3] |
| Parent | Unsubstituted | 5-hydroxy, 3-ethoxycarbonyl | > 10 | ND | [3] |
| Chloro | 2-chloro | 5-hydroxy, 3-ethoxycarbonyl | 1.5 | 0.8 | [3] |
| DiChloro | 2,4-dichloro | 5-hydroxy, 3-ethoxycarbonyl | 1.2 | 0.5 | [3] |
ND: Not Determined
The data clearly demonstrates that substitution on the phenyl ring significantly enhances the inhibitory activity against 5-LO. Compound 19 , with three methyl groups on the phenyl ring, is the most potent derivative identified in this series.[3]
Metallo-β-Lactamase (MBL) Inhibitors
Metallo-β-lactamases confer bacterial resistance to a broad spectrum of β-lactam antibiotics, posing a significant threat to public health.[5][6] Thiol-containing compounds, including 2-phenylthiomethyl-indoles, have been explored as potential MBL inhibitors.[7]
| Compound | Linker and Hydrophobic Group | Target Enzyme | IC50 (µM) | Reference |
| PhenylC4SH | 2-(4-phenylbutyl)-3-mercapto | IMP-1 | 1.2 | [7] |
| VIM-2 | 1.1 | [7] | ||
| QuinolineC4SH | N-(4-(7-chloroquinolin-4-ylamino)butyl)-3-mercaptopropanamide | IMP-1 | 2.5 | [7] |
| VIM-2 | 2.4 | [7] |
These results highlight the potential of thiol-containing compounds with hydrophobic extensions to inhibit MBLs. The length of the alkyl chain linking the thiol and the hydrophobic group is a critical determinant of potency.[7]
Human Non-pancreatic Secretory Phospholipase A2 (hnps-PLA2) Inhibitors
Secretory phospholipase A2 (sPLA2) enzymes are involved in inflammatory processes by releasing arachidonic acid from cell membranes.[8] Indole derivatives have been extensively studied as sPLA2 inhibitors.[9][10][11][12]
| Compound | Core Structure Modification | Target Enzyme | IC50 (nM) | Reference |
| LY315920 | Indole-3-glyoxamide with 4-oxyacetic acid | hnps-PLA2 | 9 | [9][11] |
| Indole-3-acetamide | Functionalized acetamide | hnps-PLA2 | Substantially enhanced potency | [10] |
Structure-based design has led to the development of highly potent indole-3-acetamide and indole-3-glyoxamide inhibitors of hnps-PLA2.[10][11] LY315920, an indole-3-glyoxamide derivative, demonstrated potent inhibition with an IC50 of 9 nM.[9][11]
Experimental Protocols for Potency Determination
The determination of inhibitor potency relies on robust and reproducible experimental assays. The following sections detail the general protocols for enzymatic and cell-based assays commonly used to evaluate 2-phenylthiomethyl-indole inhibitors.
General Enzymatic Inhibition Assay Protocol
Enzyme inhibition assays are fundamental for determining the potency of a compound directly against its target enzyme.[13] The following is a generalized protocol that can be adapted for specific enzymes.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a suitable buffer at the optimal pH for the enzyme's activity.
-
Dissolve the substrate and the test inhibitor in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not affect enzyme activity.
-
Prepare a stock solution of the enzyme in the assay buffer.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a microplate well or cuvette, add the assay buffer.
-
Add varying concentrations of the inhibitor.
-
Add the enzyme solution and pre-incubate for a specific period to allow for inhibitor binding.
-
-
Initiation of the Reaction:
-
Start the enzymatic reaction by adding the substrate.
-
Include control wells containing the enzyme and substrate without the inhibitor (100% activity) and wells with buffer and substrate but no enzyme (background).
-
-
Monitoring the Reaction:
-
Measure the rate of product formation or substrate depletion over time using a suitable detection method, such as spectrophotometry or fluorometry.[14]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, by fitting the data to a suitable dose-response curve.[4]
-
Caption: Workflow for a typical enzyme inhibition assay.
Cell-Based Assay for 5-LO Inhibition
Cell-based assays provide a more physiologically relevant context by evaluating inhibitor potency within a cellular environment.
Step-by-Step Methodology:
-
Cell Culture and Stimulation:
-
Isolate and culture relevant cells, such as polymorphonuclear leukocytes (PMNLs).
-
Pre-incubate the cells with various concentrations of the test inhibitor.
-
Stimulate the cells with a suitable agent (e.g., calcium ionophore A23187) to induce 5-LO product synthesis.
-
-
Extraction of Leukotrienes:
-
Terminate the reaction and extract the leukotrienes from the cell supernatant.
-
-
Quantification of 5-LO Products:
-
Quantify the amount of 5-LO products (e.g., leukotriene B4) using techniques like High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of 5-LO product synthesis for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: Workflow for a cell-based 5-LO inhibition assay.
Conclusion
The 2-phenylthiomethyl-indole scaffold represents a versatile and promising platform for the development of potent enzyme inhibitors. The strategic placement of substituents on both the indole and phenyl rings is paramount to achieving high inhibitory activity. This guide has provided a comparative analysis of the potency of various substituted derivatives against key enzymatic targets, underscoring the importance of structure-activity relationships in drug design. The detailed experimental protocols offer a framework for the accurate determination of inhibitor potency, enabling researchers to advance the development of novel therapeutics based on this privileged chemical scaffold.
References
- 1. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparative study of the inhibition of metallo-beta-lactamases (IMP-1 and VIM-2) by thiol compounds that contain a hydrophobic group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of secretory phospholipase A2 group IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of LY315920/S-5920, [[3-(aminooxoacetyl)-2-ethyl-1- (phenylmethyl)-1H-indol-4-yl]oxy] acetate, a potent and selective secretory phospholipase A2 inhibitor: A new class of anti-inflammatory drugs, SPI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole inhibitors of human nonpancreatic secretory phospholipase A2. 2. Indole-3-acetamides with additional functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole inhibitors of human nonpancreatic secretory phospholipase A2. 3. Indole-3-glyoxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole-5-phenylcarbamate derivatives as human non-pancreatic secretory phospholipase A2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Purity Validation of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate by TLC and Melting Point
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides a detailed comparison of purity validation for Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate using two fundamental analytical techniques: Thin-Layer Chromatography (TLC) and melting point determination.
This compound is a versatile intermediate in the synthesis of various pharmaceutical agents, including potential anti-inflammatory and analgesic agents.[1] Its purity is paramount to ensure the desired reaction outcomes, biological activity, and safety profile of subsequent derivatives.
Comparative Purity Analysis
The purity of this compound can be effectively assessed by comparing its observed properties against reference values and potential impurities. Pure crystalline compounds typically exhibit a sharp melting point range, whereas impurities tend to depress and broaden this range.[2] Similarly, in TLC, a pure compound should ideally present as a single spot, with any additional spots indicating the presence of impurities.
Table 1: Comparative Melting Point Data
| Compound | Expected Melting Point (°C) | Observed Melting Point (°C) | Purity Interpretation |
| This compound (High Purity) | 205 - 209[3][4] | 206 - 208 | High purity, narrow range |
| Sample A (with Impurity 1) | - | 198 - 204 | Lowered and broadened range suggests impurity |
| Sample B (with Impurity 2) | - | 201 - 206 | Depressed melting point indicates impurity |
Table 2: Comparative TLC Data
| Compound | Rf Value (System 1) | Rf Value (System 2) | Spot Characteristics |
| This compound | 0.55 | 0.68 | Single, well-defined spot |
| Impurity 1 (e.g., Starting Material) | 0.75 | 0.82 | Higher Rf, less polar |
| Impurity 2 (e.g., By-product) | 0.30 | 0.45 | Lower Rf, more polar |
Rf values are hypothetical and for illustrative purposes, based on typical indole compound behavior.
Experimental Protocols
Detailed methodologies for conducting TLC and melting point analysis are provided below.
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
Objective: To separate this compound from potential impurities on a silica gel plate.
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Sample of this compound
-
Solvents: Ethyl acetate, Hexane, Methanol
-
Visualization: UV lamp (254 nm), Iodine chamber, or a suitable staining reagent (e.g., p-Anisaldehyde stain).[5]
Procedure:
-
Sample Preparation: Dissolve a small amount (~1 mg) of this compound in a suitable solvent (e.g., 0.5 mL of ethyl acetate or methanol).
-
TLC Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the points for sample application.
-
Spotting: Using a capillary tube, apply a small spot of the dissolved sample onto the baseline. Allow the solvent to evaporate completely.
-
Developing Solvent Systems: Prepare one of the following mobile phases. The choice depends on the polarity of potential impurities.
-
System 1 (Medium Polarity): 30% Ethyl Acetate in Hexane (v/v)
-
System 2 (Higher Polarity): 5% Methanol in Dichloromethane (v/v)
-
-
Development: Pour the chosen developing solvent into the TLC chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm), where UV-active compounds will appear as dark spots.[5] Alternatively, place the plate in an iodine chamber or treat with an appropriate stain.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Protocol 2: Melting Point Determination
Objective: To determine the melting point range of a sample of this compound.
Materials:
-
Melting point apparatus[6]
-
Capillary tubes (sealed at one end)[2]
-
Sample of this compound, finely powdered
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heat transfer.[7]
-
Loading the Capillary Tube: Pack a small amount of the powdered sample into the open end of a capillary tube by tapping the sealed end on a hard surface. The sample height should be 2-4 mm.[8]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/minute) to get an estimated value.[8]
-
Accurate Determination: For an accurate measurement, allow the apparatus to cool to at least 15-20 °C below the expected melting point. Begin heating at a slow, controlled rate (1-2 °C/minute) as the temperature approaches the expected melting point.[8]
-
Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[8] A pure sample will have a sharp melting range of 1-2 °C.
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for the purity validation process.
Caption: Workflow for purity validation using TLC and melting point.
Caption: Decision logic for assessing compound purity.
References
Navigating Resistance: A Comparative Analysis of Novel Indole-Based Drug Candidates in Oncology
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the cross-resistance profiles of emerging indole-based anticancer compounds. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document serves as a vital resource for assessing the potential of these novel agents in overcoming the challenge of drug resistance in cancer therapy.
The indole scaffold has long been recognized as a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with potent anticancer properties.[1] Novel indole-based drug candidates are continuously being developed, demonstrating promising activity against a range of malignancies.[2][3][4] However, a critical aspect of their preclinical evaluation is the assessment of their susceptibility to and ability to overcome existing drug resistance mechanisms. This guide offers a comparative analysis of these novel agents against established chemotherapeutics, focusing on their performance in drug-resistant cancer cell lines.
Comparative Efficacy in Drug-Resistant and Sensitive Cancer Cell Lines
To provide a clear comparison of the cytotoxic potential of novel indole-based compounds, the following tables summarize their 50% inhibitory concentration (IC50) values against various cancer cell lines, including multidrug-resistant (MDR) variants. These are compared with the IC50 values of doxorubicin, a widely used chemotherapeutic agent often subject to resistance.
Table 1: Cytotoxicity (IC50, µM) of Novel Indole-Based Compounds in Breast Cancer Cell Lines
| Compound/Drug | Cell Line | Characteristics | IC50 (µM) | Reference |
| Novel Indole-Sulfonylhydrazide (5f) | MCF-7 | Estrogen Receptor-Positive | 13.2 | [4] |
| MDA-MB-468 | Triple-Negative | 8.2 | [4] | |
| HEK 293 | Non-cancerous | >100 | [4] | |
| Doxorubicin | MCF-7 | Estrogen Receptor-Positive | ~8.64 | [5] |
| MDA-MB-468 | Triple-Negative | 0.08 | [2] | |
| Novel Indole-Chalcone Hybrid (49b) | MCF-7 | Estrogen Receptor-Positive | 0.22 | [3] |
| MDA-MB-231 (MDR) | Triple-Negative, Multidrug-Resistant | 1.80 | [3] |
Table 2: Cytotoxicity (IC50, µM) of Novel Indole-Based Compounds in Other Cancer Cell Lines
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Novel Indolyl Dihydropyrazole (4g) | A-549 | Lung | 2.32 | [6] |
| DU-145 | Prostate | 9.92 | [6] | |
| Novel Indole-Thiophene Complex | MDA-MB-231 | Triple-Negative Breast | 13-19 | [3] |
| Novel Indole-Based EGFR/SRC Kinase Inhibitor (16) | A549 | Lung | <50% cell death | [7] |
| PC3 | Prostate | <50% cell death at highest conc. | [7] | |
| Doxorubicin | A549 | Lung | Varies | |
| PC3 | Prostate | Varies |
Unraveling the Mechanisms of Action and Resistance
A significant portion of novel indole-based anticancer agents function as tubulin polymerization inhibitors.[8][9] By binding to tubulin, they disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[10] Notably, several indole derivatives target the colchicine-binding site on tubulin, a mechanism that appears less susceptible to common multidrug resistance pathways.[3]
One of the primary mechanisms of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cancer cell.[11] Encouragingly, some novel indole alkaloids have demonstrated the ability to overcome P-gp-mediated resistance.[12]
dot
Resistance to anticancer drugs can also arise from the activation of various survival signaling pathways. Key pathways implicated in resistance to targeted therapies include the RAS-MAPK and PI3K-mTOR pathways.[13] Activation of these pathways can allow cancer cells to bypass the cytotoxic effects of the drugs.[1][14][15]
dot
Experimental Protocols
To ensure the reproducibility and standardization of cross-resistance studies, detailed experimental protocols are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.[16]
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
Novel indole-based compounds and reference drugs (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[17] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the test compounds and reference drugs in culture medium. Replace the medium in the wells with 100 µL of the drug solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drugs).
-
Incubation: Incubate the plates for 72 hours.[17]
-
MTT Addition: After incubation, remove the drug-containing medium and add 28 µL of MTT solution (2 mg/mL) to each well.[17] Incubate for 1.5 hours at 37°C.[17]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[17] Shake the plate on an orbital shaker for 15 minutes.[17]
-
Absorbance Measurement: Read the absorbance at 492 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
dot
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify proteins involved in apoptosis.[4]
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
dot
Calcein-AM Multidrug Resistance Assay
This assay measures the function of P-gp and other ABC transporters.[12]
Materials:
-
Sensitive and resistant cancer cell lines
-
Calcein-AM solution
-
P-gp inhibitors (e.g., Verapamil, Cyclosporin A) as positive controls
-
96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Drug/Inhibitor Treatment: Treat the cells with the novel indole compounds or positive control inhibitors for a specified time (e.g., 30 minutes).[12]
-
Calcein-AM Staining: Add Calcein-AM solution to each well and incubate for an additional 30 minutes at 37°C.[12]
-
Washing: Centrifuge the plate and wash the cells with ice-cold medium to remove extracellular Calcein-AM.[12]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).[18]
-
Data Analysis: Increased intracellular calcein fluorescence in the presence of a test compound indicates inhibition of the efflux pump.
dot
Conclusion
The evaluation of cross-resistance is a cornerstone in the preclinical development of novel anticancer agents. The data and protocols presented in this guide indicate that several new indole-based drug candidates exhibit significant potential in overcoming common mechanisms of drug resistance. Their ability to inhibit tubulin polymerization, particularly at the colchicine-binding site, and in some cases, to circumvent P-gp-mediated efflux, positions them as promising alternatives or additions to current cancer chemotherapy regimens. Further comprehensive studies directly comparing the cross-resistance profiles of a wider range of indole-based compounds against a panel of standard and resistant cancer cell lines are warranted to fully elucidate their therapeutic potential.
References
- 1. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Systematic identification of signaling pathways with potential to confer anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Evolution of Indole Synthesis: A Comparative Guide to Classic and Modern Methods
For researchers, scientists, and professionals in drug development, the indole scaffold remains a cornerstone of medicinal chemistry and natural product synthesis. The methods to construct this vital heterocyclic system have evolved significantly, moving from harsh, classical techniques to more versatile and efficient transition-metal-catalyzed reactions. This guide provides an objective comparison of these approaches, supported by quantitative data and detailed experimental protocols, to aid in the selection of the most suitable synthetic strategy.
The indole nucleus is a privileged structure found in a vast array of pharmaceuticals, agrochemicals, and biologically active compounds.[1][2] Consequently, the development of robust and adaptable methods for its synthesis has been a long-standing focus of organic chemistry.[3] Historically, classic methods such as the Fischer, Bischler-Möhlau, and Madelung syntheses were the workhorses for constructing the indole core. While groundbreaking for their time, these methods often suffer from limitations such as harsh reaction conditions, low functional group tolerance, and limited substrate scope.[4][5]
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group compatibility, and access to a wider range of substituted indoles.[3][6] Modern techniques, including the Heck, Suzuki, Buchwald-Hartwig, and C-H activation-based strategies, have become indispensable tools for synthetic chemists.[6][7]
Quantitative Comparison of Indole Synthesis Methods
To provide a clear and objective comparison, the following table summarizes key quantitative data for the synthesis of a representative indole derivative, 2-phenylindole, using both classic and modern methodologies.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| Classic Methods | |||||||
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170-180 | 0.25 | 72-86 | [1][6][8] |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, Aniline | None (Anilinium bromide in microwave) | None (solid-state) | Reflux/MW (540W) | Not Specified/0.02 | Low (historically)/71 | [1][4][9] |
| Madelung Synthesis | N-(2-methylphenyl)benzamide | Sodium ethoxide | None | 360-380 | Not Specified | Not Specified | [8] |
| Modern Methods | |||||||
| Larock Indole Synthesis | o-Iodoaniline, Phenylacetylene | Pd(OAc)₂/PPh₃ | DMF | 100 | Not Specified | Good (general) | [10] |
| Palladium-Catalyzed (Sonogashira/Heck type) | 2-Iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | DMF | Reflux | 24 | 68-78 | [7] |
| Buchwald-Hartwig Amination (approach) | N-Arylhydrazones and aryl bromides | Palladium catalyst | Not Specified | Not Specified | Not Specified | High (general) | [11] |
Visualizing the Synthetic Pathways
The fundamental differences in the strategic approach between classic and modern indole syntheses can be visualized through their general workflows.
Classic methods typically involve a multi-step sequence, often initiated by the formation of a hydrazone, followed by an acid-catalyzed or thermally induced rearrangement and cyclization under harsh conditions.
Modern transition-metal-catalyzed methods often proceed through a catalytic cycle, enabling the direct formation of key C-C or C-N bonds, followed by cyclization to the indole core under milder conditions.
Experimental Protocols
Classic Method: Fischer Indole Synthesis of 2-Phenylindole
This protocol is adapted from established literature procedures.[6][8]
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a suitable reaction vessel, warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for one hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitating the solution and then cool it in an ice bath.
-
Collect the precipitated acetophenone phenylhydrazone by filtration and wash with a small amount of cold ethanol.
-
A second crop of crystals can be obtained by concentrating the mother liquor. The total yield of the hydrazone is typically 87-91%.
Step 2: Cyclization to 2-Phenylindole
-
Thoroughly mix the dried acetophenone phenylhydrazone (50 g) with anhydrous, powdered zinc chloride (200 g).
-
Heat the mixture in an oil bath to 170 °C. The reaction is vigorous and is typically complete within 15-20 minutes, at which point the evolution of ammonia ceases.
-
Cool the reaction mixture and then digest it overnight on a steam bath with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.
-
Filter the crude 2-phenylindole and boil the solid with 600 mL of 95% ethanol.
-
Decolorize the hot ethanol solution with activated charcoal and filter.
-
Cool the filtrate to induce crystallization of 2-phenylindole.
-
Collect the product by filtration and wash with cold ethanol. The typical yield is 72-80%.
Modern Method: Palladium-Catalyzed Synthesis of 2-Phenyl-1H-indole
This one-pot procedure is based on the Sonogashira coupling followed by cyclization.[7]
-
To a sealed tube, add 2-iodoaniline (0.164 g, 0.75 mmol), phenylacetylene (0.153 g, 1.5 mmol), Pd(PPh₃)₂Cl₂ (0.0175 g, 0.025 mmol), and CuI (0.01 g, 0.055 mmol).
-
Add triethylamine (0.202 g, 2 mmol) and DMF (5 mL) to the tube.
-
Heat the reaction mixture under reflux for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent to afford 2-phenyl-1H-indole. The reported yield is 69-78%.
Conclusion
The choice between classic and modern indole synthesis methodologies depends on several factors, including the desired substitution pattern, the presence of sensitive functional groups, and considerations of reaction efficiency and environmental impact. While classic methods like the Fischer indole synthesis remain valuable for certain applications, modern transition-metal-catalyzed reactions offer unparalleled versatility, milder conditions, and broader substrate scope, making them the preferred choice for the synthesis of complex and highly functionalized indole derivatives in contemporary drug discovery and development.
References
- 1. scribd.com [scribd.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Preparation of 2-phenylindole | PDF [slideshare.net]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 9. sciforum.net [sciforum.net]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Characterization of novel Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate
A Comparative Guide to the Characterization of Novel Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate and Related 5-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization of the novel compound, Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate, and compares it with structurally related alternatives known for their potential as 5-lipoxygenase (5-LOX) inhibitors. Due to the novelty of the title compound, direct biological activity data is not yet available in published literature. Therefore, this guide presents its known physicochemical properties alongside the biological performance of established indole-based 5-LOX inhibitors, providing a framework for its future evaluation.
Introduction to the Novel Compound
Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate is a newly synthesized, highly functionalized benzo[g]indole derivative.[1][2][3][4] The indole scaffold is a prominent feature in many natural products and synthetic drugs.[1][2][3][4] Specifically, the 5-hydroxyindole moiety is a key component in various active pharmaceutical ingredients.[1][3] The parent compound, Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, is a known precursor in the synthesis of 5-lipoxygenase (5-LOX) inhibitors, suggesting a potential anti-inflammatory application for this novel derivative.[5][6]
Physicochemical and Synthetic Comparison
The synthesis of the novel compound is a two-step process with an overall yield of 11%.[1][3] A key advantage of the reported method is the avoidance of chromatography for purification, utilizing solvents and catalysts with low toxicity.[1][2][3][4] The parent compound, lacking the pyridin-2-ylmethyl and fused benzene ring, can be synthesized via the Nenitzescu reaction.[7]
| Property | Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate | This compound |
| Molecular Formula | C22H18N2O3 | C12H13NO3 |
| Molecular Weight | 358.39 g/mol | 219.24 g/mol [7] |
| Synthesis Method | Two-step synthesis: enamine formation followed by reaction with 1,4-naphthoquinone.[1][3] | Nenitzescu indole synthesis.[7] |
| Overall Yield | 11%[1][3] | Not specified in the provided context. |
| Purification | Recrystallization from absolute ethanol.[1][3] | Not specified in the provided context. |
| Appearance | Pale-yellow solid.[1][3] | Not specified in the provided context. |
| CAS Number | Not yet assigned. | 7598-91-6[7] |
Performance Comparison with 5-Lipoxygenase Inhibitor Alternatives
While the 5-LOX inhibitory activity of the novel compound is yet to be determined, we can compare the performance of other indole-based 5-LOX inhibitors. The data below is compiled from existing literature.
| Compound | 5-LOX Inhibition IC50 (µM) | Cell Line/Assay Condition | Cytotoxicity | Reference |
| Ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate | 0.7 (cell-free) / 0.23 (leukocytes) | Human 5-LO / Polymorphonuclear leukocytes | Not specified. | [5][8] |
| Zileuton (Reference Drug) | Not specified in the provided context. | Not specified in the provided context. | Not specified in the provided context. | [5][8] |
| Novel Compound | To be determined. | See proposed experimental protocols. | To be determined. | N/A |
Proposed Experimental Evaluation of the Novel Compound
To ascertain the biological activity of Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate, a series of in vitro assays are proposed.
Signaling Pathway of 5-Lipoxygenase
The 5-lipoxygenase pathway is a critical target in inflammatory processes. The diagram below illustrates the cascade leading to the production of pro-inflammatory leukotrienes.
Experimental Workflow for Evaluation
The following workflow outlines the proposed experimental characterization of the novel compound.
Detailed Experimental Protocols
In Vitro 5-Lipoxygenase Inhibition Assay
This protocol is adapted from established spectrophotometric methods for determining 5-LOX activity.[9][10][11]
Materials:
-
Soybean lipoxygenase (or human recombinant 5-LOX)
-
Linoleic acid (substrate)
-
Potassium phosphate buffer (pH 9.0 or as recommended for the specific enzyme)
-
Test compound (dissolved in DMSO)
-
Reference inhibitor (e.g., Zileuton, Nordihydroguaiaretic acid)
-
UV/Visible spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and reference inhibitor in DMSO.
-
Prepare the reaction mixture in a quartz cuvette containing the appropriate buffer and linoleic acid substrate at a final concentration of 100 µM.[10]
-
Add a small volume (e.g., 30 µl) of the test compound solution to the reaction mixture to achieve the desired final concentration.[10] For the control, add the same volume of DMSO.
-
Initiate the reaction by adding a sufficient concentration of the lipoxygenase enzyme solution.[10]
-
Immediately measure the change in absorbance at 234 nm over a defined period (e.g., 5 minutes) at 25°C.[9][10] The formation of hydroperoxy-octadecadienoate, a product of the enzymatic reaction, leads to an increase in absorbance at this wavelength.[12]
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
MTT Cytotoxicity Assay
This protocol is a standard method for assessing the cytotoxicity of small molecules on cell lines.[13][14][15][16]
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2) or a relevant normal cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[15]
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µl of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-cell control (medium only).
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µl of the MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/ml.[14]
-
Incubate the plate for an additional 1.5-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14][15]
-
Carefully remove the medium containing MTT and add 100-130 µl of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14][15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]
-
Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the CC50 (cytotoxic concentration 50%) value by plotting the percentage of cell viability against the logarithm of the test compound concentration.
Conclusion
Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate is a novel compound with a promising scaffold for potential biological activity, particularly as a 5-lipoxygenase inhibitor. While direct biological data is not yet available, this guide provides a comprehensive overview of its synthesis and physicochemical properties. By comparing it with known indole-based 5-LOX inhibitors and providing detailed protocols for its evaluation, this document serves as a valuable resource for researchers interested in exploring the therapeutic potential of this new chemical entity. The proposed experimental workflow will enable the generation of crucial data to fully characterize its performance and potential for further development in medicinal chemistry.
References
- 1. Molbank | Free Full-Text | Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate [ouci.dntb.gov.ua]
- 5. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5-羟基-2-甲基吲哚-3-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. academicjournals.org [academicjournals.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. biorxiv.org [biorxiv.org]
- 13. Mtt+assay | Sigma-Aldrich [sigmaaldrich.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Proper Disposal of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: A Guide for Laboratory Professionals
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. While specific safety data sheets may vary, the structural characteristics of this compound as an indole derivative warrant its treatment as potentially hazardous chemical waste.[1] The following guide provides a comprehensive, step-by-step procedure for its safe and proper disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
-
Engineering Controls: All handling and waste preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or vapors.
-
Hazard Summary: According to GHS classifications, this compound may be harmful if swallowed and is known to cause skin and serious eye irritation, as well as potential respiratory irritation.[2] Therefore, all waste generated should be treated as hazardous.
Quantitative Data and Hazard Profile
| Parameter | Data | Reference |
| CAS Number | 7598-91-6 | [2][3] |
| Molecular Formula | C₁₂H₁₃NO₃ | [2][3] |
| Molecular Weight | 219.24 g/mol | [2][3] |
| Appearance | Off-white to light brown powder | [3] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Storage Class | 11 - Combustible Solids |
Step-by-Step Disposal Protocol
The standard and most prudent approach for disposing of this compound is to manage it as hazardous waste through your institution's Environmental Health and Safety (EHS) office. Attempting to neutralize or treat this chemical in the laboratory is not recommended as it may create byproducts of unknown toxicity.[1]
Waste Segregation
Proper segregation at the point of generation is the first and most critical step. Do not mix incompatible waste streams.[1][4]
-
Solid Waste: Collect any unused or expired solid this compound, as well as contaminated disposable lab supplies like weighing paper, gloves, and pipette tips, in a designated solid chemical waste container.[1]
-
Liquid Waste: If the compound is in a solution, collect it in a clearly labeled liquid waste container. It is crucial to keep halogenated and non-halogenated solvent waste streams separate.[1][5]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed into a designated, puncture-resistant sharps container.[1][5]
Waste Containment
All hazardous waste must be stored in appropriate containers to prevent leaks or spills.[4][6]
-
Use sturdy, leak-proof containers that are chemically compatible with the waste.
-
Ensure containers have a secure, tight-fitting screw cap and are kept closed at all times except when adding waste.[7][4]
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.[6]
Labeling
Properly label all waste containers as soon as waste is first added.[7]
-
The label must include the words "Hazardous Waste."[8]
-
Clearly list all chemical constituents by their full names (no abbreviations) and their approximate concentrations.
-
Include the name of the principal investigator or laboratory contact.
Storage in a Satellite Accumulation Area (SAA)
Store the prepared waste containers in a designated Satellite Accumulation Area within the laboratory.
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[1][9]
-
Utilize secondary containment, such as a chemical-resistant tray, to capture any potential spills.[1][4]
-
Segregate incompatible wastes within the SAA to prevent dangerous reactions.[4][9]
Scheduling Waste Pickup
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1][4]
-
Do not dispose of this compound or its solutions by pouring them down the drain or placing them in the regular trash.[4]
-
Follow your institution's specific procedures for requesting a waste collection.
Disposal of Empty Containers
The original chemical container, once empty, must also be handled correctly.
-
To be considered "empty," the container must have been emptied of its contents by normal methods, with minimal residue remaining.[9]
-
The container should be triple-rinsed with a suitable solvent capable of removing the chemical residue.[7][8]
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[4][8] Subsequent rinses may also require collection depending on institutional policy.
-
After rinsing, the container should be air-dried in a ventilated area like a fume hood.[9]
-
Completely deface or remove the original label before disposing of the rinsed, dried container in the regular trash or designated glass disposal.[4][9]
Visualized Workflows
To further clarify the disposal process, the following diagrams illustrate the key procedural flows.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS No: 7598-91-6). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Chemical and Physical Properties
This compound is an off-white to light brown crystalline powder.[1][2] It is a derivative of indole and is utilized in pharmaceutical development and biochemical research.[1]
| Property | Value |
| CAS Number | 7598-91-6[1] |
| Molecular Formula | C₁₂H₁₃NO₃[1] |
| Molecular Weight | 219.24 g/mol [1][3] |
| Appearance | Off-white to light brown powder[1] |
| Melting Point | 205-209 °C[1] |
| Storage | Store at 0-8 °C[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and may be harmful if swallowed.[2][3] It is crucial to use appropriate personal protective equipment to minimize exposure.
GHS Hazard Statements:
-
H335: May cause respiratory irritation[3]
The following table summarizes the recommended PPE for handling this substance.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles if there is a risk of splashing. | Protects eyes and face from splashes and dust particles.[5] |
| Skin and Body Protection | A flame-resistant lab coat is required. Wear long pants and closed-toe shoes to cover all exposed skin. | Prevents skin contact with the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves before use and practice proper removal techniques. | Protects hands from direct contact with the chemical. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required when handling the powder outside of a certified chemical fume hood. | Prevents inhalation of the powdered chemical, which can cause respiratory irritation.[3] |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound.
Experimental Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
Detailed Methodologies:
-
Preparation:
-
Designated Area: All handling of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Before entering the designated area, don all required PPE as specified in the table above.
-
Materials and Spill Kit: Ensure all necessary lab equipment and a chemical spill kit are readily accessible.
-
-
Handling:
-
Weighing: Use a tared weigh boat or paper to measure the desired amount of the compound. Handle the powder carefully to avoid generating dust.
-
Dissolving/Transfer: If preparing a solution, add the solvent to the powder slowly to avoid splashing. If transferring the solid, use a spatula and ensure the receiving container is properly labeled.
-
-
Cleanup and Disposal:
-
Decontamination: After handling, decontaminate the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe it clean.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and any excess compound, in a designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
Waste Segregation and Labeling
Caption: Waste disposal workflow for this compound.
Disposal Procedures:
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, weigh paper, and absorbent pads, in a clearly labeled, sealed container designated for hazardous solid waste.
-
-
Liquid Waste:
-
Collect any unused solutions containing the compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be labeled with the words "HAZARDOUS WASTE" and a full description of the contents, including the chemical name and approximate concentration.[6]
-
-
Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area, ensuring they are properly sealed.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[7] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | C14H17NO3 | CID 618997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
